Neoglucobrassicin
Description
Properties
Molecular Formula |
C17H22N2O10S2 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1-methoxyindol-3-yl)-N-sulfooxyethanimidothioate |
InChI |
InChI=1S/C17H22N2O10S2/c1-27-19-7-9(10-4-2-3-5-11(10)19)6-13(18-29-31(24,25)26)30-17-16(23)15(22)14(21)12(8-20)28-17/h2-5,7,12,14-17,20-23H,6,8H2,1H3,(H,24,25,26)/t12-,14-,15+,16-,17+/m1/s1 |
InChI Key |
PKKMITFKYRCCOL-CMZRPVNOSA-N |
SMILES |
CON1C=C(C2=CC=CC=C21)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |
Isomeric SMILES |
CON1C=C(C2=CC=CC=C21)CC(=NOS(=O)(=O)O)S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CON1C=C(C2=CC=CC=C21)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |
Synonyms |
neoglucobrassicin nGBS cpd |
Origin of Product |
United States |
Foundational & Exploratory
Neoglucobrassicin: A Technical Guide to its Discovery, Isolation, and Biological Significance in Brassica Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoglucobrassicin (B1238046), a prominent indole (B1671886) glucosinolate found in Brassica species, has garnered significant attention within the scientific community. As a precursor to bioactive compounds with potential applications in pharmacology and human health, a thorough understanding of its discovery, biochemistry, and methods for its isolation is paramount. This technical guide provides a comprehensive overview of this compound, from its initial discovery to detailed protocols for its extraction and analysis, and an exploration of the signaling pathways of its breakdown products.
Discovery and Historical Context
This compound, or 1-methoxyglucobrassicin, was first identified as a naturally occurring derivative of glucobrassicin. The pioneering work of Gmelin and Virtanen in 1961 led to the discovery of this second indole glucosinolate in Brassica species.[1] Their research laid the foundation for the subsequent exploration of a diverse family of indole glucosinolates, which now includes several other derivatives such as 4-hydroxyglucobrassicin (B1195005) and 4-methoxyglucobrassicin.[2] The naming convention, with "neo" denoting a new discovery, reflects its timeline of identification relative to glucobrassicin.
Quantitative Distribution in Brassica Species
The concentration of this compound varies significantly among different Brassica species, cultivars, and even between different parts of the same plant. This variability is influenced by genetic factors, environmental conditions, and the developmental stage of the plant. The following tables summarize the quantitative data on this compound content across various Brassica species, providing a comparative overview for researchers.
Table 1: this compound Content in Brassica oleracea Cultivars
| Cultivar | Plant Part | This compound Content (μmol/g DW) | Reference(s) |
| Broccoli | Florets | 0.38 - 3.76 | [3] |
| Broccoli | Seedlings (3-day) | ~0.89 | [4] |
| Cabbage (Green) | Leaves | Not specified | [5] |
| Cabbage (Red) | Leaves | Traces | [5] |
| Kale | Leaves | Not specified | [6] |
Table 2: this compound Content in Brassica rapa Cultivars
| Cultivar | Plant Part | This compound Content (μmol/g DW) | Reference(s) |
| Turnip Greens | Leaves | Low | [7][8] |
| Pak Choi | Leaves | Variable | [9] |
| Chinese Cabbage | Leaves | Variable | [10] |
| Turnip | Roots | Not specified | [7] |
| Turnip | Seeds | Not specified | [10] |
Table 3: this compound Content in Brassica napus (Rapeseed/Canola)
| Cultivar | Plant Part | This compound Content (μmol/g DW) | Reference(s) |
| Various | Leaves | Traces | [11][12] |
| Various | Seeds | Traces | [11][12] |
| Clubroot-Resistant | Leaves | Lower in infected plants | [2] |
| Clubroot-Susceptible | Leaves | Lower in infected plants | [2] |
Table 4: this compound Content in Brassica juncea (Mustard)
| Cultivar | Plant Part | This compound Content (μmol/g DW) | Reference(s) |
| Various | Leaves | 0 - 0.89 | [13][14] |
| JC 18-06, 08, 15 | Leaves | Not detected | [13] |
Experimental Protocols
Analytical Extraction and Quantification of this compound
This protocol details a standard method for the extraction and analysis of this compound from Brassica plant material for quantitative purposes using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Freeze-dried and ground Brassica tissue
-
70% (v/v) Methanol (B129727)
-
DEAE-Sephadex A-25 resin
-
Purified aryl sulfatase solution
-
Milli-Q water
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (HPLC grade)
-
This compound analytical standard
-
Solid Phase Extraction (SPE) columns or similar chromatography columns
Protocol:
-
Extraction:
-
Weigh approximately 100 mg of freeze-dried, ground plant tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of 70% methanol preheated to 70°C.
-
Vortex vigorously for 1 minute.
-
Incubate in a water bath at 70°C for 20 minutes, with intermittent vortexing.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube. This is the crude glucosinolate extract.
-
-
Purification by Anion Exchange:
-
Prepare a small column with DEAE-Sephadex A-25 resin.
-
Equilibrate the column with a suitable buffer (e.g., 20 mM sodium acetate, pH 5.5).
-
Load the crude extract onto the column.
-
Wash the column with 70% methanol followed by water to remove interfering compounds.
-
-
Desulfation:
-
Apply a solution of purified aryl sulfatase to the column.
-
Allow the enzymatic reaction to proceed overnight at room temperature to convert glucosinolates to their desulfo-analogs.
-
-
Elution and Sample Preparation:
-
Elute the desulfo-glucosinolates from the column with Milli-Q water.
-
Freeze-dry the eluate.
-
Reconstitute the dried sample in a known volume of Milli-Q water or a suitable HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 229 nm.
-
Quantification: Compare the peak area of the desulfo-neoglucobrassicin in the sample to a standard curve generated with a purified this compound standard.
-
Figure 1: Workflow for analytical extraction and quantification of this compound.
Preparative Isolation of this compound
For obtaining larger quantities of pure this compound for bioactivity studies or as an analytical standard, a preparative HPLC approach is necessary. This protocol outlines a general strategy that can be optimized based on the available equipment and the specific Brassica source.
Materials:
-
Large quantity of high-neoglucobrassicin content Brassica material (e.g., seeds or specific cultivars)
-
Methanol
-
Water
-
Preparative HPLC system with a C18 reverse-phase column
-
Fraction collector
-
Rotary evaporator or freeze-dryer
Protocol:
-
Large-Scale Extraction:
-
Perform a scaled-up version of the analytical extraction protocol described in section 3.1. The use of larger volumes and equipment will be necessary.
-
The initial crude extract can be concentrated under reduced pressure to decrease the volume.
-
-
Preliminary Purification (Optional but Recommended):
-
To reduce the complexity of the extract before preparative HPLC, a preliminary purification step using column chromatography (e.g., on Amberlite XAD resin or a larger scale DEAE-Sephadex column) can be employed.
-
-
Preparative HPLC:
-
Column: A preparative C18 column with appropriate dimensions for the scale of the separation.
-
Mobile Phase: A simple gradient of water and methanol or acetonitrile is typically used. Isocratic elution may also be possible after initial method development.
-
Loading: Inject a concentrated aliquot of the partially purified extract onto the column. The loading amount will depend on the column capacity.
-
Fraction Collection: Collect fractions based on the elution time of this compound, which should be determined from prior analytical runs.
-
Pooling and Analysis: Analyze the collected fractions by analytical HPLC to identify those containing pure this compound. Pool the pure fractions.
-
-
Solvent Removal and Lyophilization:
-
Remove the HPLC solvent from the pooled fractions using a rotary evaporator.
-
Freeze-dry the aqueous residue to obtain pure, solid this compound.
-
Figure 2: Workflow for preparative isolation of this compound.
Biosynthesis and Enzymatic Hydrolysis
This compound, like other indole glucosinolates, is biosynthesized from the amino acid tryptophan. The biosynthetic pathway involves a series of enzymatic modifications, including the final methoxylation step that distinguishes it from glucobrassicin.
Upon tissue damage, this compound comes into contact with the enzyme myrosinase, which catalyzes its hydrolysis. This enzymatic breakdown leads to the formation of an unstable aglycone, which then rearranges to form various bioactive compounds. The primary breakdown product of this compound is 1-methoxy-indole-3-carbinol.
Signaling Pathways of this compound Breakdown Products
The biological effects of this compound are primarily attributed to its breakdown products. These compounds can interact with various cellular signaling pathways, leading to a range of physiological responses.
Interaction with the Aryl Hydrocarbon Receptor (AhR) Pathway
One of the most well-studied pathways for indole glucosinolate breakdown products is the aryl hydrocarbon receptor (AhR) signaling pathway. While much of the research has focused on indole-3-carbinol (B1674136) (from glucobrassicin), it is plausible that 1-methoxy-indole-3-carbinol also acts as a ligand for the AhR.
Upon entering the cell, the breakdown product can bind to the cytosolic AhR. This binding event causes a conformational change in the AhR, leading to its translocation into the nucleus. In the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, modulating their transcription.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Modification of Leaf Glucosinolate Contents in Brassica oleracea by Divergent Selection and Effect on Expression of Genes Controlling Glucosinolate Pathway [frontiersin.org]
- 7. research.wur.nl [research.wur.nl]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Induced production of 1-methoxy-indol-3-ylmethyl glucosinolate by jasmonic acid and methyl jasmonate in sprouts and leaves of pak choi (Brassica rapa ssp. chinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New vegetable varieties of Brassica rapa and Brassica napus with modified glucosinolate content obtained by mass selection approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hort [journals.ashs.org]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
The Neoglucobrassicin Biosynthesis Pathway in Plants: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the neoglucobrassicin (B1238046) biosynthesis pathway in plants, designed for researchers, scientists, and drug development professionals. This compound, an indole (B1671886) glucosinolate, is a secondary metabolite of significant interest due to its role in plant defense and its potential as a precursor to bioactive compounds with applications in human health. This document details the core biochemical steps, presents key quantitative data, outlines experimental protocols for pathway analysis, and provides visual representations of the involved processes.
Core Biosynthesis Pathway
The biosynthesis of this compound originates from the amino acid tryptophan. The pathway involves a series of enzymatic conversions, primarily elucidated in the model organism Arabidopsis thaliana. The core pathway can be summarized in the following key steps:
-
Conversion of Tryptophan to Indole-3-acetaldoxime (IAOx): The initial committed step is the conversion of L-tryptophan to indole-3-acetaldoxime (IAOx). This reaction is catalyzed by the cytochrome P450 enzymes CYP79B2 and CYP79B3.[1][2] These enzymes are functionally redundant and play a crucial role in diverting tryptophan from primary metabolism into the glucosinolate pathway.[3]
-
Metabolism of IAOx: Indole-3-acetaldoxime is a critical metabolic branch point, also serving as a precursor for the phytohormone auxin (indole-3-acetic acid).[4][5] In the this compound pathway, IAOx is metabolized by another cytochrome P450 enzyme, CYP83B1. This enzyme converts IAOx to a reactive aci-nitro intermediate.
-
Formation of the Thiohydroximic Acid: The aci-nitro intermediate is unstable and reacts with a sulfur donor, a step involving glutathione (B108866) S-transferases (GSTs) and gamma-glutamyl peptidases (GGPs), to form an S-alkylthiohydroximate. This is subsequently cleaved by a C-S lyase (SUR1) to yield a thiohydroximic acid.
-
Glucosylation: The resulting thiohydroximic acid is then glucosylated by the enzyme UDP-glucose:thiohydroximate S-glucosyltransferase, UGT74B1. This step attaches a glucose molecule to the sulfur atom, forming desulfothis compound.
-
Sulfation: The final step in the core biosynthesis is the sulfation of desulfothis compound. This reaction is catalyzed by sulfotransferases (SOTs), with SOT16 showing a preference for indolic desulfoglucosinolates. This addition of a sulfate (B86663) group yields the final product, this compound.
The following diagram illustrates the core this compound biosynthesis pathway.
References
- 1. Arabidopsis cytochrome P450s that catalyze the first step of tryptophan-dependent indole-3-acetic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arabidopsis cytochrome P450s that catalyze the first step of tryptophan-dependent indole-3-acetic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled indole-3-acetaldoxime production through ethanol-induced expression of CYP79B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP83B1, a Cytochrome P450 at the Metabolic Branch Point in Auxin and Indole Glucosinolate Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP83B1, a cytochrome P450 at the metabolic branch point in auxin and indole glucosinolate biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genetic Architecture of Neoglucobrassicin Metabolism: A Technical Guide for Researchers
Abstract
Neoglucobrassicin (B1238046), a prominent indole (B1671886) glucosinolate in Brassica species, plays a crucial role in plant defense and has significant implications for human health. Understanding the genetic and biochemical pathways governing its synthesis and degradation is paramount for researchers in agronomy, pharmacology, and molecular biology. This technical guide provides an in-depth overview of the genes and enzymes involved in this compound metabolism. It details the biosynthetic pathway from tryptophan, the enzymatic hydrolysis upon tissue damage, and the regulatory networks that control these processes. This document includes a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visual diagrams of the metabolic and experimental workflows to serve as a comprehensive resource for the scientific community.
Introduction
Glucosinolates are a class of secondary metabolites characteristic of the order Brassicales, including the agriculturally important Brassica genus (e.g., broccoli, cabbage, and rapeseed). These sulfur- and nitrogen-containing compounds are integral to the plant's defense system against herbivores and pathogens. Upon tissue disruption, glucosinolates are hydrolyzed by the enzyme myrosinase, producing a variety of biologically active compounds, such as isothiocyanates, nitriles, and indoles.
This compound (1-methoxy-3-indolylmethyl-glucosinolate) is an indole glucosinolate derived from the amino acid tryptophan. Its metabolic pathway is a complex, multi-step process involving several gene families, including cytochromes P450, glucosyltransferases, and sulfotransferases. The subsequent breakdown of this compound yields products that can influence plant-insect interactions and have been noted for their potential anticarcinogenic properties in humans. This guide will systematically dissect the genetic and enzymatic machinery responsible for the biosynthesis and hydrolysis of this compound.
This compound Biosynthesis Pathway
The biosynthesis of this compound is a specialized branch of the indole glucosinolate pathway, originating from tryptophan. The core pathway involves a series of enzymatic reactions that modify the amino acid to form the characteristic glucosinolate structure.
2.1. Core Biosynthetic Genes and Enzymes
The key enzymes and their corresponding genes involved in the conversion of tryptophan to glucobrassicin, the precursor of this compound, are well-characterized in the model plant Arabidopsis thaliana and have homologs in Brassica species.
-
Cytochrome P450s (CYP79B2 and CYP79B3): These enzymes catalyze the initial and rate-limiting step in indole glucosinolate biosynthesis, the conversion of tryptophan to indole-3-acetaldoxime (IAOx).[1][2][3] CYP79B2 and CYP79B3 exhibit functional redundancy, and their expression is induced by pathogens and is critical for auxin biosynthesis in vivo.[1]
-
Cytochrome P450 (CYP83B1/SUR2): Following the formation of IAOx, CYP83B1, also known as SUPERROOT2 (SUR2), catalyzes the conversion of IAOx to 1-aci-nitro-2-indolyl-ethane.[4] This step is crucial for channeling IAOx into the glucosinolate pathway, as IAOx is a key branch-point metabolite that can also be converted to auxin and other compounds.
-
C-S Lyase (SUR1): The SUPERROOT1 (SUR1) gene encodes a C-S lyase that is essential for the formation of the core glucosinolate structure. It is believed to be involved in the conversion of the S-alkylthiohydroximate derivative to a free thiol.
-
UDP-Glucosyltransferase (UGT74B1): This enzyme is responsible for the S-glucosylation of the thiohydroximate intermediate, attaching a glucose molecule to form desulfoglucobrassicin.
-
Sulfotransferases (SOT16, SOT17, SOT18): The final step in the core biosynthesis is the sulfation of desulfoglucobrassicin, catalyzed by sulfotransferases to produce glucobrassicin.
2.2. Modification of Glucobrassicin to this compound
This compound is formed from its precursor, glucobrassicin, through a methoxylation reaction.
-
Indole Glucosinolate Methyltransferases (IGMT1 and IGMT2): These enzymes, belonging to the family 2 O-methyltransferases, are responsible for the methoxylation of the indole ring of glucobrassicin, leading to the formation of 1-methoxy-indol-3-ylmethyl-glucosinolate, which is this compound.
2.3. Regulation of Biosynthesis
The expression of glucosinolate biosynthesis genes is tightly regulated by a network of transcription factors, primarily from the MYB and bHLH families.
-
MYB Transcription Factors (MYB34, MYB51/HIG1, MYB122): These R2R3-MYB transcription factors are key positive regulators of indole glucosinolate biosynthesis. They activate the promoters of the CYP79B2, CYP79B3, and CYP83B1 genes. Overexpression of MYB51 (also known as HIGH INDOLIC GLUCOSINOLATE 1 or HIG1) leads to a specific increase in indole glucosinolate levels without affecting auxin metabolism.
-
Hormonal Regulation: Jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET) are known to be involved in the regulation of glucosinolate biosynthesis, often in response to biotic stress.
This compound Hydrolysis
Upon tissue damage, this compound comes into contact with myrosinases, leading to its hydrolysis and the formation of various breakdown products.
3.1. Myrosinases (TGG1 and TGG2)
-
Thioglucoside Glucohydrolases (TGG1 and TGG2): These are the primary myrosinases in Arabidopsis. They are β-thioglucoside glucohydrolases that cleave the thioglucosidic bond of glucosinolates, releasing glucose and an unstable aglycone.
3.2. Specifier Proteins
The fate of the unstable aglycone is determined by the presence of specifier proteins, which can divert the reaction from forming isothiocyanates to other products.
-
Nitrile-Specifier Proteins (NSPs): In the presence of NSPs, the aglycone of this compound can be converted to indole-3-acetonitrile (B3204565) and other nitriles. There are five known NSP genes in Arabidopsis (NSP1-5).
-
Epithiospecifier Protein (ESP): While more relevant for aliphatic glucosinolates, ESP can also influence the hydrolysis products of indole glucosinolates.
The breakdown of this compound can yield indole-3-carbinol (B1674136) and thiocyanate (B1210189) ions, which are formed from the unstable indol-3-ylmethylisothiocyanate. The breakdown products of this compound have been shown to inhibit the activation of Nrf2 target genes, which are involved in the cellular stress response.
Quantitative Data
The concentration of this compound and the expression of its metabolic genes vary significantly between different plant species, tissues, and developmental stages, and are influenced by environmental conditions.
Table 1: this compound Content in Different Broccoli Cultivars and Developmental Stages
| Cultivar | Developmental Stage | This compound Content (mg/g DW) |
| BY | 3-day sprouts | 0.889 ± 0.137 |
| WX | 3-day sprouts | Max |
| YX | Seeds | Low |
| ML | 11-day seedlings | High |
| HJLFS | 11-day seedlings | High |
| Data adapted from a study on broccoli sprouts and seedlings. The study indicates significant variations, with some cultivars reaching maximum levels at the sprout stage while others peak in the seedling stage. |
Table 2: Indole Glucosinolate Content in Leaves of Chinese Kale Varieties (μmol/100 g DW)
| Glucosinolate | Variety 1 | Variety 2 | Variety 3 | Variety 4 |
| Glucobrassicin (GBS) | 77.36 | 8.76 | - | - |
| 4-Methoxyglucobrassicin (4-MGBS) | 5.57 | 1.47 | - | - |
| This compound (NGBS) | Low | Low | - | - |
| 4-Hydroxyglucobrassicin (4-HGBS) | Low | Low | - | - |
| Data from a study on Chinese kale, showing the range of indole glucosinolate content. This compound content was generally low in the leaves of the studied varieties. |
Table 3: Relative Expression of Glucosinolate Biosynthesis Genes in Chinese Kale
| Gene | High GSL Variety (Leaves) | Low GSL Variety (Leaves) | High GSL Variety (Stems) | Low GSL Variety (Stems) |
| SOT16 | High | Low | High | Low |
| CYP83B1 | High | Low | High | Low |
| SOT17 | High | Low | High | Low |
| CYP83A1 | High | Low | High | Low |
| MAM1 | High | Low | High | Low |
| Relative expression levels from a qRT-PCR analysis. The expression of these genes was generally higher in varieties with higher glucosinolate content. |
Experimental Protocols
5.1. Glucosinolate Extraction and Analysis by HPLC
This protocol describes a robust method for the extraction and quantification of glucosinolates.
Materials:
-
Plant tissue (lyophilized and ground)
-
70% (v/v) Methanol (B129727)
-
DEAE-Sephadex A-25
-
Sulfatase (from Helix pomatia)
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Milli-Q water
-
HPLC system with a C18 column and UV detector
Procedure:
-
Extraction: Weigh 50-100 mg of lyophilized, ground plant material into a 2 mL tube. Add 1 mL of 70% methanol and heat at 70°C for 30 minutes to inactivate myrosinase. Centrifuge at 13,000 x g for 10 minutes. Collect the supernatant.
-
Desulfation: Prepare a column with DEAE-Sephadex A-25. Load the supernatant onto the column. Wash the column with water and then with sodium acetate buffer. Apply sulfatase solution to the column and incubate overnight at room temperature to convert glucosinolates to their desulfo-analogs.
-
Elution: Elute the desulfoglucosinolates from the column with Milli-Q water.
-
HPLC Analysis: Analyze the eluate using a reverse-phase HPLC system with a C18 column. Use a water-acetonitrile gradient for separation. Detect desulfoglucosinolates at 229 nm. Quantify by comparing peak areas to an external standard curve (e.g., desulfosinigrin).
5.2. Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for quantifying the expression of genes involved in this compound metabolism.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (forward and reverse)
-
Reference gene primers (e.g., Actin, Ubiquitin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
qPCR: Prepare the qPCR reaction mix containing cDNA template, gene-specific primers, and qPCR master mix. Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.
5.3. Myrosinase Activity Assay
This protocol describes a spectrophotometric method to determine myrosinase activity.
Materials:
-
Plant tissue
-
Extraction buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
Sinigrin (B192396) (substrate)
-
Glucose oxidase/peroxidase reagent
-
Colorimetric substrate (e.g., o-dianisidine)
-
Spectrophotometer
Procedure:
-
Enzyme Extraction: Homogenize fresh plant tissue in cold extraction buffer. Centrifuge to pellet cell debris and collect the supernatant containing the soluble myrosinase.
-
Reaction Setup: Prepare a reaction mixture containing the enzyme extract and sinigrin solution in a suitable buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Glucose Quantification: Stop the reaction (e.g., by boiling). Add the glucose oxidase/peroxidase reagent and colorimetric substrate to quantify the amount of glucose released during the hydrolysis of sinigrin.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for the product of o-dianisidine oxidation).
-
Calculation: Calculate the myrosinase activity based on the amount of glucose produced per unit of time per amount of protein in the extract. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of sinigrin per minute.
Visualizations
Diagram 1: this compound Biosynthesis Pathway
Caption: Biosynthesis of this compound from tryptophan.
Diagram 2: this compound Hydrolysis Pathway
Caption: Myrosinase-mediated hydrolysis of this compound.
Diagram 3: Experimental Workflow for Gene Expression Analysis
Caption: Workflow for qRT-PCR gene expression analysis.
Conclusion
The metabolic pathway of this compound is a finely tuned process involving a suite of specialized enzymes and regulatory proteins. The genes encoding these components have been largely identified, providing a solid foundation for further research. This guide has synthesized the current understanding of this compound biosynthesis and hydrolysis, presenting the key genetic players, quantitative data, and essential experimental protocols. The provided diagrams offer a visual summary of these complex processes. It is anticipated that this resource will facilitate future investigations aimed at manipulating this compound content in crops for improved agronomic traits and enhanced nutritional value, as well as furthering our understanding of its role in plant defense and human health.
References
- 1. [PDF] A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. The Involvement of Two P450 Enzymes, CYP83B1 and CYP83A1, in Auxin Homeostasis and Glucosinolate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Neoglucobrassicin: Natural Sources, Dietary Intake, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoglucobrassicin (B1238046) (1-methoxy-3-indolylmethyl-glucosinolate) is an indole (B1671886) glucosinolate, a class of secondary metabolites prevalent in cruciferous vegetables of the Brassica genus. Upon plant tissue damage, this compound is hydrolyzed by the enzyme myrosinase into various biologically active compounds. These breakdown products, including indoles, have been the subject of extensive research for their potential roles in human health, particularly in the context of chronic disease prevention. This technical guide provides a comprehensive overview of the natural sources of this compound, summarizes available data on its dietary intake, and details the experimental protocols for its extraction and quantification. Furthermore, it visualizes key metabolic and signaling pathways to provide a deeper understanding of its biological context for professionals in research and drug development.
Natural Sources and Quantitative Data
This compound is found almost exclusively in plants of the Brassicaceae family. The concentration of this compound can vary significantly depending on the specific vegetable, cultivar, growing conditions, and storage.[1][2] Broccoli, kale, broccolini, and cauliflower are among the richest dietary sources.[3][4][5] The following tables summarize the quantitative content of this compound in various raw Brassica vegetables.
Table 1: this compound Content in Common Brassica oleracea Vegetables
| Vegetable | Cultivar/Variety | Plant Part | This compound Content | Reference |
| Broccoli (B. oleracea var. italica) | Not Specified | Florets | 13.80% of total glucosinolates (301.91 µmol/100 g DW) | [6] |
| Broccoli (B. oleracea var. italica) | Not Specified | Florets | 24% of total glucosinolates (approx. 42.7 mg/100 g FW) | [5] |
| Broccolini | Not Specified | Whole | 24% of total glucosinolates (approx. 42.7 mg/100 g FW) | [5] |
| Kale (B. oleracea var. acephala) | Not Specified | Leaves | Present, but not individually quantified | [3] |
| Cauliflower (B. oleracea var. botrytis) | Not Specified | Florets | 7.05% of total glucosinolates (55.81 µmol/100 g DW) | [6] |
| Kohlrabi (B. oleracea var. gongylodes) | Not Specified | Bulb | Present, noted as a significant indolyl glucosinolate | [1] |
Note: FW = Fresh Weight, DW = Dry Weight. Direct comparison between studies is challenging due to variations in analytical methods, cultivars, and reporting units.
Dietary Intake and Bioavailability
Estimating the precise dietary intake of this compound is complex. The actual amount consumed and absorbed is influenced by food preparation methods, as significant losses can occur during cooking.[7] Boiling, microwaving, and stir-frying can reduce glucosinolate content, with indole glucosinolates like this compound and its parent compound glucobrassicin (B1234704) being particularly susceptible to degradation and leaching.[8][9]
Bioavailability is further complicated by the activity of the myrosinase enzyme. When consumed raw, myrosinase in the plant tissue hydrolyzes glucosinolates in the upper gastrointestinal tract.[10][11] Cooking inactivates this enzyme, meaning intact glucosinolates travel to the colon, where they are metabolized by gut microbiota, potentially leading to a different profile of breakdown products.[8][11]
Table 2: Estimated Dietary Intake of Glucosinolates
| Population / Study | Glucosinolate | Mean Daily Intake | Primary Food Sources | Reference |
| EPIC-Heidelberg Cohort (Men) | Total Glucosinolates | 14.2 mg/day | Broccoli, Brussels Sprouts, Cauliflower | [12] |
| EPIC-Heidelberg Cohort (Women) | Total Glucosinolates | 14.8 mg/day | Broccoli, Brussels Sprouts, Cauliflower | [12] |
| EPIC-Heidelberg Cohort (Men) | Glucobrassicin | 3.5 mg/day | Broccoli, Cabbage, Brussels Sprouts | [12] |
| EPIC-Heidelberg Cohort (Women) | Glucobrassicin | 4.2 mg/day | Broccoli, Cabbage, Brussels Sprouts | [12] |
Note: Specific intake data for this compound is not widely reported; data for total glucosinolates and the closely related glucobrassicin are provided as context.
Metabolism and Signaling Pathways
Metabolic Fate of this compound
Upon ingestion, this compound can follow two primary metabolic pathways depending on the presence of active plant myrosinase. The diagram below illustrates this divergence.
Caption: Metabolic pathways of this compound.
Interaction with Cellular Signaling
Breakdown products of glucosinolates are known to interact with key cellular signaling pathways. While compounds derived from glucoraphanin (B191350) (e.g., sulforaphane) are potent activators of the protective Nrf2/ARE pathway, metabolites from indole glucosinolates like this compound can exhibit different activities. Research suggests that this compound breakdown products can activate the Aryl Hydrocarbon Receptor (AhR), which can, in turn, negatively interfere with the Nrf2-mediated induction of phase II enzymes.[13]
Caption: this compound metabolites can interfere with Nrf2 signaling.
Experimental Protocols
Accurate quantification of this compound requires robust and validated methodologies for extraction and analysis. The primary challenge during sample preparation is to prevent the enzymatic hydrolysis of glucosinolates by endogenous myrosinase, which is activated upon tissue disruption in the presence of water.[14]
Protocol 1: Glucosinolate Extraction from Plant Tissue
This protocol is based on the widely used method of myrosinase inactivation with hot methanol (B129727).[15][16]
Methodology:
-
Sample Preparation: Freeze-dry fresh plant material to inhibit myrosinase activity. Grind the freeze-dried tissue into a fine, homogenous powder. Store at -20°C or below until extraction.[14]
-
Myrosinase Inactivation: Weigh approximately 100 mg of freeze-dried powder into a tube. Preheat the sample to 75°C for 1 minute in a heating block.
-
Extraction: Add 1.0 mL of pre-heated 70% methanol (v/v) at 75°C. Vortex vigorously for 30 seconds.
-
Incubation: Incubate the mixture in a 75°C water bath for 10-20 minutes to ensure complete myrosinase inactivation and facilitate extraction.[14]
-
Centrifugation: Centrifuge the sample at 5,000 x g for 10 minutes at room temperature.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted glucosinolates.
-
Re-extraction (Optional but Recommended): Repeat the extraction (steps 3-6) on the remaining pellet two more times, pooling the supernatants to maximize yield.
-
Final Preparation: Evaporate the pooled methanol supernatant to dryness under a stream of nitrogen or using a rotary evaporator. Reconstitute the residue in a known volume of ultrapure water for analysis.[15]
Caption: Workflow for glucosinolate extraction from plant material.
Protocol 2: Quantification via HPLC with Desulfation
This is the traditional, well-validated method for glucosinolate analysis, based on the European Communities' standard protocol.[15]
Methodology:
-
Anion Exchange Column Preparation: Prepare a mini-column (e.g., in a pipette tip) with DEAE Sephadex A-25 anion exchange resin. Wash the column with water and then equilibrate with an appropriate buffer (e.g., 20 mM sodium acetate (B1210297), pH 5.5).[15]
-
Sample Loading: Load a known volume of the aqueous glucosinolate extract (from Protocol 1) onto the prepared DEAE column. The negatively charged sulfate (B86663) group of the glucosinolates will bind to the resin.
-
Washing: Wash the column with buffer to remove unbound impurities.
-
Desulfation: Add a purified sulfatase solution (from Helix pomatia) to the column and allow it to react overnight (12-18 hours) at room temperature. This enzyme specifically cleaves the sulfate group, creating desulfo-glucosinolates.[14]
-
Elution: Elute the neutral desulfo-glucosinolates from the column with ultrapure water.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). A typical gradient might be: 0-20 min, 0-25% B; 20-25 min, 25-50% B; 25-30 min, 50-0% B.
-
Detection: UV or Photodiode Array (PDA) detector at 229 nm.
-
Quantification: Calculate concentrations based on a calibration curve of a known standard (e.g., sinigrin) and apply established relative response factors for individual glucosinolates, including this compound.[15]
-
Caption: Workflow for HPLC analysis of desulfo-glucosinolates.
Protocol 3: Quantification of Intact Glucosinolates by UHPLC-MS/MS
Modern analytical techniques allow for the direct quantification of intact glucosinolates without the need for the lengthy desulfation step, offering higher throughput and sensitivity.[14][17][18]
Methodology:
-
Sample Preparation: Use the aqueous glucosinolate extract from Protocol 1. Dilute the extract as necessary with the initial mobile phase.
-
UHPLC-MS/MS Analysis:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for these polar compounds, but reversed-phase columns can also be used.[17][18]
-
Mobile Phase: A gradient of acetonitrile with an aqueous modifier (e.g., ammonium (B1175870) acetate or formic acid).
-
Mass Spectrometer: A triple quadrupole (QqQ) or Q-Trap mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). This involves monitoring specific precursor-to-product ion transitions for each target analyte, providing high selectivity and sensitivity. For all glucosinolates, a common transition is the precursor ion [M-H]⁻ fragmenting to the sulfate ion [HSO₄]⁻ at m/z 97.[9]
-
Specific Transition for this compound: [M-H]⁻ m/z 477 → m/z 97.
-
Quantification: Generate external calibration curves for each available glucosinolate standard, including this compound.
-
Caption: Workflow for intact glucosinolate analysis by UHPLC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cruciferous Vegetables and Their Bioactive Metabolites: from Prevention to Novel Therapies of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. Effect of cooking brassica vegetables on the subsequent hydrolysis and metabolic fate of glucosinolates | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing [frontiersin.org]
- 11. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Breakdown products of this compound inhibit activation of Nrf2 target genes mediated by myrosinase-derived glucoraphanin hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The In Vivo Metabolic Fate of Neoglucobrassicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoglucobrassicin (B1238046), an indole (B1671886) glucosinolate prevalent in Brassica vegetables, is a subject of growing interest within the scientific community due to the bioactive properties of its metabolic products. Upon ingestion, this compound undergoes a complex series of biotransformation reactions, primarily initiated by the enzyme myrosinase present in the plant material or by the gut microbiota. This process yields a cascade of metabolites, most notably indole-3-carbinol (B1674136) (I3C), which subsequently gives rise to further condensation products in the acidic milieu of the stomach, including the well-studied 3,3'-diindolylmethane (B526164) (DIM). These metabolites are known to interact with key cellular signaling pathways, positioning them as compounds of interest for further investigation.
This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolic fate of this compound, with a focus on its absorption, distribution, metabolism, and excretion (ADME) profile, primarily through the lens of its major downstream metabolites. Detailed experimental protocols and quantitative data are presented to aid researchers in designing and interpreting studies in this field.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Direct quantitative ADME data for this compound is limited in the current scientific literature. The majority of in vivo studies have focused on the administration of its primary breakdown product, indole-3-carbinol (I3C), and the subsequent major metabolite, 3,3'-diindolylmethane (DIM).
Absorption
Following oral ingestion of cruciferous vegetables, this compound is hydrolyzed in the gastrointestinal tract. The presence of active plant myrosinase facilitates rapid hydrolysis in the proximal gut[1]. In the absence of myrosinase, as is common with cooked vegetables, intact this compound can reach the colon where it is metabolized by the gut microbiota[1].
The primary hydrolysis product, I3C, is absorbed, and also rapidly undergoes acid-catalyzed condensation in the stomach to form a variety of oligomeric products, with DIM being the most abundant and stable[2][3][4]. Urinary DIM has been established as a reliable biomarker for the intake of glucobrassicin (B1234704), the parent compound of I3C, and by extension, for this compound.
Distribution
Studies involving the oral administration of I3C to mice have shown that it is rapidly absorbed and distributed to various tissues. The highest concentrations of I3C were observed in the liver, approximately six-fold higher than in plasma, though it was cleared from plasma and tissues within an hour. In contrast, its metabolite DIM, along with other condensation products, persisted in plasma and tissues for a significantly longer duration, with DIM being detectable in the liver up to 24 hours post-administration.
Metabolism
The metabolism of this compound is a multi-step process:
-
Hydrolysis: Myrosinase or gut microbial enzymes hydrolyze this compound to an unstable aglycone.
-
Rearrangement: The aglycone spontaneously rearranges to form indole-3-carbinol (I3C) and indole-3-acetonitrile.
-
Acid Condensation: In the acidic environment of the stomach, I3C undergoes condensation to form a mixture of products, including 3,3'-diindolylmethane (DIM) and indolo[3,2-b]carbazole (B1211750) (ICZ).
DIM itself is further metabolized, primarily through hydroxylation, followed by conjugation with sulfate (B86663) or glucuronic acid.
Excretion
The excretion of this compound metabolites occurs through both urine and feces. Urinary DIM levels have been shown to correlate with the intake of glucobrassicin-rich vegetables. A clinical trial involving the consumption of Brussels sprouts, which contain high levels of glucobrassicin, resulted in significantly higher urinary DIM excretion compared to the consumption of cabbage with lower glucobrassicin content. This highlights the urinary pathway as a significant route of elimination for this compound metabolites. The complete mass balance, detailing the exact percentages of metabolites excreted in urine versus feces following this compound administration, has not been fully elucidated.
Quantitative Data
The following tables summarize the available quantitative data, primarily focusing on the key metabolite DIM, following the consumption of glucobrassicin-containing foods.
Table 1: Glucobrassicin Content in Brassica Vegetables
| Vegetable | Glucobrassicin Concentration (µmol/100 g fresh weight) |
| "Jade Cross" Brussels Sprouts | High |
| "Blue Dynasty" Cabbage | Low |
Source: Adapted from a randomized, crossover trial investigating urinary DIM as a biomarker.
Table 2: Urinary Excretion of 3,3'-Diindolylmethane (DIM) after Consumption of Brassica Vegetables
| Vegetable Consumed (50g raw, daily for 3 days) | Average Difference in Urinary DIM (pmol/mg creatinine) | Statistical Significance (p-value) |
| "Jade Cross" Brussels Sprouts vs. "Blue Dynasty" Cabbage | 8.73 (95% CI: 5.36-12.10) | 0.00002 |
Source: Data from a randomized, crossover trial in 25 subjects.
Signaling Pathway Interactions
The metabolic products of this compound, particularly I3C and its derivatives, are known to interact with critical cellular signaling pathways, including the Aryl Hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.
Aryl Hydrocarbon Receptor (AhR) Pathway
I3C and its condensation product, ICZ, are potent ligands for the Aryl Hydrocarbon Receptor (AhR). Activation of AhR leads to the transcription of a battery of genes, including cytochrome P450 enzymes like CYP1A1, which are involved in xenobiotic metabolism. This interaction is a key mechanism by which this compound metabolites can influence cellular function.
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway
The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Breakdown products of this compound have been shown to potently inhibit the activation of Nrf2 target genes that are typically stimulated by other glucosinolate-derived compounds like sulforaphane. This inhibition is suggested to be mediated through the AhR/XRE pathway, indicating a potential negative crosstalk between the AhR and Nrf2 signaling pathways.
Experimental Protocols
In Vivo Rodent Study for this compound Metabolism
Objective: To determine the pharmacokinetic profile and tissue distribution of this compound metabolites after oral administration in rodents.
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
Test Substance: Purified this compound dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
Administration:
-
Fast animals overnight with free access to water.
-
Administer this compound via oral gavage at a dose of [Specify Dose, e.g., 50 mg/kg].
-
A control group receives the vehicle only.
Sample Collection:
-
Blood: Collect blood samples from the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Centrifuge to obtain plasma and store at -80°C.
-
Urine and Feces: House animals in metabolic cages for 24 or 48 hours to collect urine and feces separately.
-
Tissues: At the end of the study period, euthanize the animals and collect key tissues (liver, kidney, intestine, etc.). Snap-freeze in liquid nitrogen and store at -80°C.
Analytical Method:
-
Quantification of this compound, I3C, DIM, and other relevant metabolites in plasma, urine, feces, and tissue homogenates using a validated LC-MS/MS method. A detailed protocol for DIM quantification in human plasma has been described, involving protein precipitation with acetonitrile (B52724) and analysis by HPLC-MS/MS. A similar approach can be adapted for rodent samples.
Human Clinical Trial for Biomarker Assessment
Objective: To validate urinary DIM as a biomarker of this compound intake.
Study Design: A randomized, crossover trial.
Participants: Healthy adult volunteers.
Intervention:
-
Participants consume a standardized diet low in glucosinolates for a washout period.
-
Randomly assign participants to consume a diet containing a known amount of this compound (e.g., from broccoli sprouts) or a placebo for a defined period.
-
After a second washout period, participants cross over to the other intervention arm.
Sample Collection:
-
Collect 24-hour urine samples at baseline and throughout the intervention periods.
Analytical Method:
-
Measure urinary DIM levels using a validated LC-ESI-MS/MS-SRM method with a deuterated internal standard ([2H2]DIM) for accurate quantification.
Visualizations
Caption: Metabolic pathway of this compound in vivo.
Caption: Interaction of this compound metabolites with signaling pathways.
Caption: General experimental workflow for in vivo studies.
Conclusion
The in vivo metabolic fate of this compound is characterized by its initial hydrolysis to indole-3-carbinol, followed by acid-catalyzed condensation to form a range of bioactive compounds, including 3,3'-diindolylmethane. While direct pharmacokinetic data for this compound is scarce, the analysis of its downstream metabolites, particularly urinary DIM, provides a reliable means of assessing its intake and subsequent metabolic conversion. The interaction of these metabolites with the AhR and Nrf2 signaling pathways underscores their potential physiological significance. Further research, including comprehensive mass balance studies with radiolabeled this compound, is warranted to fully elucidate its ADME profile and to provide a more complete quantitative picture of its metabolic fate in vivo. The experimental protocols and data presented in this guide offer a solid foundation for researchers to advance our understanding of this intriguing dietary compound.
References
biological activity screening of neoglucobrassicin
An In-depth Technical Guide to the Biological Activity Screening of Neoglucobrassicin (B1238046)
Introduction
This compound (1-methoxy-3-indolylmethyl-glucosinolate) is an indole (B1671886) glucosinolate, a class of sulfur-containing secondary metabolites found predominantly in cruciferous vegetables of the Brassica genus, such as broccoli, cabbage, and kale[1][2]. Like other glucosinolates, this compound itself is relatively inert. Its biological activity is realized upon hydrolysis by the myrosinase enzyme (a thioglucosidase), which is physically separated from the glucosinolate in intact plant tissue but released upon damage, such as chewing or cutting[3]. This enzymatic reaction yields unstable intermediates that rearrange to form a variety of biologically active compounds, including indoles like indole-3-carbinol (B1674136) (I3C)[1][4].
These breakdown products are of significant interest to researchers, scientists, and drug development professionals due to their potential health benefits, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This guide provides a comprehensive overview of the biological activities of this compound and its derivatives, detailed experimental protocols for their screening, and a summary of key findings.
Biological Activities and Signaling Pathways
The biological effects of this compound are primarily attributed to its hydrolysis products, which can modulate multiple cellular signaling pathways.
Anticancer and Chemopreventive Activity
The breakdown products of indole glucosinolates, including this compound, are known to possess anticarcinogenic properties. A key mechanism involves the modulation of enzymes responsible for metabolizing xenobiotics and endogenous toxins. This is achieved through a complex interplay between the Aryl Hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.
While glucosinolates like glucoraphanin (B191350) (precursor to sulforaphane) are potent activators of the Nrf2 pathway, leading to the expression of protective phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione Peroxidase 2 (GPx2), the breakdown products of this compound have been shown to inhibit this effect. They act as ligands for the AhR, which, upon activation, binds to Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes. This activation of the AhR/XRE pathway can negatively interfere with and suppress the Nrf2-mediated induction of antioxidant and detoxification enzymes, a critical consideration for dietary cancer prevention strategies.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Glucosinolate derivatives have demonstrated significant anti-inflammatory effects. Synthetic indole glucosinolates, including this compound, have been evaluated for their ability to inhibit the secretion of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells.
Furthermore, extracts rich in glucosinolates have been shown to suppress the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW264.7 macrophage cells. This suppression is often linked to the downregulation of inducible nitric oxide synthase (iNOS). The mechanism involves the inhibition of key inflammatory signaling pathways, such as the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and the activation of Nuclear Factor-kappa B (NF-κB), which are central regulators of inflammatory gene expression.
Antioxidant Activity
While some compounds exhibit direct antioxidant effects by scavenging free radicals, this compound and its derivatives are primarily considered indirect antioxidants. As discussed, their interaction with the Nrf2 signaling pathway is central to this activity. Activation of Nrf2 leads to the upregulation of a suite of antioxidant enzymes (e.g., NQO1, HO-1, GCLC) that enhance the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. Although this compound's breakdown products can antagonize this effect when combined with potent Nrf2 activators, extracts containing a complex profile of glucosinolates have demonstrated net positive antioxidant effects in cellular assays.
Antimicrobial Activity
The hydrolysis products of glucosinolates, particularly isothiocyanates (ITCs), are well-documented for their antimicrobial properties against a wide range of human and plant pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. Intact glucosinolates like this compound show little to no activity; the antimicrobial effect is dependent on their conversion to ITCs and other breakdown products. These compounds are thought to exert their effects by disrupting bacterial cell membranes, leading to leakage of intracellular components and inhibition of essential enzymes.
Data Presentation: Summary of Biological Activities
The following tables summarize the key biological activities of this compound and related glucosinolate hydrolysis products as identified in the literature.
Table 1: Anticancer & Chemopreventive Activity
| Assay Type | Cell Line | Key Finding | Reference(s) |
|---|---|---|---|
| NQO1 Enzyme Activity | HepG2 | Hydrolyzed this compound inhibits the Nrf2-mediated induction of NQO1 by glucoraphanin hydrolysis products. | |
| GPx2 Promoter Activity | HepG2 | This compound breakdown products inhibit GPx2 promoter activity via the AhR/XRE pathway. |
| Luciferase Reporter Gene | HepG2 | Inhibition of Nrf2 target genes is dependent on an intact Xenobiotic Responsive Element (XRE). | |
Table 2: Anti-inflammatory Activity
| Assay Type | Cell Line/System | Key Finding | Reference(s) |
|---|---|---|---|
| TNF-α Secretion Assay | LPS-stimulated THP-1 | Synthetic indole glucosinolates inhibit TNF-α secretion. | |
| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 | Glucosinolate-rich extracts suppress NO production by inhibiting iNOS expression. |
| Western Blot Analysis | LPS-stimulated RAW264.7 | Inhibits the phosphorylation of STAT3. | |
Table 3: Antioxidant Activity
| Assay Type | Method Principle | Key Finding | Reference(s) |
|---|---|---|---|
| DPPH Radical Scavenging | Spectrophotometric assay measuring the scavenging of the DPPH radical. | Glucosinolate-rich extracts exhibit dose-dependent radical scavenging activity. | |
| ABTS Radical Scavenging | Spectrophotometric assay measuring the scavenging of the ABTS radical cation. | Extracts show superior radical scavenging compared to controls. |
| Cellular Antioxidant Activity | Measures upregulation of antioxidant enzymes (NQO1, HO-1) via the Nrf2 pathway. | Glucosinolate-rich extracts enhance cellular antioxidant capacity. | |
Table 4: Antimicrobial Activity
| Assay Type | Target Organisms | Key Finding | Reference(s) |
|---|---|---|---|
| Disk Diffusion Bioassay | Intestinal Bacteria | Hydrolysis products (isothiocyanates) show significant growth inhibition; intact glucosinolates are ineffective. | |
| Broth Microdilution (MIC) | E. coli, P. aeruginosa, S. aureus, L. monocytogenes | Isothiocyanates demonstrate MIC values of 100 μg/mL against tested pathogens. |
| MIC & Inhibition Zone | Fungi (C. albicans) | Volatile fractions rich in isothiocyanates show promising antifungal potential. | |
Experimental Protocols
Detailed methodologies are crucial for the reproducible screening of this compound's biological activities.
Nrf2/AhR Pathway Activity Assay (Luciferase Reporter)
-
Principle: This assay measures the ability of this compound's breakdown products to activate the AhR pathway and inhibit the Nrf2 pathway. It uses cells transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with specific response elements (ARE for Nrf2, XRE for AhR).
-
Materials:
-
HepG2 human liver cancer cells.
-
Luciferase reporter plasmids (e.g., pGL3-basic) containing promoters with ARE and/or XRE sequences.
-
Control plasmid (e.g., β-galactosidase) for transfection normalization.
-
Transfection reagent.
-
This compound, Myrosinase enzyme, Glucoraphanin (as Nrf2 activator).
-
Cell lysis buffer and luciferase assay substrate.
-
-
Procedure:
-
Seed HepG2 cells in a multi-well plate and grow to 70-80% confluency.
-
Co-transfect cells with the specific reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing the test compounds:
-
Control (vehicle)
-
Glucoraphanin + Myrosinase (positive control for Nrf2 activation)
-
This compound + Myrosinase
-
Glucoraphanin + this compound + Myrosinase
-
-
Incubate for a defined period (e.g., 24-48 hours).
-
Wash cells with PBS, then lyse them with lysis buffer.
-
Measure luciferase activity in the cell lysate using a luminometer after adding the substrate.
-
Measure the activity of the co-transfected control (e.g., β-galactosidase activity) to normalize the luciferase readings for transfection efficiency.
-
Calculate the fold change in promoter activity relative to the vehicle control.
-
Anti-inflammatory Activity Assay (NO Production)
-
Principle: This assay quantifies the production of nitric oxide (NO) by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Materials:
-
RAW264.7 murine macrophage cells.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound and Myrosinase.
-
Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Sodium nitrite (for standard curve).
-
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of hydrolyzed this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 10-100 ng/mL), excluding the negative control wells.
-
Incubate for 24 hours.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Antioxidant Capacity Assay (DPPH Radical Scavenging)
-
Principle: This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured as a decrease in absorbance.
-
Materials:
-
DPPH solution in methanol (B129727) (e.g., 0.1 mM).
-
This compound and Myrosinase.
-
Methanol.
-
Ascorbic acid or Trolox (as a positive control).
-
-
Procedure:
-
Prepare a hydrolyzed solution of this compound at various concentrations in methanol.
-
In a 96-well plate, add 100 µL of the test sample or standard to the wells.
-
Add 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of DPPH solution without the sample.
-
The results can be expressed as an IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
-
Materials:
-
Test microorganisms (e.g., E. coli, S. aureus).
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
Sterile 96-well microtiter plates.
-
Hydrolyzed this compound solution.
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Procedure:
-
Prepare a serial two-fold dilution of the hydrolyzed this compound solution in the broth medium directly in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth (no turbidity) is observed.
-
Optionally, a growth indicator like resazurin (B115843) can be added to aid in determining the endpoint.
-
References
- 1. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucobrassicin - Wikipedia [en.wikipedia.org]
- 3. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 5187-84-8: this compound | CymitQuimica [cymitquimica.com]
neoglucobrassicin mechanism of action in vitro studies
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Neoglucobrassicin (B1238046)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, an indole (B1671886) glucosinolate prevalent in Brassica vegetables, is a precursor to biologically active compounds with significant potential in cellular research and drug development. Upon enzymatic hydrolysis by myrosinase, this compound is converted into its primary active metabolite, N-methoxy-indole-3-carbinol (NI3C). In vitro studies have revealed that NI3C exerts potent anti-proliferative effects on cancer cell lines primarily through two distinct mechanisms: induction of cell cycle arrest and a unique modulation of cellular stress-response pathways via the Aryl Hydrocarbon Receptor (AhR). Unlike the well-studied metabolite Indole-3-carbinol (I3C), NI3C demonstrates greater potency in inhibiting cancer cell growth and operates through different molecular pathways, making it a compound of significant interest. This document provides a comprehensive technical overview of the in vitro mechanisms of action of this compound's metabolites, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanisms of Action
The biological effects of this compound are attributable to its hydrolysis product, NI3C. The core mechanisms elucidated through in vitro studies include potent cell growth inhibition, cell cycle arrest, and a unique interplay between the Aryl Hydrocarbon Receptor (AhR) and Nrf2 signaling pathways.
Inhibition of Cancer Cell Proliferation
NI3C is a significantly more potent inhibitor of cancer cell proliferation than the related, well-studied indole compound, I3C.[1][2] This has been demonstrated in human colon cancer cell lines, where NI3C showed a seven- to tenfold greater inhibitory effect than I3C.[3]
Induction of Cell Cycle Arrest
NI3C effectively halts the cell cycle in human colon cancer cells, although its mechanism differs from that of I3C.[1][2] While I3C typically causes an accumulation of cells in the G0/G1 phase, NI3C treatment leads to an accumulation in the G2/M phase. Furthermore, NI3C can delay the G1-S phase transition. This cell cycle arrest is molecularly linked to:
-
Upregulation of CDK Inhibitors: NI3C treatment increases the protein levels of the cyclin-dependent kinase (CDK) inhibitors p21 and p27.
-
Downregulation of Cyclins and CDKs: Prolonged exposure to NI3C leads to a decrease in the mRNA and protein levels of key cell cycle engines, including various cyclins and CDKs.
Modulation of AhR and Nrf2 Signaling Pathways
A defining mechanism of action for this compound's breakdown products involves the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.
-
AhR Agonism: NI3C is a potent agonist of the AhR. Upon binding, it activates the AhR, which then translocates to the nucleus and induces the expression of target genes, such as Cytochrome P450 1A1 (CYP1A1).
-
Negative Crosstalk with the Nrf2 Pathway: The activation of the AhR pathway by this compound metabolites has been shown to negatively interfere with the Nrf2/ARE (NF-E2-related factor 2/Antioxidant Response Element) pathway. While other compounds like sulforaphane (B1684495) activate the Nrf2 pathway to induce beneficial, protective phase II enzymes (e.g., NQO1), the breakdown products of this compound can potently inhibit this induction. This inhibition is dependent on a functional Xenobiotic Response Element (XRE) in the gene promoter, confirming that the suppressive effects are mediated through the AhR/XRE pathway.
Apoptosis and NF-κB Signaling
While high concentrations of related indole compounds are known to induce apoptosis (programmed cell death) and modulate NF-κB signaling, the specific effects of NI3C on these pathways are less characterized. Some studies on the related compound 4-methoxyindole-3-carbinol (an isomer of NI3C) show that very high concentrations (200 µM) can cause significant cell death in colon cancer cells. The pro-apoptotic effects of other indoles like I3C are often mediated by the intrinsic mitochondrial pathway and can be dependent on AhR activation. However, further specific investigation is required to fully elucidate the role of NI3C in directly triggering apoptosis and modulating NF-κB activity.
Quantitative Data Presentation
The following tables summarize the key quantitative data from in vitro studies on N-methoxy-indole-3-carbinol (NI3C), the active metabolite of this compound.
Table 1: Anti-proliferative Activity (IC50) of NI3C vs. I3C in Human Colon Cancer Cells Data represents the mean concentration required to inhibit cell growth by 50% after 48 hours of treatment.
| Cell Line | Compound | Mean IC50 (µM) | Standard Deviation (±) | Reference |
| HCT-116 | NI3C | 35.3 | 4.8 | |
| I3C | 250 | 67 | ||
| DLD-1 | NI3C | 25.9 | 3.8 | |
| I3C | 270 | 38 |
Table 2: Effects of NI3C on Cell Cycle Distribution in HCT-116 Cells Data shows the primary cell cycle phase in which cells accumulate after treatment.
| Compound | Effect on Cell Cycle | Key Molecular Changes | Reference |
| NI3C | Accumulation in G2/M phase | ↑ p21, ↑ p27 | |
| I3C | Accumulation in G0/G1 phase | No significant change in p21/p27 |
Experimental Protocols
The following are detailed, standardized protocols for key in vitro experiments used to investigate the mechanism of action of this compound and its metabolites.
Cell Viability and Proliferation (MTT Assay)
This assay determines the effect of a compound on cell viability by measuring the metabolic activity of mitochondria.
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116, DLD-1) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of NI3C (or other test compounds) in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant across all wells (typically ≤0.1%). Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Seed cells in 6-well plates and treat with NI3C at various concentrations (e.g., IC50 concentration) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a propidium (B1200493) iodide (PI) staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., cell cycle regulation, apoptosis).
-
Cell Lysis: Treat cells in 6-well or 10 cm plates with NI3C for the desired time. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p21, p27, Cyclin B1, CDK1, cleaved Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imaging system.
-
Analysis: Perform densitometry analysis using software like ImageJ to quantify protein band intensities, normalizing to a loading control (e.g., β-actin).
Mandatory Visualizations (Graphviz)
The following diagrams illustrate the key signaling pathways and workflows described in this guide.
Caption: General experimental workflow for investigating the in vitro effects of this compound metabolites.
References
The Role of Neoglucobrassicin in Plant Defense Mechanisms: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plants, as sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of threats, including herbivores and pathogens. Among these defenses, the glucosinolate-myrosinase system, often referred to as the "mustard oil bomb," is a hallmark of the Brassicales order.[1][2] This two-component system consists of glucosinolates, which are sulfur-rich secondary metabolites, and the enzyme myrosinase.[3] Neoglucobrassicin (B1238046), an indole (B1671886) glucosinolate derived from the amino acid tryptophan, is a key player in this defense system.[4][5] This technical guide provides an in-depth exploration of the role of this compound in plant defense, detailing its biosynthesis, mechanism of action, and the signaling pathways it influences. The guide also includes quantitative data on its induction, detailed experimental protocols, and visualizations of the relevant biological pathways.
This compound Biosynthesis
The biosynthesis of this compound is a multi-step process that begins with the amino acid tryptophan. The core structure of indole glucosinolates is formed through a series of enzymatic reactions. The regulation of this pathway is tightly controlled by a network of transcription factors, primarily from the MYB family. Specifically, MYB34, MYB51, and MYB122 are known to be positive regulators of indole glucosinolate biosynthesis.
The biosynthetic pathway can be summarized as follows:
-
Conversion of Tryptophan to Indole-3-acetaldoxime (IAOx): This initial step is catalyzed by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 in Arabidopsis thaliana.
-
Formation of the Core Glucosinolate Structure: IAOx is then converted through a series of reactions involving other cytochrome P450 enzymes (like CYP83B1), glutathione (B108866) S-transferases, and other enzymes to form the basic glucosinolate structure.
-
Secondary Modification to form this compound: The final step to produce this compound (1-methoxy-glucobrassicin) involves the methoxylation of the indole ring of its precursor, glucobrassicin.
The "Mustard Oil Bomb": Activation and Bioactivity
In healthy plant tissues, this compound and other glucosinolates are physically separated from the myrosinase enzyme. However, when the plant tissue is damaged, for instance by a chewing insect, this compartmentalization is disrupted, allowing myrosinase to come into contact with this compound. This initiates a rapid hydrolysis reaction, cleaving the glucose molecule and leading to the formation of an unstable aglycone. This aglycone then spontaneously rearranges to form a variety of biologically active compounds, including isothiocyanates, nitriles, and thiocyanates. These breakdown products are the primary agents of defense, exhibiting toxic and deterrent effects against a broad range of herbivores and pathogens.
Quantitative Data on this compound Induction
The concentration of this compound is not static and can be significantly induced in response to biotic stresses such as herbivory and pathogen attack. This induction is a key component of the plant's adaptive defense strategy.
| Stress Factor | Plant Species | Tissue | Change in this compound Level | Reference |
| Herbivory (Mamestra brassicae) | Arabidopsis thaliana | Leaves | >6-fold increase | |
| Herbivory (Pieris rapae) | Wild Cabbage (Brassica oleracea) | Leaves | Significant increase | |
| Fungal Pathogen (Pectobacterium brasiliense) | Brassica rapa | - | Significantly higher in resistant lines | |
| Water Stress | Cauliflower (Brassica oleracea var. botrytis) | - | Increase from 28.7% to 34.0% of total glucosinolates | |
| Fungal Pathogen (Plasmodiophora brassicae) | Brassica napus | Leaves | Lower in susceptible cultivars compared to resistant ones |
Signaling Pathways in this compound-Mediated Defense
The induction of this compound biosynthesis and the subsequent defense response are intricately linked with plant hormone signaling pathways, particularly those of jasmonic acid (JA) and salicylic (B10762653) acid (SA).
Jasmonic Acid (JA) Signaling: Herbivore attack and wounding are known to trigger the JA signaling pathway. JA and its bioactive conjugate, JA-isoleucine (JA-Ile), accumulate and lead to the degradation of JAZ repressor proteins. This de-repression allows for the activation of transcription factors, including the aforementioned MYB factors (MYB34, MYB51, MYB122), which in turn upregulate the expression of genes involved in indole glucosinolate biosynthesis, leading to increased production of this compound.
Salicylic Acid (SA) Signaling: While JA is primarily associated with defense against herbivores and necrotrophic pathogens, SA is a key player in the defense against biotrophic pathogens. There is often an antagonistic relationship between the JA and SA signaling pathways, though crosstalk is complex. Some studies suggest that SA can also influence indole glucosinolate profiles.
Experimental Protocols
Extraction and Quantification of this compound by HPLC
This protocol is adapted from established methods for glucosinolate analysis.
5.1.1. Materials and Reagents
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
70% (v/v) Methanol (MeOH), pre-heated to 70°C
-
Deionized water
-
DEAE Sephadex A-25
-
Aryl sulfatase (from Helix pomatia)
-
Sinigrin (B192396) (for standard curve)
-
HPLC system with a C18 column and UV/PDA detector
5.1.2. Extraction Protocol
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Weigh approximately 100 mg of the frozen powder into a microcentrifuge tube.
-
Add 1 mL of pre-heated 70% MeOH and vortex thoroughly.
-
Incubate at 70°C for 10 minutes to inactivate myrosinase.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube. Repeat the extraction of the pellet with another 1 mL of 70% MeOH.
-
Pool the supernatants.
5.1.3. Purification and Desulfation
-
Prepare a small column with DEAE Sephadex A-25.
-
Load the methanolic extract onto the column and allow it to pass through.
-
Wash the column with 70% MeOH, followed by deionized water.
-
Apply 75 µL of purified aryl sulfatase to the column and incubate at room temperature overnight to desulfate the glucosinolates.
-
Elute the desulfoglucosinolates with 0.5 mL of deionized water.
-
Filter the eluate through a 0.22 µm filter before HPLC analysis.
5.1.4. HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B)
-
Gradient: A typical gradient might be 0-20% B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV detector at 229 nm
-
Quantification: Create a standard curve using known concentrations of desulfo-sinigrin. Calculate the concentration of desulfo-neoglucobrassicin relative to the sinigrin standard curve, applying a response factor if available.
Insect Feeding Bioassay with Artificial Diet
This protocol describes a general method to assess the antifeedant or toxic effects of this compound breakdown products on a generalist insect herbivore.
5.2.1. Preparation of this compound Breakdown Products
-
Dissolve a known concentration of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5).
-
Add purified myrosinase enzyme and incubate at room temperature for a defined period (e.g., 1-2 hours) to allow for complete hydrolysis.
-
The resulting solution will contain the breakdown products. A control solution should be prepared under the same conditions but without the addition of myrosinase.
5.2.2. Bioassay Protocol
-
Prepare a standard artificial diet for the chosen insect species (e.g., Spodoptera littoralis).
-
Incorporate the solution containing the this compound breakdown products into the diet at various concentrations.
-
Incorporate the control solution (containing intact this compound) into a separate batch of diet.
-
A third diet should be prepared with only the buffer as a negative control.
-
Dispense a known amount of each diet into individual wells of a multi-well plate.
-
Place one pre-weighed insect larva into each well.
-
Maintain the plates under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
-
After a set period (e.g., 7 days), record larval survival and weigh the larvae to determine weight gain.
-
Analyze the data to determine if the breakdown products have a significant effect on larval survival and growth compared to the controls.
Conclusion
This compound is a vital component of the sophisticated chemical defense system in Brassica plants. Its biosynthesis is tightly regulated and rapidly induced upon biotic stress. The activation of the "mustard oil bomb" through the hydrolysis of this compound by myrosinase unleashes a potent cocktail of bioactive compounds that effectively deter herbivores and inhibit pathogens. The interplay between this compound metabolism and plant hormone signaling pathways, particularly the jasmonic acid pathway, highlights the integrated nature of plant defense responses. A thorough understanding of these mechanisms, supported by robust experimental protocols, is crucial for researchers in plant science and can inform the development of novel strategies for crop protection and the discovery of new bioactive compounds for pharmaceutical applications.
References
- 1. Understanding of MYB Transcription Factors Involved in Glucosinolate Biosynthesis in Brassicaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of the Absence of Aliphatic Glucosinolates on Insect Herbivory in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atypical Myrosinase as a Mediator of Glucosinolate Functions in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arabidopsis plants with defective hydrolysis of indole glucosinolates show increased resistance to the fungal pathogen Botrytis cinerea [iris.uniroma1.it]
- 5. Breakdown products of this compound inhibit activation of Nrf2 target genes mediated by myrosinase-derived glucoraphanin hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Neoglucobrassicin Extraction from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neoglucobrassicin (B1238046) is an indole (B1671886) glucosinolate, a class of secondary metabolites found predominantly in Brassicaceae vegetables like broccoli, cabbage, and kale.[1] Upon enzymatic hydrolysis by myrosinase, glucosinolates break down into biologically active compounds, such as isothiocyanates, which are of significant interest for their potential health benefits.[1][2] Accurate quantification and isolation of this compound from plant material are crucial for research into its pharmacological properties and for the development of novel therapeutics.
The primary challenge in extracting intact glucosinolates is the presence of the endogenous enzyme myrosinase, which is physically separated from its substrate in intact plant cells.[1][3] Upon tissue disruption, myrosinase rapidly hydrolyzes glucosinolates, leading to significant underestimation of the native content. Therefore, effective myrosinase inactivation is the most critical step in any glucosinolate extraction protocol. These application notes provide detailed protocols for the efficient extraction of this compound, focusing on methods that ensure myrosinase deactivation and yield high-quality extracts suitable for downstream analysis.
Comparison of Common Extraction Methods
The choice of extraction solvent and conditions significantly impacts the yield and purity of the extracted this compound. The following table summarizes key parameters and findings from various established methods.
| Method | Solvent System | Temperature | Key Findings & Efficiency | Reference(s) |
| Hot Aqueous Methanol (B129727) | 70% Methanol (v/v) | 70-95°C | A widely used, robust method for myrosinase inactivation and glucosinolate extraction. Considered a standard protocol. | |
| Cold Aqueous Methanol | 80% Methanol (v/v) | Room Temperature | As effective as hot methanol extraction, but less hazardous. 80% methanol is highly effective at inactivating myrosinase. | |
| Hot Aqueous Ethanol (B145695) | 50-70% Ethanol (v/v) | 40-75°C | A less toxic alternative to methanol. An optimized method using 50% ethanol at 40°C yielded high total glucosinolates. | |
| Ultrasound-Assisted Extraction (UAE) | 42% Ethanol (v/v) | 43°C | Optimized UAE conditions can enhance the extraction of valuable phytochemicals. Yielded 7400 μg sinigrin (B192396) equivalents/g DW. | |
| Boiling Water | 100% Ultrapure Water | 100°C | Can be comparable to methanol methods, but may lead to degradation of thermally sensitive indole glucosinolates. |
Experimental Protocols
Protocol 1: Hot Aqueous Methanol Extraction and Purification
This protocol is a well-validated and widely adopted method for the analysis of glucosinolates, including this compound, by HPLC following desulfation. It involves rapid enzyme inactivation using boiling methanol.
Principle: Plant material is flash-heated in a methanol-water mixture to denature myrosinase. The extracted glucosinolates are then purified using an ion-exchange column. For HPLC-UV analysis, a sulfatase enzyme is used to remove the sulfate (B86663) group, yielding desulfoglucosinolates, which are then quantified.
Materials and Reagents:
-
Freeze-dried, finely ground plant material
-
70% Methanol (v/v, HPLC grade)
-
DEAE-Sephadex A-25 resin
-
Purified Sulfatase (from Helix pomatia)
-
Sodium Acetate (B1210297) (20 mM, pH 5.5)
-
Ultrapure water
-
Sinigrin monohydrate (for standard curve)
-
2 mL microcentrifuge tubes
-
Water bath or heating block (95°C)
-
Centrifuge
-
Freeze-drier
Workflow Diagram:
Caption: Workflow for Hot Methanol Extraction of this compound.
Procedure:
-
Sample Preparation: Weigh 50-100 mg of freeze-dried, finely ground plant material into a 2 mL round-bottom reaction tube.
-
Extraction and Enzyme Inactivation:
-
Add 1 mL of pre-heated 70% methanol to the tube and vortex briefly.
-
Immediately place the tube in a heating block or water bath at 90-92°C for approximately 5 minutes until the solvent just boils. This step is critical for myrosinase inactivation.
-
After heating, place the sample tubes in an ultrasonic bath for 15 minutes to enhance extraction.
-
Centrifuge the tubes at 2,700 x g for 10 minutes at room temperature.
-
Carefully collect the supernatant containing the crude glucosinolate extract.
-
-
Purification on DEAE-Sephadex Columns:
-
Prepare mini-columns by packing Pasteur pipettes with a slurry of DEAE-Sephadex A-25 resin.
-
Load the supernatant onto the pre-conditioned column. The negatively charged sulfate group of the glucosinolates will bind to the anion-exchange resin.
-
Wash the column sequentially with 70% methanol, water, and 20 mM sodium acetate buffer to remove impurities.
-
-
Desulfation:
-
Add purified sulfatase solution to the top of the column resin.
-
Seal the columns and allow them to incubate at room temperature overnight (at least 12 hours) to allow for complete desulfation.
-
-
Elution and Analysis:
-
Elute the resulting desulfoglucosinolates from the column by adding two aliquots of 0.75 mL of ultrapure water.
-
Freeze-dry the eluate completely.
-
Reconstitute the dried residue in a precise volume of ultrapure water.
-
Analyze the sample using reverse-phase HPLC with UV detection at 229 nm. Quantification is typically performed against a sinigrin standard curve and by using appropriate response factors for indole glucosinolates like this compound.
-
Protocol 2: Cold Aqueous Methanol Extraction
This protocol is a simplified and less hazardous alternative that avoids boiling solvents. It relies on the ability of a high-concentration methanol solution to effectively inhibit myrosinase activity at ambient temperatures.
Principle: Myrosinase activity is inhibited by 80% methanol. This method involves extracting glucosinolates from fresh-frozen or freeze-dried plant tissue directly in cold 80% methanol, eliminating the need for a heating step and a separate lyophilization process if starting with frozen wet tissue. This method is particularly useful for high-throughput screening.
Materials and Reagents:
-
Fresh plant material (frozen in liquid nitrogen) or freeze-dried material
-
80% Methanol (v/v, HPLC grade), pre-chilled to -20°C
-
Ultrapure water
-
Centrifuge tubes (e.g., 15 mL or 50 mL)
-
Homogenizer or mortar and pestle
-
Centrifuge
-
Syringe filters (0.22 µm)
Workflow Diagram:
Caption: Workflow for Cold Methanol Extraction of this compound.
Procedure:
-
Sample Preparation:
-
Weigh approximately 100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Maintain the frozen state throughout to prevent myrosinase activity.
-
-
Extraction:
-
Transfer the frozen powder to a centrifuge tube containing 10 mL of cold 80% methanol.
-
Vortex the sample vigorously for 1-2 minutes to ensure thorough mixing.
-
Place the tube on a shaker or rocker at 4°C for 1 hour.
-
-
Clarification:
-
Centrifuge the sample at 4,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant.
-
-
Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
The resulting extract contains intact glucosinolates and is suitable for direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is preferred for analyzing intact glucosinolates as it does not require the desulfation step and offers superior sensitivity and selectivity.
-
Notes on Analysis and Quantification
-
HPLC-UV: This is a robust and common method for quantification but requires the desulfation step. This compound is identified based on its retention time compared to standards. Quantification relies on a standard curve (typically sinigrin) and the application of a relative response factor.
-
LC-MS/MS: This technique is increasingly used for its high sensitivity and selectivity, allowing for the direct measurement of intact glucosinolates without the need for desulfation. Quantification is achieved using multiple reaction monitoring (MRM) mode, which provides excellent accuracy. This compound and its isomers, like 4-methoxyglucobrassicin, can be differentiated by their elution sequence and mass spectra.
References
- 1. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breakdown products of this compound inhibit activation of Nrf2 target genes mediated by myrosinase-derived glucoraphanin hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Ultrasound-Assisted Extraction of Neoglucobrassicin
Audience: Researchers, scientists, and drug development professionals.
Introduction Neoglucobrassicin (B1238046) is an indole (B1671886) glucosinolate, a sulfur-containing secondary metabolite predominantly found in cruciferous vegetables such as broccoli, cabbage, and cauliflower.[1][2] Upon enzymatic hydrolysis by myrosinase, this compound yields bioactive compounds, including indole-3-carbinol, which are of significant interest in nutritional and medicinal research for their potential health benefits, such as antioxidant and anticancer effects.[3] The breakdown products of this compound are known to interact with crucial cellular signaling pathways, including the aryl hydrocarbon receptor (AhR) pathway, which can in turn modulate the Nrf2/ARE pathway, a key regulator of cellular antioxidant responses.[4]
Conventional methods for extracting glucosinolates often involve long extraction times and large volumes of organic solvents. Ultrasound-Assisted Extraction (UAE) presents a green, efficient, and rapid alternative.[5] UAE utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in the solvent, leading to the formation and collapse of microscopic bubbles. This process generates intense localized pressure and temperature gradients, disrupting plant cell walls and enhancing solvent penetration, thereby significantly improving extraction efficiency while reducing time, solvent consumption, and energy usage. This document provides detailed protocols and comparative data for the effective extraction of this compound using UAE.
Principle of Ultrasound-Assisted Extraction (UAE)
UAE enhances the extraction process by mechanically disrupting the plant cell matrix through acoustic cavitation. High-frequency sound waves create and collapse microscopic bubbles within the solvent. The collapse of these bubbles near the cell surface generates microjets and shockwaves that perforate and rupture the cell walls, facilitating the release of intracellular contents into the solvent. This mechanism improves mass transfer and accelerates the extraction process.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to inhibit the activity of the endogenous enzyme myrosinase, which can otherwise hydrolyze this compound upon tissue damage in the presence of water.
-
Harvesting & Freezing: Harvest fresh plant material (e.g., broccoli florets, cabbage leaves). Immediately freeze the material in liquid nitrogen to halt enzymatic activity.
-
Lyophilization (Freeze-Drying): Transfer the frozen samples to a freeze-dryer. Lyophilize until a constant weight is achieved (typically 24-48 hours). This step removes water and preserves the integrity of thermolabile compounds.
-
Grinding & Storage: Grind the freeze-dried material into a fine powder (e.g., particle diameter < 0.5 mm) using a laboratory mill. Store the resulting powder in an airtight container at -20°C or below, protected from light and moisture, until extraction.
Ultrasound-Assisted Extraction Protocol
This protocol is a generalized procedure based on optimized methods for glucosinolate extraction. Researchers should optimize parameters for their specific plant matrix.
-
Setup: Place a known quantity of the dried plant powder (e.g., 1 gram) into a suitable extraction vessel (e.g., a 50 mL polypropylene (B1209903) tube or glass flask).
-
Solvent Addition: Add the extraction solvent. Aqueous ethanol (B145695) (40-70% v/v) is commonly effective. A typical solid-to-liquid ratio ranges from 1:10 to 1:25 (g/mL).
-
Sonication:
-
Place the vessel in an ultrasonic bath or immerse an ultrasonic probe (sonotrode) into the slurry. Ultrasonic baths typically operate at frequencies of 35-40 kHz.
-
Set the desired temperature. Optimal temperatures are often moderate (e.g., 30-60°C) to prevent thermal degradation of glucosinolates.
-
Apply ultrasound for a specified duration, typically between 15 and 40 minutes.
-
-
Post-Extraction Separation:
-
Immediately after sonication, centrifuge the mixture at high speed (e.g., 5000 x g for 10-15 minutes) to pellet the solid plant debris.
-
Carefully decant the supernatant. For enhanced recovery, the pellet can be re-extracted with fresh solvent.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining fine particles before analysis.
-
Analytical Quantification: UHPLC-MS/MS
Quantification of intact this compound is most accurately performed using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).
-
Chromatography: Use a C18 reversed-phase column for separation.
-
Mobile Phase: A gradient of water and acetonitrile/methanol, often with a small amount of formic acid, is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode.
-
Quantification: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The characteristic transition for this compound ([M-H]⁻) can be monitored. Quantification is achieved by comparing peak areas to a calibration curve generated from a purified this compound standard.
Data Presentation
Table 1: Comparison of UAE and Conventional Extraction for Glucosinolates
| Parameter | Ultrasound-Assisted Extraction (UAE) | Conventional Solvent Extraction (e.g., Maceration/Reflux) | Reference(s) |
| Extraction Time | 15 - 40 minutes | 1 - 24 hours | |
| Optimal Temperature | 40 - 60°C | 70 - 80°C (for reflux) | |
| Solvent Consumption | Reduced | Higher | |
| Extraction Yield | Generally higher or comparable in a much shorter time | Can be high, but requires longer duration and more energy | |
| Compound Stability | Better for thermolabile compounds due to lower temp/time | Risk of degradation with prolonged heat exposure | |
| Energy Consumption | Lower overall | Higher, especially for methods requiring heating |
Table 2: Optimized UAE Parameters for Glucosinolate Extraction from Various Sources
| Plant Source | Optimal Solvent | Temperature (°C) | Time (min) | Key Finding / Yield | Reference(s) |
| Cauliflower (Upcycled) | 42% Ethanol | 43°C | 30 | 7474 µg SE/g DW (Total Glucosinolates) | |
| Rapeseed Cake | 70% Ethanol | 60°C | 15 min (repeated 5x) | 62.1 mg/g (Total Glucosinolates) | |
| Camelina sativa By-products | 65% Ethanol | 30°C | N/A (2 cycles) | Improved yield and reduced solvent use vs. ISO method | |
| Broccoli By-products | Water | 25°C | 15 - 20 | Optimal for extracting phenolics and sulfur compounds | |
| Brassica oleracea (Cabbage) | 60% Ethanol | 30°C | 120 | Produced a richer extract compared to other conditions |
Note: DW = Dry Weight; SE = Sinigrin Equivalence.
Workflow and Biological Context
General Experimental Workflow
The process from raw plant material to purified this compound follows a systematic workflow, encompassing preparation, extraction, and analysis.
Signaling Pathway Interaction
This compound and its breakdown products are biologically active. Notably, they can activate the Aryl Hydrocarbon Receptor (AhR), which has been shown to negatively interfere with the Nrf2 antioxidant response pathway. This interaction is critical for understanding the compound's full biological effect.
References
- 1. maxapress.com [maxapress.com]
- 2. Glucobrassicin - Wikipedia [en.wikipedia.org]
- 3. CAS 5187-84-8: this compound | CymitQuimica [cymitquimica.com]
- 4. Breakdown products of this compound inhibit activation of Nrf2 target genes mediated by myrosinase-derived glucoraphanin hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Microwave-Assisted Extraction of Neoglucobrassicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoglucobrassicin (B1238046) is an indole (B1671886) glucosinolate found in cruciferous vegetables of the Brassica genus, such as Brassica rapa (e.g., pak choi) and Brassica oleracea (e.g., red cabbage, collards).[1][2][3][4] Upon enzymatic hydrolysis by myrosinase, this compound and other glucosinolates break down into biologically active compounds, including isothiocyanates and indoles. These breakdown products have been investigated for their potential health benefits. Microwave-assisted extraction (MAE) is a modern and efficient technique for extracting bioactive compounds from plant materials.[3] This method offers several advantages over conventional extraction techniques, including reduced extraction time, lower solvent consumption, and potentially higher extraction yields. This document provides detailed application notes and protocols for the microwave-assisted extraction of this compound.
Data Presentation
The thermal liability of indole glucosinolates is a critical factor during thermal extraction methods like MAE. The following table summarizes the quantitative impact of microwave heating on this compound content in red cabbage, illustrating the percentage reduction compared to raw levels. While this data pertains to cooking rather than a specific extraction optimization study, it provides valuable insight into the thermal stability of this compound under microwave irradiation.
Table 1: Effect of Microwave Treatment on this compound Content in Red Cabbage
| Glucosinolate | Initial Content (µg/g dry weight) in Raw Cabbage | Content after Microwaving (µg/g dry weight) | % Reduction |
| This compound | 15.19 | 14.23 | 6.33% |
Data adapted from a study on the effects of processing on glucosinolate profiles in red cabbage. The microwave treatment involved heating 100g of shredded cabbage with 15mL of water in a 700W microwave oven for 5 minutes.
Experimental Protocols
Myrosinase Inactivation: A Critical First Step
To ensure the accurate quantification of intact this compound, the endogenous myrosinase enzyme must be inactivated prior to extraction. Myrosinase, when in contact with glucosinolates in the presence of water, will hydrolyze them into various breakdown products. Microwave irradiation can be effectively used for this purpose.
Protocol for Myrosinase Inactivation:
-
Sample Preparation: Weigh approximately 300 g of fresh, edible plant material (e.g., Brassica rapa leaves).
-
Microwave Treatment: Place the sample in a suitable microwave oven.
-
Irradiation: Microwave the sample at 900 W for 5 minutes.
-
Cooling and Storage: Immediately after microwaving, cool the sample on ice or in a blast chiller to prevent further thermal degradation. Once cooled, the sample can be blended, freeze-dried, and stored at -20°C until extraction.
Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on optimized conditions for the MAE of glucosinolates from Brassicaceae seeds and can be adapted for the extraction of this compound from other plant tissues.
Materials and Equipment:
-
Microwave extraction system
-
Extraction vessels (PTFE or similar)
-
Freeze-dried and homogenized plant material
-
Methanol (B129727) (HPLC grade)
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC vials
Protocol:
-
Sample Weighing: Accurately weigh approximately 0.5 g of the pre-treated (myrosinase-inactivated), freeze-dried, and powdered plant material into a microwave extraction vessel.
-
Solvent Addition: Add 10 mL of methanol to the vessel.
-
Extraction Parameters:
-
Microwave Power: 250 W
-
Temperature: 80°C
-
Extraction Time: 10 minutes
-
-
Extraction: Secure the vessel in the microwave extractor and run the program with the specified parameters.
-
Cooling: After the extraction is complete, allow the vessel to cool to room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to separate the supernatant from the plant debris.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Storage: Store the filtered extract at -20°C until analysis.
Quantification of this compound by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.5% trifluoroacetic acid
-
B: Acetonitrile
-
-
Gradient Elution: A linear gradient starting from 100% A to 15% B over 10 minutes, then to 40% B in 5 minutes, to 50% B in 5 minutes, and returning to 100% A in 5 minutes.
-
Flow Rate: 1 mL/min (with a post-column split to deliver approximately 100 µL/min to the mass spectrometer).
-
Ionization Mode: Negative ion electrospray (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific transition for this compound would be from its deprotonated parent ion [M-H]⁻ to a characteristic fragment ion.
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of indole glucosinolates, including this compound, originates from the amino acid tryptophan. The pathway involves a series of enzymatic reactions that form the core glucosinolate structure, which is then further modified.
References
- 1. Glucosinolates and Cytotoxic Activity of Collard Volatiles Obtained Using Microwave-Assisted Extraction [mdpi.com]
- 2. Analysis of Processing Effects on Glucosinolate Profiles in Red Cabbage by LC-MS/MS in Multiple Reaction Monitoring Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Purification of Neoglucobrassicin Using Ion-Exchange Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoglucobrassicin (B1238046) is an indole (B1671886) glucosinolate, a class of secondary metabolites found predominantly in cruciferous vegetables of the Brassica genus, such as broccoli, cabbage, and kale. Upon enzymatic hydrolysis by myrosinase, this compound releases bioactive compounds, including indole-3-carbinol (B1674136) and other derivatives, which have garnered significant interest in the scientific community for their potential health benefits, including antioxidant and chemopreventive properties. The purification of this compound is a critical step for detailed in vitro and in vivo studies, as well as for the development of standardized extracts for nutraceutical and pharmaceutical applications.
Ion-exchange chromatography (IEC) is a powerful and widely used technique for the purification of charged molecules like glucosinolates.[1][2] Glucosinolates possess a negatively charged sulfate (B86663) group, making them ideal candidates for anion-exchange chromatography. This application note provides a detailed protocol for the purification of this compound from plant extracts using DEAE-Sephadex A-25, a weak anion-exchange resin.
Principle of Ion-Exchange Chromatography for this compound Purification
Ion-exchange chromatography separates molecules based on their net surface charge.[1] this compound, being an anion due to its sulfate group, binds to the positively charged functional groups of an anion-exchange resin at a specific pH. The purification process involves four main steps:
-
Equilibration: The ion-exchange column is equilibrated with a starting buffer at a specific pH and low ionic strength to ensure the resin is in the correct ionic form and ready for sample loading.
-
Sample Loading: The crude or partially purified plant extract containing this compound is loaded onto the column. This compound and other anionic molecules bind to the resin, while neutral and positively charged molecules pass through.
-
Washing: The column is washed with the starting buffer to remove any unbound or weakly bound impurities.
-
Elution: this compound is eluted from the column by increasing the ionic strength of the buffer (e.g., by introducing a salt gradient of NaCl or KCl) or by changing the pH to neutralize the charge of the molecule or the resin. The bound this compound is displaced by the salt ions and collected in fractions.
Data Presentation
While specific quantitative data for the preparative purification of this compound is not extensively reported, the following table provides representative data for the purification of similar glucosinolates (sinigrin and gluconapin) using anion-exchange chromatography, which can be used as a benchmark for optimizing this compound purification.[3]
| Parameter | Crude Extract | Purified Fraction |
| Purity (%) | 43.05 | 79.63 |
| Recovery of Sinigrin (B192396) (%) | - | 64.5 (dynamic mode) |
| Recovery of Gluconapin (B99918) (%) | - | 28 (dynamic mode) |
Table 1: Representative quantitative data for the purification of glucosinolates using macroporous anion-exchange resin. Data adapted from a study on sinigrin and gluconapin purification.[3]
Experimental Protocols
This section provides a detailed methodology for the extraction and purification of this compound from Brassica plant material.
Materials and Reagents
-
Brassica plant material (e.g., broccoli florets, kale leaves)
-
DEAE-Sephadex® A-25
-
Sodium Acetate
-
Acetic Acid
-
Sodium Chloride (NaCl)
-
Methanol (B129727) (70%)
-
Deionized water
-
Chromatography column
-
Peristaltic pump
-
Fraction collector
-
HPLC system for analysis
Experimental Workflow
Figure 1: Experimental workflow for the purification of this compound.
Step-by-Step Protocol
1. Preparation of Plant Extract
a. Harvest fresh Brassica plant material and immediately freeze in liquid nitrogen to prevent enzymatic degradation of glucosinolates.
b. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
c. Extract the powdered tissue with 70% methanol at a 1:10 (w/v) ratio. For example, use 100 mL of 70% methanol for 10 g of plant powder.
d. Heat the mixture at 70°C for 10 minutes to inactivate myrosinase activity.
e. Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
f. Carefully collect the supernatant, which contains the crude glucosinolate extract.
2. Preparation of the Ion-Exchange Column
a. Swell the DEAE-Sephadex A-25 resin in deionized water according to the manufacturer's instructions. A general guideline is that 1 g of dry powder gives approximately 25 ml of final gel volume.
b. Prepare a slurry of the swollen resin in the starting buffer (e.g., 20 mM sodium acetate, pH 5.5).
c. Pack a chromatography column with the resin slurry, allowing it to settle and form a uniform bed.
d. Equilibrate the column by washing with at least 5 column volumes of the starting buffer until the pH and conductivity of the eluate are the same as the starting buffer.
3. Chromatographic Purification
a. Dilute the crude extract with the starting buffer to reduce the methanol concentration and adjust the pH.
b. Load the diluted extract onto the equilibrated DEAE-Sephadex A-25 column at a low flow rate (e.g., 1 mL/min).
c. After loading, wash the column with 3-5 column volumes of the starting buffer to remove unbound impurities. Monitor the absorbance at 229 nm until it returns to baseline.
d. Elute the bound glucosinolates, including this compound, using a linear gradient of sodium chloride (e.g., 0 to 1 M NaCl) in the starting buffer. Alternatively, a stepwise elution with increasing concentrations of NaCl can be used.
e. Collect fractions of a defined volume (e.g., 5 mL) using a fraction collector.
4. Analysis and Pooling of Fractions
a. Analyze the collected fractions for the presence of this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and detection at 229 nm.
b. Pool the fractions that contain the highest concentration and purity of this compound.
c. The pooled fractions can be desalted using a suitable method, such as solid-phase extraction or dialysis, if required for downstream applications.
d. The final purified this compound solution can be lyophilized for long-term storage.
Indole Glucosinolate Biosynthesis Pathway
This compound is synthesized from the amino acid tryptophan through a series of enzymatic reactions. Understanding this pathway is crucial for metabolic engineering efforts aimed at increasing the production of this valuable compound in plants.
References
Application Notes and Protocols for the Quantification of Neoglucobrassicin by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoglucobrassicin (B1238046) is an indole (B1671886) glucosinolate, a class of secondary metabolites found predominantly in Brassicaceae vegetables like broccoli, cabbage, and mustard.[1][2] Upon plant tissue damage, this compound is hydrolyzed by the enzyme myrosinase into various breakdown products, which are investigated for their potential biological activities, including interactions with cellular signaling pathways relevant to drug development.[1] Accurate quantification of this compound is crucial for research in phytochemistry, food science, and pharmacology. This document provides a detailed protocol for the quantification of this compound in plant material using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Principle
This method involves the extraction of intact glucosinolates from plant material, followed by a purification step using ion-exchange solid-phase extraction. The purified glucosinolates are then subjected to enzymatic desulfation using sulfatase to yield their corresponding desulfo-glucosinolates. The desulfo-neoglucobrassicin is then separated and quantified by reverse-phase HPLC with UV detection at 229 nm.[1] Quantification is typically performed using an external standard, such as sinigrin (B192396), and applying a response factor specific to this compound.
Method Validation Data
The following table summarizes the performance characteristics of a validated method for the quantification of this compound. While this data was generated using HILIC-MS/MS, it provides a strong indication of the performance that can be expected from a well-optimized chromatographic method.
| Parameter | This compound |
| Linearity (r²) | > 0.997 |
| Limit of Detection (LOD) | 0.001 - 0.028 µg/g dry weight |
| Limit of Quantification (LOQ) | 0.003 - 0.093 µg/g dry weight |
| Intra-batch Precision (RSD%) | 2.00 - 9.24 % |
| Inter-batch Precision (RSD%) | 3.33 - 9.95 % |
| Mean Recovery | 76.46 - 120.14 % |
Table 1: Method validation parameters for the quantification of this compound. Data adapted from a study on the quantification of 22 glucosinolates.[3]
Experimental Protocols
Sample Preparation and Extraction
-
Sample Collection and Preparation : Collect fresh plant material and immediately freeze it in liquid nitrogen to prevent enzymatic degradation of glucosinolates. Lyophilize the frozen material and grind it into a fine powder. Store the powder at -20°C until extraction.
-
Extraction :
-
Weigh approximately 100 mg of the lyophilized plant powder into a 2 mL centrifuge tube.
-
Add 1.0 mL of 70% methanol (B129727) (pre-heated to 70°C) to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the tube in a water bath at 70°C for 20 minutes, with intermittent vortexing.
-
Centrifuge the sample at 12,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube. This is the crude glucosinolate extract.
-
Solid-Phase Extraction (SPE) Purification
-
Column Preparation : Prepare a small ion-exchange column by packing a Pasteur pipette with DEAE-Sephadex A-25 resin.
-
Column Equilibration : Wash the column with 2 mL of deionized water, followed by 2 mL of 0.5 M acetic acid, and finally with 2 mL of deionized water.
-
Sample Loading : Apply the crude glucosinolate extract from step 1.2 onto the column and allow it to pass through by gravity.
-
Washing : Wash the column with 2 mL of 70% methanol, followed by 2 mL of deionized water to remove interfering compounds.
Desulfation
-
Enzyme Addition : Add 0.5 mL of purified sulfatase solution (e.g., from Helix pomatia) to the top of the SPE column.
-
Incubation : Allow the enzyme solution to enter the resin and incubate the column at room temperature overnight (approximately 16 hours) to allow for complete desulfation.
Elution and Sample Preparation for HPLC
-
Elution : Elute the desulfo-glucosinolates from the column with 2 x 0.5 mL of deionized water.
-
Filtration : Filter the eluate through a 0.22 µm syringe filter into an HPLC vial.
HPLC-UV Analysis
-
HPLC System : A standard HPLC system equipped with a UV detector.
-
Column : A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase :
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution : A typical gradient could be:
-
0-1 min: 1% B
-
1-6 min: 1-5% B
-
6-8 min: 5-21% B
-
8-15 min: 21-29% B
-
15-18 min: 29% B
-
18-23 min: 29-1% B
-
23-30 min: 1% B
-
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 20 µL.
-
Detection : UV detection at 229 nm.
-
Quantification : Create a calibration curve using a sinigrin standard. Calculate the concentration of desulfo-neoglucobrassicin in the sample by comparing its peak area to the calibration curve and applying the appropriate response factor for this compound.
Visualizations
References
Application Note: LC-MS/MS Analysis of Neoglucobrassicin and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neoglucobrassicin (B1238046) is an indole (B1671886) glucosinolate, a class of secondary metabolites found predominantly in Brassicaceae vegetables like broccoli, cabbage, and kale.[1][2] Upon tissue disruption, the enzyme myrosinase hydrolyzes glucosinolates into various bioactive compounds, including isothiocyanates, which have been extensively studied for their potential chemopreventive properties.[1] this compound and its breakdown products are of significant interest due to their biological activities, which include influencing key cellular signaling pathways.[3] The accurate and sensitive quantification of this compound and its metabolites in complex biological matrices is crucial for understanding their dietary impact and therapeutic potential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, offering high selectivity and sensitivity.[4] This document provides detailed protocols and methods for the analysis of this compound using LC-MS/MS.
Metabolic Pathways of this compound
Glucosinolates are synthesized from amino acids; indole glucosinolates, including this compound, are derived from tryptophan.[1][5] The biosynthesis from tryptophan leads to the core glucosinolate structure, which is then modified to form various indole glucosinolates like glucobrassicin (B1234704) and subsequently this compound (N-methoxy-3-indolymethyl glucosinolate).[1][2]
When the plant tissue is damaged, myrosinase comes into contact with this compound, catalyzing its hydrolysis.[1] This reaction releases glucose and an unstable aglycone, which rapidly rearranges to form an unstable isothiocyanate. This intermediate further reacts to form various breakdown products, such as indole-3-carbinol (B1674136) and thiocyanate (B1210189) ions.[5]
Caption: Biosynthesis of this compound from Tryptophan and subsequent enzymatic breakdown.
The breakdown products of this compound have been shown to interact with cellular signaling pathways. For instance, they can act as ligands for the aryl hydrocarbon receptor (AhR), leading to the activation of the AhR/XRE pathway. This activation can, in turn, inhibit the Nrf2/ARE pathway, which is a key regulator of cellular antioxidant responses.[3]
Caption: Interaction of this compound metabolites with the AhR and Nrf2 signaling pathways.
Experimental Protocols
Sample Preparation and Extraction
The goal of sample preparation is to efficiently extract intact glucosinolates while preventing their enzymatic degradation by myrosinase.[6][7]
Protocol:
-
Homogenization: Weigh approximately 5 mg of lyophilized (freeze-dried) and finely ground plant material.[6]
-
Myrosinase Inactivation: Add 1 mL of 70% methanol (B129727) (v/v) to the sample. To inactivate myrosinase activity, immediately heat the sample at 70-75°C for 10-20 minutes.[6][7]
-
Extraction: After heating, vortex the sample for 30 seconds and place it in an ultrasonic bath for 20 minutes at room temperature to facilitate extraction.[7]
-
Centrifugation: Centrifuge the extract at a high speed (e.g., 12,000 rpm) for 10 minutes to pellet solid debris.
-
Filtration & Dilution: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial. The extract may need to be diluted with ultrapure water to ensure the analyte concentration is within the linear range of the instrument.[7]
Caption: General workflow for the extraction of this compound from plant samples.
LC-MS/MS Analysis Method
The analysis is typically performed using a reversed-phase C18 column with detection by a tandem mass spectrometer operating in negative ion mode using Multiple Reaction Monitoring (MRM).[4][6]
| Parameter | Recommended Conditions |
| LC System | UHPLC or HPLC system |
| Column | C18 Reversed-Phase Column (e.g., Synergi 4 µm Fusion-RP, 250 x 2 mm or Kinetex 2.6 µm XB-C18, 100 x 2.1 mm)[6] |
| Mobile Phase A | Water with 0.1% Acetic Acid or 0.1% Formic Acid[6][8] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Acetic Acid or 0.1% Formic Acid[6][8] |
| Gradient | A typical gradient runs from ~1-5% B to 30-80% B over 20-30 minutes to separate a wide range of glucosinolates.[8] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole (QqQ) or Q-Trap Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| Spray Voltage | ~ -2500 V to -4500 V[9] |
| Source Temperature | 300 - 350 °C[9] |
Data Presentation
MS/MS Fragmentation of this compound
In negative ESI mode, this compound is detected as the deprotonated molecule [M-H]⁻ at m/z 477.1.[8] Collision-induced dissociation (CID) produces several characteristic fragment ions. The most common and selective transition for quantification is the fragmentation to the sulfate (B86663) ion [HSO₄]⁻ at m/z 97.[4][10] Other diagnostic fragments can be used for confirmation.[10][11]
Table 1: Optimized MRM Transitions for this compound
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Function |
| This compound | 477.1 | 97.0 | Quantifier |
| This compound | 477.1 | 259.0 | Qualifier 1 |
| This compound | 477.1 | 446.0 | Qualifier 2 |
Note: Specific collision energies and other MS parameters should be optimized for the specific instrument in use.
Quantitative Data for this compound
The concentration of this compound can vary significantly between different vegetables and can be affected by processing methods like cooking.
Table 2: Representative Concentrations of this compound in Red Cabbage [4]
| Treatment | Concentration (µg/g Dry Weight) | % Reduction |
| Raw | 3835.41 | - |
| Boiling | 3590.23 | 6.39% |
| Steaming | 3159.27 | 17.63% |
| Microwaving | 3592.58 | 6.33% |
| Frying | 55.97 | 98.54% |
| Stir-frying | 667.92 | 82.58% |
Data is illustrative and sourced from a study on red cabbage.[4] Concentrations will vary based on cultivar, growing conditions, and specific cooking parameters.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in various matrices, particularly from Brassicaceae vegetables. Accurate determination is essential for researchers in nutrition, food science, and drug development to evaluate the dietary intake and biological significance of this important indole glucosinolate and its metabolites. The provided protocols for sample preparation and instrumental analysis serve as a comprehensive guide for establishing this methodology in the laboratory.
References
- 1. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Integrated Metabolomics Study of Glucosinolate Metabolism in Different Brassicaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breakdown products of this compound inhibit activation of Nrf2 target genes mediated by myrosinase-derived glucoraphanin hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glucobrassicin - Wikipedia [en.wikipedia.org]
- 6. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. Rapid Analysis of Glucosinolates Using Direct-Infusion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
HILIC-MS/MS Method for the Separation and Quantification of Neoglucobrassicin
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the separation and quantification of neoglucobrassicin (B1238046), an indole (B1671886) glucosinolate found in Brassicaceae vegetables, using Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-MS/MS). Glucosinolates are of significant interest due to their potential as precursors to cancer-preventive isothiocyanates.[1][2] HILIC is an effective chromatographic technique for retaining and separating highly polar compounds like glucosinolates, offering advantages over traditional reversed-phase methods.[2][3] This protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and includes quantitative data and visual workflows to guide researchers.
Introduction
Glucosinolates are a diverse group of plant secondary metabolites, with over 130 identified structures.[4] Their biological activity is realized upon hydrolysis by the enzyme myrosinase, which occurs when plant tissue is damaged, leading to the formation of isothiocyanates, nitriles, and other bioactive compounds. This compound, an indole glucosinolate, is a subject of interest for its potential health benefits.
The analysis of intact glucosinolates has been challenging due to their high polarity. While reversed-phase liquid chromatography (RPLC) is a common analytical technique, it often requires lengthy gradients and may not provide adequate retention for these polar analytes. Hydrophilic Interaction Liquid Chromatography (HILIC) presents a robust alternative, utilizing a polar stationary phase and a mobile phase with a high concentration of organic solvent to effectively retain and separate polar compounds like this compound. Coupling HILIC with tandem mass spectrometry (MS/MS) allows for sensitive and selective quantification, making it a powerful tool for the analysis of glucosinolates in complex matrices.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of glucosinolates from plant material. Optimization may be required depending on the specific matrix.
-
Sample Homogenization: Freeze fresh plant tissue with liquid nitrogen and grind to a fine powder. Alternatively, freeze-dry the sample and then grind it.
-
Extraction:
-
To approximately 100 mg of powdered sample, add 1 mL of 80% methanol.
-
Vortex the mixture for 30 seconds.
-
Sonicate the sample for 20 minutes at room temperature.
-
Alternatively, incubate the sample at 75°C for 20 minutes to ensure myrosinase inactivation, followed by sonication.
-
-
Centrifugation: Centrifuge the extract at 12,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
HILIC-MS/MS Analysis
Instrumentation:
-
UHPLC or HPLC system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A HILIC column with a zwitterionic or amide-based stationary phase is recommended. For example, a silica-based permanently zwitterionic stationary phase.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-2 min: 90% B
-
2-10 min: Linear gradient from 90% to 60% B
-
10-12 min: Hold at 60% B
-
12.1-15 min: Return to 90% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Capillary Voltage: 3000 V
-
Source Temperature: 120 °C
-
Desolvation Gas Temperature: 450 °C
-
Desolvation Gas Flow: 16.5 L/min
-
Cone Gas Flow: 50 L/hr
-
Nebulizer Pressure: 30 psi
-
Scan Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data
The following table summarizes the key quantitative parameters for the HILIC-MS/MS analysis of this compound.
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 477.1 | |
| Product Ion (m/z) | 97 | |
| Dwell Time (s) | 0.08 | |
| Cone Voltage (V) | -35 | |
| Collision Energy (eV) | 18 |
Note: These parameters may require optimization on different mass spectrometer models.
Diagrams
Caption: Experimental workflow for HILIC-MS/MS analysis of this compound.
Discussion
The presented HILIC-MS/MS method provides a robust and sensitive approach for the separation and quantification of this compound. The use of a HILIC stationary phase allows for excellent retention of this polar analyte, which is often a challenge with RPLC methods. The high selectivity of tandem mass spectrometry in MRM mode ensures accurate quantification even in complex plant extracts.
Method validation should be performed to determine linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. For instance, one study reported LODs for various glucosinolates in the range of 0.001 to 0.028 µg/g dry weight and LOQs from 0.003 to 0.093 µg/g dry weight.
It is important to note that fragmentation patterns can be used to distinguish between isomers. For example, the neutral loss of a methoxy (B1213986) radical can help differentiate 4-methoxyglucobrassicin (B122029) from this compound.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound using a HILIC-MS/MS method. The detailed experimental procedures, quantitative parameters, and workflow diagram offer a solid foundation for researchers in the fields of natural product chemistry, food science, and drug development to accurately quantify this important bioactive compound.
References
- 1. Improved Hydrophilic Interaction Chromatography Method for the Identification and Quantification of Glucosinolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Neoglucobrassicin Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoglucobrassicin (B1238046) (1-methoxy-3-indolylmethyl glucosinolate) is an indole (B1671886) glucosinolate found in cruciferous vegetables of the Brassica genus, such as broccoli, cabbage, and Brussels sprouts.[1] Upon enzymatic hydrolysis by myrosinase, which occurs when the plant tissue is damaged, this compound breaks down into various bioactive compounds.[2] These breakdown products are subjects of interest in nutritional and medicinal research for their potential roles in modulating cellular signaling pathways, including the activation of Nrf2 and aryl hydrocarbon receptor (AhR) pathways.[2][3] Accurate quantification of this compound in plant materials, dietary supplements, and biological samples is crucial for research and development. This requires the use of well-characterized analytical standards.
This application note provides detailed protocols for the preparation of this compound analytical standards, either by isolating and purifying from plant sources or by preparing working standards from a certified reference material. It also includes a standardized HPLC-UV method for the quantification of this compound.
Quantitative Data Summary
Typical Specifications of a Commercial this compound Analytical Standard
For precise quantification, it is recommended to use a commercially available certified reference material (CRM). The typical specifications for such a standard are provided below.
| Parameter | Specification | Source |
| Chemical Formula | C₁₇H₂₂N₂O₁₀S₂ | [4] |
| Molecular Weight | 478.5 g/mol | |
| Purity (HPLC) | ≥95% | |
| Form | Powder | |
| Storage | ≤ -15°C, dry and dark place |
This compound Content in Various Brassica Species
The selection of plant material is critical for the successful isolation of this compound. The following table summarizes the typical content of this compound in different Brassica vegetables, which can serve as a guide for choosing a suitable source.
| Plant Source | This compound Content (µmol/g dry weight) | Analytical Method |
| Broccoli (Brassica oleracea var. italica) | 0.1 - 2.5 | LC-MS/MS |
| Brussels Sprouts (Brassica oleracea var. gemmifera) | 0.5 - 3.0 | HPLC-UV |
| Cabbage (Brassica oleracea var. capitata) | 0.2 - 1.5 | LC-MS/MS |
| Chinese Cabbage (Brassica rapa ssp. pekinensis) | 0.1 - 1.0 | HPLC-UV |
Note: Glucosinolate content can vary significantly based on cultivar, growing conditions, and plant age.
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Brassica Vegetables
This protocol describes a general method for the extraction and partial purification of this compound from plant material. This method is suitable for obtaining a reference material for qualitative analysis or for further purification to an analytical standard.
3.1.1. Materials and Reagents
-
Fresh Brassica vegetables (e.g., broccoli florets)
-
Liquid nitrogen
-
70% Methanol (B129727) (MeOH), pre-heated to 75°C
-
Deionized water
-
DEAE-Sephadex A-25
-
Sodium acetate (B1210297) buffer (20 mM, pH 5.5)
-
Aryl sulfatase (from Helix pomatia)
-
Freeze-dryer
-
Centrifuge
-
Chromatography columns
3.1.2. Extraction Procedure
-
Harvest fresh Brassica tissue and immediately freeze in liquid nitrogen to prevent enzymatic degradation of glucosinolates.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
To approximately 1 g of frozen powder, add 10 mL of boiling 70% methanol to inactivate the endogenous myrosinase enzyme.
-
Vortex the mixture vigorously for 1 minute and incubate in a water bath at 75°C for 20 minutes.
-
Centrifuge the mixture at 3,000 x g for 10 minutes and collect the supernatant.
-
Repeat the extraction of the pellet with another 10 mL of boiling 70% methanol and combine the supernatants.
3.1.3. Purification by Ion-Exchange Chromatography
-
Prepare a small chromatography column with DEAE-Sephadex A-25 resin, and equilibrate the column with deionized water.
-
Load the combined methanolic extract onto the column. The negatively charged sulfate (B86663) group of the glucosinolates will bind to the anion-exchange resin.
-
Wash the column with 2 x 10 mL of 70% MeOH to remove chlorophyll (B73375) and other non-polar impurities.
-
Wash the column with 2 x 10 mL of deionized water to remove the methanol.
-
Wash the column with 2 x 10 mL of 20 mM sodium acetate buffer (pH 5.5) to equilibrate it for the enzymatic reaction.
3.1.4. Desulfation and Elution
-
To obtain desulfo-neoglucobrassicin for analysis, apply a solution of aryl sulfatase to the column and incubate overnight at room temperature. This step cleaves the sulfate group, allowing for elution from the column and improved retention on reversed-phase HPLC columns.
-
Elute the desulfoglucosinolates from the column with 3 x 5 mL of deionized water.
-
Freeze-dry the eluate to obtain a powder containing the desulfo-glucosinolates. This powder can be used for qualitative analysis or as a starting material for further HPLC purification.
Protocol 2: Preparation of this compound Working Standards
This protocol describes the preparation of working standard solutions from a commercially available certified reference material.
3.2.1. Materials and Reagents
-
This compound potassium salt CRM (≥95% purity)
-
Deionized water
-
Methanol (HPLC grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
3.2.2. Preparation of Stock Standard Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound potassium salt CRM into a clean weighing boat.
-
Transfer the powder to a 10 mL Class A volumetric flask.
-
Dissolve the powder in a small amount of deionized water and then bring the flask to volume with deionized water.
-
Cap the flask and invert it several times to ensure complete dissolution and mixing. This is the stock standard solution.
3.2.3. Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., 20% methanol in water).
-
For a 5-point calibration curve, typical concentrations might be 1, 5, 10, 50, and 100 µg/mL.
-
Store the stock and working standard solutions at 4°C in amber glass vials and use within one week. For longer-term storage, freeze at -20°C.
Protocol 3: Quantification of this compound by HPLC-UV
This protocol provides a standard method for the analysis of desulfo-neoglucobrassicin using reversed-phase HPLC with UV detection.
3.3.1. HPLC System and Conditions
-
HPLC System: A standard HPLC system with a UV/PDA detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 30% B
-
15-20 min: 30% to 50% B
-
20-22 min: 50% to 2% B
-
22-27 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 229 nm.
-
Injection Volume: 10 µL.
3.3.2. Analytical Procedure
-
Dissolve the freeze-dried desulfo-glucosinolate extract or the prepared working standards in the initial mobile phase conditions (2% acetonitrile in water).
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the samples and quantify the amount of desulfo-neoglucobrassicin by comparing the peak area to the calibration curve.
-
The concentration of this compound in the original sample can be calculated by accounting for the dilution factors and the molecular weight difference between the desulfated and intact forms.
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and analysis of this compound standards.
This compound Hydrolysis and Signaling Pathway Interaction
Caption: Hydrolysis of this compound and interaction with cellular pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Breakdown products of this compound inhibit activation of Nrf2 target genes mediated by myrosinase-derived glucoraphanin hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening Brassica species for glucosinolate content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 5187-84-8: this compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for the Enzymatic Hydrolysis of Neoglucobrassicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoglucobrassicin (B1238046) is an indole (B1671886) glucosinolate, a class of secondary metabolites found predominantly in cruciferous vegetables of the Brassica genus.[1][2] Upon tissue damage, this compound is hydrolyzed by the endogenous enzyme myrosinase (a thioglucosidase), releasing a variety of biologically active compounds.[1][2][3] These hydrolysis products, particularly indole-3-carbinol (B1674136) (I3C) and its derivatives, have garnered significant scientific interest for their potential chemopreventive and therapeutic properties, including the modulation of key cellular signaling pathways involved in cancer and inflammation.[1][3][4]
These application notes provide a detailed protocol for the enzymatic hydrolysis of this compound using myrosinase and outline the subsequent analysis of its breakdown products. The provided information is intended to aid researchers in the consistent and effective generation of this compound hydrolysis products for in vitro and in vivo studies.
Data Presentation
The enzymatic hydrolysis of indole glucosinolates like this compound can yield several products, with the relative amounts being dependent on the reaction conditions.[5][6] At a neutral pH, the primary hydrolysis product is the unstable indole-3-methylisothiocyanate, which rapidly converts to indole-3-carbinol (I3C).[1][3][5] I3C can then undergo self-condensation to form 3,3'-diindolylmethane (B526164) (DIM), particularly under acidic conditions or over extended reaction times.[1][3][5]
The following table summarizes the expected molar yield of major hydrolysis products from an indole glucosinolate precursor at neutral pH over time, based on studies of the closely related compound, glucobrassicin (B1234704).[1][3][5]
| Time (hours) | Indole-3-carbinol (I3C) Molar Yield (%) | 3,3'-diindolylmethane (DIM) Molar Yield (%) |
| 1 | ~89 | ~11 |
| 24 | ~79 | ~21 |
Note: The yield of I3C from glucobrassicin has been reported to be approximately 20% on a molar basis under certain conditions.[1][3] The data in the table reflects the relative abundance of I3C and DIM after the initial hydrolysis.
Signaling Pathway
The enzymatic hydrolysis of this compound by myrosinase initiates a cascade of chemical transformations yielding biologically active molecules. The simplified pathway at neutral pH is depicted below.
Caption: Enzymatic hydrolysis of this compound by myrosinase.
Experimental Protocols
Materials and Reagents
-
This compound (≥95% purity)
-
Myrosinase (from Sinapis alba or other suitable source)
-
Phosphate (B84403) buffer (100 mM, pH 7.0)
-
L-ascorbic acid
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Microcentrifuge tubes
-
Thermomixer or water bath
-
HPLC system with a C18 column and UV or DAD detector
Protocol for Enzymatic Hydrolysis of this compound
This protocol is designed for a final reaction volume of 1 mL. Reactions can be scaled as needed.
-
Preparation of Reagents:
-
Prepare a 100 mM phosphate buffer and adjust the pH to 7.0.
-
Prepare a 10 mM stock solution of L-ascorbic acid in the phosphate buffer.
-
Prepare a 2 mM stock solution of this compound in the phosphate buffer.
-
Prepare a myrosinase solution of appropriate activity in the phosphate buffer. The optimal enzyme concentration should be determined empirically.
-
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, combine:
-
880 µL of 100 mM phosphate buffer (pH 7.0)
-
10 µL of 10 mM L-ascorbic acid (final concentration 0.1 mM)
-
100 µL of 2 mM this compound stock solution (final concentration 0.2 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a predetermined amount of myrosinase solution to the pre-warmed substrate mixture.
-
Incubate the reaction at 37°C with gentle agitation for 1 to 24 hours, depending on the desired hydrolysis products. For maximal I3C yield, a shorter incubation time (e.g., 1 hour) is recommended.[5]
-
-
Reaction Termination:
-
To stop the reaction, add an equal volume (1 mL) of methanol to the reaction mixture. This will precipitate the enzyme.
-
Vortex the tube vigorously and then centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
Sample Preparation for Analysis:
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
HPLC Analysis of Hydrolysis Products
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes is a good starting point.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at 280 nm for indole compounds.
-
Quantification: Use external standards of this compound, indole-3-carbinol, and 3,3'-diindolylmethane to create calibration curves for accurate quantification.
Experimental Workflow
The following diagram illustrates the overall workflow for the enzymatic hydrolysis of this compound and subsequent analysis.
Caption: Workflow for this compound hydrolysis and analysis.
References
- 1. Frontiers | Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane [frontiersin.org]
- 2. Breakdown products of this compound inhibit activation of Nrf2 target genes mediated by myrosinase-derived glucoraphanin hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ucanr.edu [ucanr.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Neoglucobrassicin in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoglucobrassicin (B1238046) is an indole (B1671886) glucosinolate found in cruciferous vegetables of the Brassica genus. In cell culture studies, the biological activity of this compound is primarily attributed to its hydrolysis products, which are formed in the presence of the enzyme myrosinase. The most notable of these breakdown products is indole-3-carbinol (B1674136) (I3C), which is subsequently converted into a variety of condensation products, including 3,3'-diindolylmethane (B526164) (DIM). These compounds have been extensively studied for their anti-cancer properties, which are mediated through the modulation of several key signaling pathways.
These application notes provide an overview of the use of this compound and its derivatives in cell culture, with a focus on their effects on cancer cell lines. Detailed protocols for key experiments are provided to guide researchers in their study design.
Data Presentation
The effects of this compound's primary bioactive hydrolysis product, indole-3-carbinol (I3C), on various cancer cell lines are summarized below. It is important to note that intact this compound is largely inactive and requires myrosinase-mediated hydrolysis to exert its biological effects. In many experimental setups, I3C is used directly to study the downstream effects.
Table 1: Effective Concentrations of Indole-3-Carbinol (I3C) in Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration (I3C) | Observed Effects |
| HepG2 | Hepatocellular Carcinoma | Not specified for direct cytotoxicity | Inhibition of Nrf2 target genes |
| Colorectal Cancer Lines | Colorectal Cancer | 100 µM - 1 mM | Dose-dependent decrease in cell viability |
| Hep-2 | Laryngeal Cancer | 100 - 150 µM | Induction of apoptosis |
| Breast Cancer Lines | Breast Cancer | Not specified | Suppression of cell growth |
| Prostate Cancer Lines | Prostate Cancer | Not specified | Suppression of cell growth |
Signaling Pathways Modulated by this compound Hydrolysis Products
The breakdown products of this compound, particularly I3C and its derivatives, modulate several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Aryl Hydrocarbon Receptor (AhR) Pathway
I3C is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] Activation of AhR by I3C leads to the upregulation of genes such as CYP1A1, which is involved in xenobiotic metabolism. This interaction is believed to contribute to the anti-cancer effects of I3C. In some contexts, the AhR/XRE pathway can negatively interfere with the Nrf2/ARE pathway, which is involved in cellular protection against oxidative stress.[1]
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by I3C.
Apoptosis and Cell Cycle Arrest
I3C has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[2] These effects are mediated through the modulation of key regulatory proteins.
Induction of Apoptosis: I3C can induce the intrinsic apoptosis pathway by:
-
Upregulating the Bax/Bcl-2 ratio: This shifts the balance towards pro-apoptotic proteins.
-
Mitochondrial membrane depolarization: Leading to the release of cytochrome c.
-
Activation of caspases: Specifically caspase-9 and caspase-3, which are key executioners of apoptosis.
Cell Cycle Arrest: I3C can cause cell cycle arrest, often in the G1 phase, by:
-
Downregulating cyclin proteins: Such as cyclin D1 and cyclin E, which are essential for progression through the G1 phase of the cell cycle.
Caption: I3C-mediated induction of apoptosis and cell cycle arrest.
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound and its hydrolysis products in cell culture. It is crucial to optimize these protocols for specific cell lines and experimental objectives.
Protocol 1: Preparation of Myrosinase-Treated this compound
Objective: To generate the bioactive hydrolysis products of this compound for cell culture treatment.
Materials:
-
This compound
-
Myrosinase (from a commercial source or extracted)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Cell culture medium appropriate for the cell line
Procedure:
-
Prepare a stock solution of this compound in sterile PBS. The concentration should be determined based on the desired final concentration for cell treatment.
-
Immediately before treating the cells, add myrosinase to the this compound solution. The optimal enzyme-to-substrate ratio should be determined empirically, but a common starting point is 1 unit of myrosinase per µmol of glucosinolate.
-
Incubate the mixture at room temperature for a defined period (e.g., 30-60 minutes) to allow for enzymatic hydrolysis.
-
Dilute the myrosinase-treated this compound solution to the desired final concentration in pre-warmed cell culture medium.
-
Add the medium containing the hydrolysis products to the cells.
Note: As a control, a this compound solution without myrosinase treatment should be included to assess the effect of the intact glucosinolate.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound hydrolysis products on cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Myrosinase-treated this compound or I3C
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of myrosinase-treated this compound or I3C for 24, 48, or 72 hours. Include untreated and vehicle-treated (if applicable) cells as controls.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound hydrolysis products.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
Myrosinase-treated this compound or I3C
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentration of the test compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Conclusion
This compound, through its hydrolysis products, presents a promising avenue for cancer research. The protocols and data presented here provide a foundation for investigating its mechanisms of action in various cancer cell models. Researchers should note the critical role of myrosinase in activating this compound and consider the direct use of its bioactive derivatives, such as I3C, for more controlled in vitro studies. Further investigation into the complex interplay of the signaling pathways modulated by these compounds will be crucial for their potential development as therapeutic agents.
References
- 1. Breakdown products of this compound inhibit activation of Nrf2 target genes mediated by myrosinase-derived glucoraphanin hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Glucosinolate Hydrolysis Products from Brassica Vegetable Consumption in Inducing Antioxidant Activity and Reducing Cancer Incidence [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Neoglucobrassicin Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of neoglucobrassicin (B1238046).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying this compound?
A1: The primary challenges in this compound quantification include its thermal instability, the presence of isomers like 4-methoxyglucobrassicin (B122029), potential degradation by the myrosinase enzyme during sample preparation, and matrix effects from complex sample compositions.[1][2] Indole (B1671886) glucosinolates, such as this compound, are generally less thermally stable than their aliphatic counterparts.[2]
Q2: Which analytical techniques are most suitable for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques.[3][4] LC-MS/MS, particularly with Multiple Reaction Monitoring (MRM), offers superior sensitivity and selectivity, which is advantageous for complex matrices.[3][5]
Q3: How can I prevent this compound degradation during sample preparation?
A3: To prevent degradation, it is crucial to inactivate the myrosinase enzyme.[6][7] This is typically achieved by heating the sample, for instance, by using a boiling solvent mixture (like 70% methanol) for extraction or by heating the sample in a water bath at around 70-75°C for a short period.[3][7]
Q4: Is a reference standard for this compound commercially available?
A4: Yes, this compound potassium salt is available as an analytical standard with specified purity (e.g., ≥95% by HPLC) for use as a reference material in qualitative and quantitative analyses.[8] It is important to store it under recommended conditions, typically at -15°C or below in a dry, dark place.[8]
Q5: What are matrix effects and how can they impact my results?
A5: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[1][9] This can significantly compromise the accuracy and precision of quantification, particularly in LC-MS/MS analysis. Common sources in plant samples include salts, sugars, lipids, and pigments.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Peak | Myrosinase enzyme activity during sample preparation caused degradation. | Ensure complete myrosinase inactivation by heating the sample in the extraction solvent (e.g., 70% methanol (B129727) at 70°C for 10 minutes).[3][10] |
| Thermal degradation during processing or extraction. | Avoid prolonged exposure to high temperatures. Use optimized heating times and temperatures. Indole glucosinolates are known to be less thermally stable.[2] | |
| Incomplete extraction from the sample matrix. | Optimize the extraction solvent and procedure. Ultrasound-assisted or microwave-assisted extraction can improve efficiency.[11] Ensure the particle size of the sample is sufficiently small for efficient solvent penetration. | |
| Poor Peak Shape or Resolution | Co-elution with an isomer (e.g., 4-methoxyglucobrassicin). | Optimize the chromatographic gradient. A slower gradient of the organic mobile phase can improve separation.[4] Isomers like this compound and 4-methoxyglucobrassicin can be differentiated based on their elution sequence in reversed-phase HPLC.[3] |
| Column degradation or contamination. | Use a guard column and ensure proper sample cleanup. If peak shape does not improve, replace the analytical column.[4] | |
| Inconsistent/Irreproducible Quantitative Results | Significant matrix effects (ion suppression or enhancement in LC-MS/MS). | Assess matrix effects using a post-extraction spike comparison.[1] To mitigate, use matrix-matched calibration standards, stable isotope-labeled internal standards if available, or improve sample cleanup using methods like Solid Phase Extraction (SPE).[1][12] Sample dilution can also reduce matrix effects, but may compromise sensitivity.[1] |
| Instability of processed samples. | Analyze extracts promptly after preparation. If storage is necessary, keep them at low temperatures (e.g., -20°C) in airtight vials.[4] Some degradation can still occur even during cold storage.[13] | |
| Quantification Issues with HPLC-UV | Lack of a specific reference standard for this compound. | Use a commercially available this compound standard for direct calibration.[8] If unavailable, semi-quantification can be performed using a general glucosinolate standard (like sinigrin (B192396) or glucoraphanin) and applying a response factor, although this is less accurate.[4][10] |
Experimental Protocols
Sample Preparation and Extraction for HPLC and LC-MS/MS
This protocol is a generalized procedure based on common methods for glucosinolate extraction.[3][7]
-
Sample Homogenization: Freeze-dry the plant material to stop enzymatic activity and facilitate grinding. Grind the lyophilized tissue into a fine, homogenous powder.
-
Extraction:
-
Accurately weigh approximately 40-100 mg of the dried powder into a microcentrifuge tube.[3][7]
-
Add 750 µL of 70% methanol pre-heated to 70°C.[3]
-
Vortex the mixture vigorously.
-
Incubate in a water bath or heating block at 70°C for 10 minutes to ensure complete myrosinase inactivation.[3]
-
Cool the tubes in an ice bath.
-
Centrifuge at 15,000 x g for 15 minutes.[3]
-
Carefully collect the supernatant for analysis.
-
Quantification by LC-MS/MS
LC-MS/MS provides high sensitivity and selectivity.[3]
-
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A linear gradient tailored to separate this compound from other glucosinolates and matrix components.
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Column Temperature: 40°C.[4]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The precursor ion for this compound ([M-H]⁻) is monitored for its transition to a characteristic product ion, typically m/z 97 ([SO₃H]⁻).[3] The specific precursor m/z for this compound should be confirmed with a standard.
-
-
Quantification: Generate a calibration curve using a this compound analytical standard.[8] If matrix effects are present, use matrix-matched standards for calibration.[14]
Quantification by HPLC-UV (Desulfation Method)
This is a widely used, cost-effective method.[4]
-
Purification and Desulfation:
-
Apply the crude extract from step 1 to a DEAE-Sephadex A-25 anion-exchange column.
-
Wash the column to remove interfering compounds.
-
Add a purified sulfatase solution and allow it to react overnight to convert this compound to desulfo-neoglucobrassicin.[4]
-
Elute the desulfated glucosinolates with ultrapure water.
-
-
HPLC-UV Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile is typically used.[4]
-
Detection: UV detector set at 229 nm.[4]
-
Quantification: Calculate the concentration based on a calibration curve of a desulfated glucosinolate standard (e.g., desulfo-sinigrin) and apply the appropriate response factor for this compound.[4]
-
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for Glucosinolate Quantification
| Method | Advantages | Disadvantages | Common Use Case |
| HPLC-UV/DAD | Cost-effective, robust, widely accessible.[4] | Requires a desulfation step which can be time-consuming and may lead to incomplete reactions.[11] Lower sensitivity and selectivity compared to LC-MS/MS. | Routine analysis of major glucosinolates in less complex matrices. |
| LC-MS/MS | High sensitivity and selectivity, allows for direct quantification of intact glucosinolates without desulfation.[3][15] | Higher equipment and operational costs, susceptible to matrix effects that require careful management.[1][16] | Trace-level quantification in complex matrices, analysis of a large number of glucosinolates simultaneously.[5][17] |
Table 2: Thermal Stability of Indole vs. Aliphatic Glucosinolates in Red Cabbage (Example Data)
Data adapted from a study on cooking effects; values represent percentage reduction.[2]
| Cooking Method | This compound (Indole) | Glucoraphanin (Aliphatic) |
| Boiling | >20% | ~16% |
| Microwaving | ~6% | ~13% |
| Frying | ~98% | ~82% |
| Stir-frying | ~82% | ~84% |
This table illustrates the generally lower thermal stability of indole glucosinolates like this compound compared to aliphatic ones under certain processing conditions.[2]
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inconsistent quantification results.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Processing Effects on Glucosinolate Profiles in Red Cabbage by LC-MS/MS in Multiple Reaction Monitoring Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Current Knowledge and Challenges on the Development of a Dietary Glucosinolate Database in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. extrasynthese.com [extrasynthese.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants | MDPI [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Stability of glucosinolates and glucosinolate degradation products during storage of boiled white cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
co-elution of neoglucobrassicin and 4-methoxyglucobrassicin in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of glucosinolates, with a specific focus on the co-elution of neoglucobrassicin (B1238046) and 4-methoxyglucobrassicin (B122029).
Troubleshooting Guide: Co-elution of this compound and 4-Methoxyglucobrassicin
Co-elution of this compound (1-methoxyglucobrassicin) and 4-methoxyglucobrassicin is a common challenge in HPLC analysis due to their isomeric nature. They differ only in the position of the methoxy (B1213986) group on the indole (B1671886) ring, resulting in very similar physicochemical properties. This guide provides a systematic approach to diagnosing and resolving this separation issue.
Q1: Why are this compound and 4-methoxyglucobrassicin co-eluting in my HPLC analysis?
A1: The primary reason for co-elution is the high structural similarity between the two molecules.[1] As isomers, they possess nearly identical polarity and hydrophobicity, making them difficult to separate using standard reversed-phase HPLC methods. A conventional C18 column may not provide sufficient selectivity to resolve them adequately.
Q2: How can I confirm that I have a co-elution problem and not another issue like poor peak shape?
A2: Confirming co-elution is the first critical step. Here’s how you can diagnose the issue:
-
Peak Shape Analysis: Look for subtle signs of co-elution, such as peak fronting, tailing, or the appearance of a shoulder on your peak of interest.[2]
-
Diode Array Detector (DAD/PDA) Analysis: If you are using a DAD, you can perform a peak purity analysis.[2] This function assesses the spectral homogeneity across the peak. A spectrally impure peak is a strong indicator of co-elution.[2]
-
Mass Spectrometry (MS) Confirmation: The most definitive method is to use LC-MS.[1] this compound and 4-methoxyglucobrassicin are isomers and will have the same mass-to-charge ratio (m/z) for their precursor ions (e.g., m/z 477 for [M-H]⁻).[1] By analyzing the mass spectra across the peak, you can confirm the presence of more than one compound.[2] Even if they are not chromatographically separated, a mass spectrometer can often distinguish them.
Q3: What are the initial steps I should take to try and resolve the co-elution?
A3: Start with simple modifications to your existing HPLC method. These adjustments can often improve resolution without requiring a complete method redevelopment.
-
Optimize the Mobile Phase Gradient: A common reason for poor resolution is a gradient that is too steep.[3]
-
Action: Decrease the gradient slope (i.e., make it shallower) around the elution time of the target analytes. This gives the molecules more time to interact with the stationary phase, which can enhance separation.
-
-
Change the Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities.
-
Action: If you are using acetonitrile, try switching to methanol, or vice-versa.[2] Methanol can form hydrogen bonds and may provide different selectivity for these specific indole glucosinolates.
-
-
Adjust the Flow Rate:
-
Action: Lowering the flow rate can increase column efficiency and often improves the resolution between closely eluting peaks.
-
-
Modify Column Temperature:
-
Action: Lowering the temperature (e.g., from 40°C to 30°C) can increase viscosity and enhance interactions with the stationary phase, potentially improving separation.
-
Q4: I've tried optimizing my current method, but the peaks are still co-eluting. What are my next options?
A4: If initial troubleshooting fails, you may need to consider more significant changes to the separation chemistry.
-
Change the Stationary Phase: This is often the most effective solution for separating isomers.
-
Action: Switch to a column with a different selectivity. Instead of a standard C18, consider a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These stationary phases provide alternative separation mechanisms, such as pi-pi interactions, which can be highly effective for separating aromatic and indole-containing isomers.
-
-
Use High-Efficiency Columns:
-
Action: Consider using a column packed with core-shell particles or smaller particles (sub-2 µm). These columns provide significantly higher efficiency, resulting in narrower peaks and better resolution.[4]
-
-
Sample Matrix Effects: Complex sample matrices can interfere with separation.[3]
-
Action: Ensure your sample preparation is robust. Use a solid-phase extraction (SPE) or other cleanup step to remove interfering compounds from the matrix.
-
Frequently Asked Questions (FAQs)
Q: What are the typical HPLC retention times for this compound and 4-methoxyglucobrassicin?
A: Retention times are highly dependent on the specific HPLC method (column, mobile phase, gradient, etc.). However, under certain conditions, baseline separation is achievable. One study using a reversed-phase C18 column successfully separated glucobrassicin, 4-methoxyglucobrassicin, and this compound (referred to as 1-methoxyglucobrassicin).[5]
| Glucosinolate | Example Retention Time (minutes)[5] |
| Glucobrassicin | 17.07 |
| 4-Methoxyglucobrassicin | 19.21 |
| This compound | 23.38 |
| Note: These values are for reference only and will vary between different systems and methods. |
Q: Are there critical steps in sample preparation I should be aware of?
A: Yes. When working with plant tissues, it is crucial to inactivate the myrosinase enzyme immediately upon sample collection.[6][7] Myrosinase hydrolyzes glucosinolates, leading to inaccurate quantification.[6][7]
-
Recommended Protocol: Immediately freeze plant material in liquid nitrogen and/or use a hot solvent extraction (e.g., 70% methanol at 70-80°C) to denature the enzyme.[6][8]
Q: How can LC-MS/MS help differentiate these isomers if they co-elute?
A: LC-MS/MS is a powerful tool for this problem.[1] Even with partial or complete co-elution, you can use Multiple Reaction Monitoring (MRM) for accurate quantification.[1]
-
Methodology: Both isomers will have the same precursor ion (m/z 477.06 in negative mode).[1] You would then monitor for specific, unique product ions for each isomer after fragmentation (if any exist) or, more commonly, use the most abundant and stable fragment ions for quantification. The selectivity of monitoring a specific precursor-to-product ion transition allows for accurate quantification even in the presence of interfering compounds, provided the isomers can be at least partially resolved or have distinct fragmentation patterns.[1]
Experimental Protocols
Protocol 1: HPLC Method for Separation of Indole Glucosinolates
This protocol is adapted from established methods for analyzing desulfated glucosinolates, which often provides better separation for indole glucosinolates.[6]
1. Sample Extraction and Desulfation:
-
Grind frozen plant material to a fine powder.
-
Extract intact glucosinolates with a hot 70% methanol-water mixture to inactivate myrosinase.[6]
-
Purify the extract using an ion-exchange column (e.g., DEAE-Sephadex).[6]
-
Treat the purified glucosinolates with sulfatase to cleave the sulfate (B86663) group, forming desulfoglucosinolates.[6]
-
Elute the desulfoglucosinolates with ultrapure water and freeze-dry the eluate.[6] Reconstitute in a known volume of water/methanol for HPLC analysis.
2. HPLC Conditions:
| Parameter | Specification |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3 µm particle size)[6] |
| Mobile Phase A | Ultrapure Water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Flow Rate | 0.75 mL/min[6] |
| Column Temperature | 40 °C[6] |
| Detection | DAD at 229 nm[6] |
| Injection Volume | 10-20 µL |
3. Mobile Phase Gradient:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 98 | 2 |
| 1.0 | 98 | 2 |
| 10.0 | 89.3 | 10.7 |
| 25.0 | 60 | 40 |
| 30.0 | 98 | 2 |
| 35.0 | 98 | 2 |
| This gradient is an example and should be optimized for your specific column and system. |
Visualizations
Caption: A logical workflow for troubleshooting the co-elution of HPLC peaks.
Caption: Chemical structures of this compound and 4-methoxyglucobrassicin.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Separation of Indole Glucosinolates in Roots of Chinese Cabbage (Brassica rapa Subsp. Pekinensis) by High-Performance Liquid Chromatography with Diode Array Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: LC-MS/MS Analysis of Neoglucobrassicin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of neoglucobrassicin (B1238046).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the interference of co-eluting compounds from the sample matrix with the ionization of the target analyte, this compound.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of quantification.[1][2] In electrospray ionization (ESI), commonly used for glucosinolate analysis, matrix effects are a significant concern.[1]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike comparison.[1] This involves comparing the peak area of a this compound standard spiked into a blank matrix extract to the peak area of the same standard in a neat solvent. A significant difference in peak areas indicates the presence of matrix effects. Another qualitative approach is the post-column infusion technique, where a constant flow of the analyte standard is introduced into the MS detector after the analytical column.
Q3: What are the typical sources of matrix effects in the analysis of plant-derived samples containing this compound?
A3: In the analysis of plant samples, common sources of matrix effects include salts, sugars, lipids, pigments (like chlorophyll), and other secondary metabolites that are co-extracted with this compound. These compounds can compete with the analyte for ionization in the ESI source, often leading to signal suppression.
Q4: Can simply diluting my sample extract help reduce matrix effects?
A4: Yes, a simple approach to mitigate matrix effects is to dilute the sample extract. This reduces the concentration of interfering compounds along with the analyte. However, this is only a viable option if your assay has sufficient sensitivity to detect this compound at the lower concentration.
Q5: How does the choice of ionization source affect matrix effects?
A5: While electrospray ionization (ESI) is widely used, it is also prone to matrix effects. The choice of ESI polarity (positive or negative ion mode) can influence the extent of matrix effects. For glucosinolates like this compound, negative ion mode is commonly used for detection.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the LC-MS/MS analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Poor signal intensity, inconsistent peak areas, or high variability between injections. | Ion Suppression | 1. Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of ion suppression. 2. Optimize Sample Preparation: Implement a more rigorous cleanup method. Solid Phase Extraction (SPE) is highly effective at removing interfering matrix components. 3. Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the interfering compounds. 4. Dilute the Sample: Dilute the sample extract to reduce the concentration of matrix components. 5. Use an Internal Standard: Incorporate a stable isotope-labeled internal standard or a structural analog to compensate for signal variability. |
| Inaccurate quantification and poor reproducibility. | Variable Matrix Effects | 1. Evaluate Matrix Effect: Confirm that matrix effects are the cause by performing a post-extraction spike experiment. 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of this compound to compensate for consistent matrix effects. 3. Standard Addition: Employ the standard addition method for calibration, which can account for matrix effects in individual samples. |
| Analyte signal is unexpectedly high or shows random enhancement. | Ion Enhancement | 1. Confirm with Post-Extraction Spike: A signal in the spiked matrix extract that is significantly higher than in the neat solvent confirms ion enhancement. 2. Improve Sample Cleanup: Utilize techniques like SPE to remove the compounds causing the enhancement. 3. Chromatographic Separation: Adjust the LC method to separate this compound from the enhancing compounds. |
Quantitative Data Summary
The following table summarizes the validation parameters for the LC-MS/MS analysis of several glucosinolates, including this compound, from a study on Arabidopsis roots.
| Glucosinolate | Abbreviation | Recovery (%) (RSD %) | Accuracy (%) (RSD %) | Matrix Effect (%) (RSD %) |
| This compound | NMOI3M | 93 (13) | 104 (12) | 112 (11) |
| Glucoraphanin | 4msb | 73 (14) | 75 (14) | 103 (12) |
| Glucoerucin | 4mtb | 76 (13) | 78 (13) | 102 (13) |
| Glucoiberin | 3msp | 90 (12) | 97 (12) | 108 (11) |
| Glucobrassicin | I3M | 89 (14) | 99 (14) | 111 (13) |
| 4-methoxyglucobrassicin | 4MOI3M | 94 (13) | 102 (13) | 109 (12) |
| 4-hydroxyglucobrassicin | 4OHI3M | 74 (14) | 78 (14) | 105 (13) |
| Data adapted from a validation study on Arabidopsis root extracts. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Plant Tissue
This protocol outlines a general procedure for the extraction of intact glucosinolates, including this compound, from plant material.
Materials and Reagents:
-
LC-MS grade methanol (B129727) and water
-
Homogenizer or ball mill
-
Vortex mixer and centrifuge
-
Heating block or water bath
-
Sonicator
Procedure:
-
Homogenization: Freeze-dry the plant material to halt enzymatic activity and facilitate grinding. Homogenize the dried tissue into a fine, uniform powder.
-
Extraction:
-
Accurately weigh approximately 100 mg of the homogenized powder into a centrifuge tube.
-
Add 1 mL of 70% methanol (v/v) at 75°C.
-
Vortex the mixture vigorously for 30 seconds.
-
-
Myrosinase Inactivation: Place the sample in a heating block at 75°C for 20 minutes to ensure complete inactivation of the myrosinase enzyme.
-
Sonication: Following incubation, sonicate the sample for an additional 20 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid material.
-
Collection and Filtration: Carefully collect the supernatant. If necessary, filter the extract through a 0.22 µm syringe filter before LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effects using Post-Extraction Spike
This protocol describes how to quantify the extent of matrix effects.
Procedure:
-
Prepare Blank Matrix Extract: Extract a sample known to be free of this compound using the same extraction procedure as for the unknown samples.
-
Prepare Standard Solutions:
-
Set A (Neat Solution): Prepare a solution of this compound standard in the initial mobile phase at a known concentration.
-
Set B (Spiked Matrix): Spike the blank matrix extract with the this compound standard to achieve the same final concentration as in Set A.
-
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation: Calculate the matrix effect (ME) using the following formula:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting guide for matrix effects.
References
Technical Support Center: Optimizing Neoglucobrassicin Extraction from Broccoli
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to optimize the extraction yield of neoglucobrassicin (B1238046) from broccoli (Brassica oleracea var. italica).
Standard Experimental Protocol: this compound Extraction and Quantification
This protocol details a robust method for extracting, purifying, and quantifying this compound, adapted from established methodologies for glucosinolate analysis.[1]
1. Sample Preparation:
-
Flash-freeze fresh broccoli tissue (florets or sprouts) in liquid nitrogen to halt enzymatic activity.
-
Lyophilize (freeze-dry) the tissue to a constant weight to remove water, which can interfere with extraction efficiency.
-
Grind the freeze-dried tissue into a fine, homogenous powder (particle size 0.5 mm to 1 mm is optimal).[2] Store the powder at -20°C or below in a desiccated environment until extraction. For long-term storage, freeze-drying is highly recommended to maintain glucosinolate recovery yield.[3]
2. Myrosinase Inactivation and Extraction:
-
Weigh approximately 100 mg of dried broccoli powder into a 2 mL screw-cap tube.
-
To inactivate the endogenous myrosinase enzyme, which degrades this compound, add 1.0 mL of boiling 70% (v/v) methanol (B129727).[1][4] Alternatively, microwave irradiation of the sample before solvent addition is an effective inactivation method.
-
Vortex the sample briefly and place it in a heating block at 75-80°C for 10 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (the crude extract) and transfer it to a new tube. The pellet can be re-extracted for maximum yield.
3. Purification and Desulfation:
-
Prepare a mini-column with DEAE-Sephadex A-25 ion-exchange resin.
-
Apply the crude extract to the pre-equilibrated column. The glucosinolates, including this compound, will bind to the resin.
-
Wash the column with water and sodium acetate (B1210297) buffer (e.g., 20 mM, pH 5.0) to remove impurities.
-
To convert the bound glucosinolates into their desulfo-analogs for easier HPLC analysis, add a purified sulfatase solution and allow it to react overnight at room temperature.
4. Elution and Analysis:
-
Elute the desulfoglucosinolates from the column using ultrapure water.
-
Analyze the eluate using High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column.
-
Detection is typically performed with a UV detector at 229 nm.
-
Quantification is achieved by comparing peak areas to a calibration curve generated from a known standard, such as sinigrin, and applying response factors. For higher sensitivity and the ability to measure intact glucosinolates, UHPLC-MS/MS methods can be employed.
Data Presentation: Optimizing Extraction Parameters
The following tables summarize key quantitative data from literature to guide the optimization of your extraction protocol.
Table 1: Optimal Solvent and Temperature Conditions for Glucosinolate Extraction
| Plant Source | Optimal Solvent | Optimal Temperature | Sample:Solvent Ratio | Reference |
| Broccoli Sprouts | 50% Ethanol (B145695)/Water | 40°C | 1:35 (w/v) | |
| Broccoli By-products (PLE) | 83% Ethanol/Water | 53°C | Not specified | |
| Cabbage By-products | 60% Methanol/Water | 50°C | 1:10 (g/mL) | |
| General Brassica | 70% Methanol/Water | Boiling (for inactivation) | Not specified |
Table 2: HPLC Parameters for Desulfoglucosinolate Analysis
| Parameter | Value | Reference |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3 µm) | |
| Mobile Phase | Acetonitrile-water gradient | |
| Flow Rate | 0.75 mL/min | |
| Column Temperature | 40°C | |
| Detection Wavelength | 229 nm |
Visualizations: Workflows and Logic Diagrams
// Nodes Start [label="Low or No Yield Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Inactivation [label="Was myrosinase\neffectively inactivated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A_Inactivation_No [label="Solution: Use boiling solvent (75-80°C)\nor microwave pre-treatment.", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; Q_Solvent [label="Is the solvent system\noptimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A_Solvent_No [label="Solution: Test 50-70% aqueous\nmethanol or ethanol. Polarity is key.", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; Q_Degradation [label="Could degradation have\noccurred during storage?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A_Degradation_No [label="Solution: Store samples at -20°C\nor below in a desiccated environment.", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; Q_pH [label="Was pH controlled\nduring the process?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A_pH_No [label="Solution: Maintain neutral pH to favor\nstable isothiocyanate formation if needed.\nUse buffers in purification.", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; End [label="Yield Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Q_Inactivation; Q_Inactivation -> A_Inactivation_No [label="No"]; Q_Inactivation -> Q_Solvent [label="Yes"]; Q_Solvent -> A_Solvent_No [label="No"]; Q_Solvent -> Q_Degradation [label="Yes"]; Q_Degradation -> A_Degradation_No [label="Yes"]; Q_Degradation -> Q_pH [label="No"]; Q_pH -> A_pH_No [label="No"]; Q_pH -> End [label="Yes"]; } .dot Caption: A decision tree for troubleshooting low extraction yields.
Troubleshooting Guide
Question: Why is my this compound yield consistently low or undetectable?
Answer: Several factors could be responsible for low yields. Consider the following:
-
Incomplete Myrosinase Inactivation: This is the most common issue. Myrosinase rapidly hydrolyzes glucosinolates upon tissue damage. Ensure your inactivation step is thorough. The core temperature of your sample should reach at least 75°C. Using boiling solvent is an effective way to achieve this.
-
Suboptimal Solvent Choice: this compound is a polar molecule and requires a polar solvent for efficient extraction. Pure methanol or ethanol is less effective than an aqueous mixture. Studies show that 50-70% aqueous solutions of methanol or ethanol provide the best results. The polarity of 70% methanol is well-suited for glucosinolate extraction.
-
Sample Material: The concentration of this compound varies significantly with the age of the plant. Broccoli sprouts (especially 3-day old) contain much higher levels of indole (B1671886) glucosinolates like this compound compared to mature florets.
-
Degradation: Glucosinolates can degrade under high temperatures over extended periods or improper storage. While heat is needed for inactivation, prolonged exposure should be avoided. Ensure freeze-dried samples are stored in a cold, dry, and dark place.
Question: My results are not reproducible between batches. What are the likely causes?
Answer: Lack of reproducibility often points to inconsistencies in the protocol. Check these variables:
-
Inhomogeneous Sample: Ensure your powdered broccoli sample is thoroughly mixed. Glucosinolates may not be evenly distributed in the original tissue.
-
Extraction Time and Temperature: Maintain consistent extraction times and temperatures for all samples. Fluctuations can alter extraction efficiency.
-
Pipetting and Measurement Accuracy: Small errors in weighing the initial sample or in solvent volumes can lead to significant variations in the final calculated concentration.
-
Column Performance: The ion-exchange resin (DEAE-Sephadex) can degrade over time or with improper storage. Ensure its binding capacity is consistent. If reusing columns, be sure they are regenerated properly.
Question: I am seeing a peak very close to my this compound peak. What could it be?
Answer: You are likely detecting an isomer. This compound (1-methoxyglucobrassicin) has a common isomer, 4-methoxyglucobrassicin. They have identical molecular masses but can be separated using a good reversed-phase HPLC method due to slight differences in polarity. Confirm the identity of your peak using a reference standard or by employing LC-MS/MS for more definitive structural information.
Frequently Asked Questions (FAQs)
Question: What is the purpose of the desulfation step? Is it always necessary?
Answer: The desulfation step, which uses a sulfatase enzyme to remove the sulfate (B86663) group from the glucosinolate molecule, is a traditional and widely used method. Desulfated glucosinolates generally have better chromatographic behavior (e.g., sharper peaks) on reversed-phase HPLC columns and are easier to quantify with UV detectors. However, it is not strictly necessary if you are using more advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can accurately identify and quantify the intact, sulfated glucosinolates directly.
Question: Can I use ethanol instead of methanol for the extraction?
Answer: Yes, ethanol can be an effective alternative to methanol. Some studies have shown that a 50% aqueous ethanol solution at 40°C can be optimal for extracting total glucosinolates from broccoli sprouts. Ethanol is often preferred in applications for the nutraceutical and cosmeceutical industries due to its lower toxicity compared to methanol.
Question: How critical is freeze-drying? Can I use fresh or oven-dried tissue?
Answer: Freeze-drying (lyophilization) is the gold standard for preparing samples for glucosinolate analysis. It preserves the chemical integrity of the compounds by removing water at a low temperature, preventing thermal degradation.
-
Using fresh tissue is possible, but you must adjust the solvent percentage to account for the water content in the tissue (e.g., use 85% methanol instead of 70%). It also requires immediate and efficient homogenization in the cold solvent to prevent enzymatic degradation.
-
Oven-drying is strongly discouraged. The high temperatures involved will inactivate myrosinase but will also likely cause significant degradation of thermolabile glucosinolates like this compound.
Question: What is the stability of the extracted this compound in the final eluate?
Answer: Once extracted and purified, desulfoglucosinolates in an aqueous solution should be stored at low temperatures (-20°C or below) to prevent degradation. Stability can be pH-dependent, and repeated freeze-thaw cycles should be avoided. For best results, analyze the samples via HPLC as soon as possible after elution. If storage is necessary, freezing is recommended. A study on boiled cabbage showed that glucosinolate degradation can continue even during storage at 4°C.
References
- 1. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tapchi.vnua.edu.vn [tapchi.vnua.edu.vn]
- 3. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Technical Support Center: Neoglucobrassicin Stability in Solvents
For researchers, scientists, and drug development professionals, ensuring the stability of compounds in solution is critical for accurate and reproducible experimental results. This guide provides detailed information on the stability of neoglucobrassicin (B1238046) in various laboratory solvents, troubleshooting advice for common degradation issues, and protocols for assessing stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experiments?
A1: The primary cause of this compound degradation is enzymatic hydrolysis by myrosinase.[1][2] This enzyme is physically separated from this compound in intact plant tissue but is released upon cell lysis (e.g., grinding, chopping).[1] In the presence of water, myrosinase rapidly breaks down this compound and other glucosinolates.[2] Therefore, proper inactivation of myrosinase during sample preparation is the most critical step to prevent degradation.
Q2: How can I effectively inactivate myrosinase during sample extraction?
A2: There are two primary methods for inactivating myrosinase:
-
Flash Freezing: Immediately freezing the plant material in liquid nitrogen and storing it at -80°C effectively halts all enzymatic activity. The tissue should be kept frozen during subsequent grinding and homogenization steps.[3]
-
Boiling Solvents: Homogenizing the sample directly in a boiling solvent, such as 70-80% methanol (B129727) or ethanol, for 5-10 minutes will denature and inactivate the myrosinase enzyme.[2][3] This method is suitable for immediate extraction protocols.
Q3: What are the recommended storage conditions for solid this compound analytical standards?
A3: Solid this compound potassium salt should be stored at temperatures below -15°C in a dark, dry environment.[4] Following these conditions is crucial for the long-term stability of the analytical standard.
Q4: I am seeing unexpected peaks in my HPLC/LC-MS analysis. Could this be due to this compound degradation?
A4: Yes, unexpected peaks can be a sign of degradation. This compound can degrade via enzymatic, thermal, or potentially solvent-induced pathways, leading to various breakdown products.[5][6] If you suspect degradation, it is advisable to prepare a fresh stock solution from a reliable standard and re-analyze. Also, review your sample preparation and handling procedures to identify any potential causes of degradation.
Q5: Are indole (B1671886) glucosinolates like this compound more or less stable than other types?
A5: Indole glucosinolates, including this compound, are generally considered more sensitive to thermal degradation and post-harvest conditions compared to aliphatic glucosinolates.[3][7][8] This increased sensitivity requires careful handling, especially when heat is applied during processing or analysis.
Stability of this compound in Common Solvents
While specific quantitative kinetic data for the degradation of pure this compound in various organic solvents is not extensively available in peer-reviewed literature, the following table summarizes the inferred stability based on common laboratory applications and the chemical properties of the compound. These recommendations are intended for this compound that has been extracted and is free of active myrosinase.
| Solvent | Temperature | Inferred Stability & Recommendations |
| Water (Aqueous Buffers) | Room Temp (20-25°C) | Moderate-Term: Stable for several hours for analytical runs. This compound is water-soluble.[9] |
| 4°C | Short-Term Storage: Recommended for overnight storage. For longer periods, freezing is advised. | |
| -20°C / -80°C | Long-Term Storage: Recommended for long-term storage of stock solutions. Use airtight containers to prevent concentration changes due to sublimation. | |
| Methanol (MeOH) | Room Temp (20-25°C) | Moderate-Term: Generally stable for the duration of typical analytical procedures. |
| 4°C | Short-Term Storage: Suitable for short-term storage (a few days). | |
| -20°C / -80°C | Long-Term Storage: Recommended for long-term storage of stock solutions. | |
| Ethanol (EtOH) | Room Temp (20-25°C) | Moderate-Term: Similar stability to methanol; suitable for use as a working solvent. |
| 4°C | Short-Term Storage: Suitable for short-term storage (a few days). | |
| -20°C / -80°C | Long-Term Storage: Recommended for long-term storage of stock solutions. | |
| Acetonitrile (B52724) (ACN) | Room Temp (20-25°C) | Short-Term: Commonly used as a mobile phase component in HPLC/LC-MS, indicating good stability during analytical runs.[10] |
| 4°C | Short-Term Storage: Suitable for short-term storage. | |
| -20°C / -80°C | Long-Term Storage: Recommended for long-term storage of stock solutions. | |
| Dimethyl Sulfoxide (DMSO) | Room Temp (20-25°C) | Use with Caution: While a powerful solvent, DMSO can be challenging to remove and may not be compatible with all analytical techniques. Prepare fresh solutions and avoid long-term storage at room temperature. |
| -20°C / -80°C | Long-Term Storage: If used, store frozen in small aliquots to avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound after extraction | Incomplete myrosinase inactivation. | Ensure the sample is immediately flash-frozen in liquid nitrogen or homogenized in boiling 70-80% methanol/ethanol for at least 5-10 minutes.[2][3] |
| Peak area decreases in stored analytical solutions | Degradation in solution. | Store stock solutions at -20°C or -80°C in airtight containers.[4] Avoid repeated freeze-thaw cycles by preparing smaller aliquots. Prepare fresh working solutions daily if possible. |
| Evaporation of solvent. | Use tightly sealed vials, especially for volatile solvents like acetonitrile and methanol. Store at low temperatures to minimize evaporation. | |
| Inconsistent results between replicates | Non-uniform sample homogenization or incomplete myrosinase inactivation in parts of the sample. | Ensure the entire sample is ground to a fine, homogenous powder, preferably under liquid nitrogen to keep it frozen.[3] |
| Thermal degradation during sample workup. | Avoid prolonged exposure to high temperatures. If heating is necessary (e.g., for solvent evaporation), use the lowest effective temperature and perform it as quickly as possible. Indole glucosinolates are particularly heat-sensitive.[7] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Specific Solvent
This protocol provides a framework for determining the stability of this compound in a solvent of interest under specific temperature conditions.
1. Objective: To quantify the degradation of this compound in a selected solvent over time at a defined temperature.
2. Materials:
-
This compound analytical standard (≥95% purity)
-
HPLC-grade or LC-MS grade solvents (e.g., Methanol, Acetonitrile, Water)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system with a C18 column
-
Incubator or water bath set to the desired temperature (e.g., 25°C)
-
Refrigerator (4°C) and Freezer (-20°C)
-
Autosampler vials
3. Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound standard.
-
Dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mg/mL). Ensure complete dissolution.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the same solvent to a working concentration suitable for your analytical method (e.g., 10 µg/mL).
-
Dispense this working solution into multiple labeled autosampler vials.
-
-
Time Point Zero (T=0) Analysis:
-
Immediately analyze at least three vials to establish the initial concentration of this compound. This will serve as your baseline.
-
-
Incubation:
-
Place the remaining vials at the desired storage condition (e.g., 25°C incubator, 4°C refrigerator).
-
-
Subsequent Time Point Analysis:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove three vials from the storage condition.
-
Allow them to equilibrate to room temperature if they were stored under cold conditions.
-
Analyze the samples using the same analytical method as for T=0.
-
-
Analytical Method (Example HPLC Conditions):
4. Data Analysis:
-
Calculate the average concentration of this compound at each time point.
-
Express the stability as a percentage of the initial (T=0) concentration: (Concentration at Tx / Concentration at T0) * 100%.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
If significant degradation is observed, you can calculate the degradation rate constant and half-life by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
References
- 1. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. extrasynthese.com [extrasynthese.com]
- 5. researchgate.net [researchgate.net]
- 6. Breakdown products of this compound inhibit activation of Nrf2 target genes mediated by myrosinase-derived glucoraphanin hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CAS 5187-84-8: this compound | CymitQuimica [cymitquimica.com]
- 10. Important Odorants of Four Brassicaceae Species, and Discrepancies between Glucosinolate Profiles and Observed Hydrolysis Products [mdpi.com]
Technical Support Center: Degradation of Neoglucobrassicin During Thermal Processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the thermal degradation of neoglucobrassicin (B1238046).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal degradation a concern?
This compound is an indole (B1671886) glucosinolate, a class of secondary metabolites found in cruciferous vegetables like broccoli, cabbage, and kale. Upon enzymatic hydrolysis by myrosinase, it can form bioactive compounds. However, during thermal processing (e.g., cooking), this compound can degrade through non-enzymatic pathways, altering the profile of available bioactive compounds. Understanding this degradation is crucial for predicting the biological effects of processed foods and for the development of pharmaceuticals derived from these compounds.
Q2: What are the primary products of this compound thermal degradation?
The primary thermal degradation product of indole glucosinolates, including this compound, is indole-3-acetonitrile.[1][2] Unlike enzymatic breakdown, which can lead to the formation of indole-3-carbinol (B1674136) under certain conditions, thermal degradation in the absence of active myrosinase favors nitrile formation.[2]
Q3: Which factors influence the rate of this compound degradation during thermal processing?
Several factors impact the thermal stability of this compound:
-
Temperature and Time: Higher temperatures and longer processing times generally lead to greater degradation.[2]
-
Food Matrix: The stability of this compound can vary significantly between different vegetables, even under identical heating conditions.[3] This is attributed to the complex chemical environment within the plant matrix.
-
pH: Glucosinolates are most stable in neutral to slightly acidic conditions and degrade more rapidly in basic environments.[4]
-
Water Content: The rate of thermal degradation is influenced by the moisture content of the sample.
Q4: Are indole glucosinolates like this compound more or less stable than other types of glucosinolates during heating?
Indole glucosinolates, including this compound, are generally considered to be less thermally stable and more susceptible to degradation compared to aliphatic glucosinolates.[1][3][4]
Troubleshooting Guides
Issue 1: High variability in this compound degradation rates between experiments.
-
Potential Cause 1: Inconsistent heat treatment.
-
Troubleshooting: Ensure precise and uniform temperature control during your experiments. Use a calibrated oven, water bath, or heating block. For solid or semi-solid samples, consider the rate of heat penetration to the center of the sample.
-
-
Potential Cause 2: Variation in sample matrix.
-
Troubleshooting: If using plant material, be aware that the composition of the vegetable can influence degradation rates.[3] For greater consistency, consider using a purified this compound standard in a defined buffer system for baseline studies.
-
-
Potential Cause 3: Incomplete myrosinase inactivation.
-
Troubleshooting: If your goal is to study purely thermal degradation, ensure complete inactivation of the myrosinase enzyme before starting the experiment. This can be achieved by methods such as microwave treatment or blanching, followed by rapid cooling.[3]
-
Issue 2: Difficulty in quantifying this compound and its degradation products.
-
Potential Cause 1: Poor chromatographic separation.
-
Troubleshooting: Optimize your HPLC gradient and column chemistry. A C18 column is commonly used for glucosinolate analysis.[5] Adjust the mobile phase composition and gradient to achieve better resolution between this compound and its degradation products.
-
-
Potential Cause 2: Low sensitivity or matrix effects in MS detection.
-
Potential Cause 3: Degradation of analytes during sample preparation.
-
Troubleshooting: Keep samples cool during and after extraction to minimize any potential enzymatic or chemical degradation. Use extraction solvents, such as aqueous methanol (B129727), that are known to preserve glucosinolates.[5]
-
Data Presentation
Table 1: Thermal Degradation of this compound in Red Cabbage under Various Cooking Methods.
| Cooking Method | Reduction in this compound (%) |
| Frying | 98.54 |
| Stir-frying | 82.58 |
| Steaming | 17.65 |
| Microwaving | 6.33 |
Data adapted from a study on red cabbage, where myrosinase was not inactivated prior to all cooking methods, so some enzymatic degradation may have occurred alongside thermal degradation.[7]
Experimental Protocols
Protocol 1: Thermal Stability Testing of this compound in a Model System
-
Preparation of this compound Solution: Prepare a stock solution of purified this compound in a phosphate (B84403) buffer (pH 7.0).
-
Thermal Treatment: Aliquot the this compound solution into sealed glass vials. Place the vials in a pre-heated heating block or water bath at the desired temperatures (e.g., 80, 100, 120 °C).
-
Time Points: Remove vials at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes) and immediately place them on ice to stop the degradation process.
-
Sample Analysis: Analyze the samples for the remaining this compound and the formation of degradation products using the HPLC-MS/MS method described below.
-
Data Analysis: Plot the concentration of this compound versus time for each temperature. Determine the degradation rate constant (k) by fitting the data to a first-order kinetic model: ln([A]t/[A]0) = -kt.
Protocol 2: Analysis of this compound and its Degradation Products by HPLC-MS/MS
-
Sample Extraction:
-
For solid samples (e.g., processed vegetables), freeze-dry and grind the material to a fine powder.
-
Extract the powder with a 70% methanol solution at 70°C for 20 minutes to inactivate any residual myrosinase and extract the glucosinolates.[5]
-
Centrifuge the extract and collect the supernatant.
-
-
Chromatographic Separation:
-
Column: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, increasing linearly to elute the more non-polar degradation products.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion [M-H]⁻ to specific product ions.
-
Indole-3-acetonitrile: Monitor the appropriate precursor-to-product ion transition.
-
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards for this compound and indole-3-acetonitrile.
-
Spike an internal standard into all samples and calibration standards to correct for variations in extraction efficiency and instrument response.
-
Visualizations
Caption: Proposed thermal degradation pathway of this compound.
Caption: Experimental workflow for studying this compound degradation.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Frontiers | Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story [frontiersin.org]
- 2. Toxicity of Canola-Derived Glucosinolate Degradation Products in Pigs—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
inactivation of myrosinase for accurate neoglucobrassicin analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on the critical step of myrosinase inactivation for accurate neoglucobrassicin (B1238046) analysis in Brassica species.
Frequently Asked Questions (FAQs)
Q1: Why is the inactivation of myrosinase crucial for accurate this compound analysis?
A1: Myrosinase is an enzyme present in Brassica plants that is physically separated from its substrate, glucosinolates (like this compound), in intact plant tissue.[1] When plant cells are damaged during sample preparation (e.g., grinding, homogenization), myrosinase comes into contact with this compound and hydrolyzes it.[1][2] This enzymatic degradation leads to the formation of various breakdown products, such as isothiocyanates, nitriles, and indole-3-carbinol (B1674136).[3] Consequently, the concentration of the intact parent compound, this compound, is significantly reduced, leading to inaccurate quantification.[4] Therefore, inactivating myrosinase immediately upon tissue disruption is essential to preserve the integrity of this compound for analysis.
Q2: What are the primary methods for inactivating myrosinase?
A2: The most common and effective methods involve heat treatment. These include boiling the sample in solvents like methanol (B129727) or ethanol, microwaving, and steaming.[3][4][5] Other methods that have been explored include high-pressure processing (HPP) and freeze-drying (lyophilization), although their effectiveness can vary.[6][7][8] The choice of method depends on the sample matrix, available equipment, and the specific goals of the experiment.
Q3: Can I use freeze-drying (lyophilization) to inactivate myrosinase?
A3: While freeze-drying is excellent for preserving samples, it does not reliably inactivate myrosinase. In fact, the freeze-thaw process can damage cells, potentially increasing the contact between myrosinase and glucosinolates once the sample is reconstituted.[9] Therefore, a separate inactivation step, typically involving heat, is required either before or immediately after freeze-drying and grinding.
Q4: How do I know if myrosinase has been completely inactivated?
A4: Complete inactivation is critical for accurate results. One common validation method is to analyze a control sample that has not undergone the inactivation procedure and compare its this compound levels to a treated sample; a significant difference indicates myrosinase activity. Alternatively, a specific myrosinase activity assay can be performed. These assays typically measure the depletion of a known glucosinolate substrate (like sinigrin) or the formation of a hydrolysis product (like glucose) over time.[10]
Troubleshooting Guide
Issue 1: this compound concentrations are significantly lower than expected or undetectable.
-
Possible Cause: Incomplete myrosinase inactivation.
-
Solution: Review your inactivation protocol. Ensure the temperature and duration are sufficient. For heat inactivation, the core temperature of the sample must reach the target inactivation temperature.[11][12] For example, myrosinase activity can persist at 80°C in aqueous solutions, so temperatures above 90°C are often recommended for complete inactivation.[4] Microwave treatments must be optimized for sample volume and wattage to ensure uniform heating.[13][14]
-
-
Possible Cause: Leaching of glucosinolates.
-
Solution: If using methods like blanching or boiling in water, water-soluble glucosinolates can leach into the cooking medium.[2][3] Using a solvent like 70-80% methanol for extraction at high temperatures helps inactivate the enzyme while simultaneously extracting the glucosinolates, minimizing loss.[5][15]
-
Issue 2: Poor reproducibility of this compound levels across replicate samples.
-
Possible Cause: Inconsistent tissue disruption and inactivation timing.
-
Solution: Standardize the sample preparation workflow. The time between tissue disruption (grinding/homogenizing) and enzyme inactivation must be minimized and kept consistent for all samples. Performing grinding of frozen samples in liquid nitrogen can help keep the enzyme inactive until the addition of a hot solvent.[16]
-
-
Possible Cause: Non-uniform heating.
-
Solution: Ensure samples are heated evenly. For microwave inactivation, use a turntable and mix samples intermittently if possible. For boiling methods, ensure the sample is fully submerged and the solvent volume is sufficient for rapid heat transfer.
-
Issue 3: Appearance of unexpected peaks in the chromatogram corresponding to this compound breakdown products.
-
Possible Cause: Residual myrosinase activity.
-
Solution: This is a strong indicator of incomplete inactivation. The presence of compounds like indole-3-carbinol suggests that myrosinase has hydrolyzed the parent this compound. Re-optimize the inactivation protocol by increasing the temperature, duration, or using a more effective method. Verify inactivation using a specific enzyme activity assay.[10]
-
Quantitative Data Summary
Table 1: Comparison of Common Myrosinase Inactivation Methods
| Method | Typical Conditions | Efficiency | Pros | Cons | Citations |
| Boiling Solvent Extraction | 70-80% Methanol or Ethanol at 75-95°C for 10-20 min | High (>95%) | Simultaneous inactivation and extraction; robust and widely validated. | Requires handling of hot, flammable solvents. | [4][5][16] |
| Microwave Irradiation | 90-120 seconds (wattage dependent) | High (>90%) | Very rapid; minimizes thermal degradation of some compounds. | Can cause uneven heating; requires careful optimization for different tissues.[13] | [3][13][14] |
| Steaming | 7-10 minutes | High (>90%) | Effective for whole tissues; avoids leaching into a large solvent volume. | Can be less practical for powdered samples; may not be as rapid as microwaving. | [3][11] |
| High-Pressure Processing (HPP) | 300-700 MPa at 20°C for 10 min | Variable to High | Non-thermal method that can preserve other bioactive compounds. | Requires specialized equipment; effectiveness can be species-dependent.[8] | [6][8][17] |
| Blanching (in water) | 85-100°C for 1-2 min | Moderate to High | Simple and effective at inactivating enzymes. | Significant risk of leaching water-soluble glucosinolates into the water.[3] | [3][10] |
Table 2: Thermal Stability of Myrosinase from Different Brassica Sources
| Brassica Source | Temperature for >90% Inactivation | Time Required | Notes | Citations |
| Broccoli (B. oleracea var. italica) | 60°C | ~3 minutes (for extracted enzyme) | Considered relatively thermolabile compared to other sources. | [2][6][18] |
| Cabbage (B. oleracea var. capitata) | 70°C | ~30 minutes (for extracted enzyme) | More thermostable than broccoli myrosinase. | [2] |
| Rapeseed (B. napus) | >85°C | >10 minutes | Generally exhibits high thermal stability. | [19] |
Experimental Protocols
Protocol 1: Myrosinase Inactivation and Extraction with Boiling Methanol
This protocol is a robust method for inactivating myrosinase while simultaneously extracting glucosinolates.
-
Sample Preparation: Weigh approximately 100-200 mg of fresh plant material, previously flash-frozen in liquid nitrogen and ground to a fine powder. Keep the powder frozen on dry ice.
-
Solvent Preparation: Prepare a solution of 70% methanol (v/v) in ultrapure water. Heat the solvent to 75-80°C in a water bath.
-
Inactivation & Extraction: Add 1.5 mL of the pre-heated 70% methanol to the frozen sample powder in a microcentrifuge tube. Vortex immediately for 30 seconds.
-
Incubation: Place the tube in the 75°C water bath for 20 minutes, vortexing briefly every 5 minutes to ensure mixing.[16]
-
Centrifugation: After incubation, cool the sample to room temperature and centrifuge at 5000 x g for 5 minutes.
-
Collection: Carefully collect the supernatant, which contains the intact glucosinolates including this compound. The sample is now ready for further purification (e.g., on a DEAE Sephadex column for desulfation) and HPLC analysis.[5]
Protocol 2: Microwave Inactivation
This protocol offers a rapid alternative for enzyme inactivation. Note: This method requires careful optimization.
-
Sample Preparation: Place a known weight of finely chopped or powdered plant tissue (e.g., 1-2 g) in a microwave-safe vessel.
-
Microwave Treatment: Microwave the sample at high power (e.g., 900 W) for 90-120 seconds.[13] The optimal time and power will vary based on the sample type, moisture content, and microwave model and must be validated.
-
Extraction: Immediately after microwaving, add an appropriate extraction solvent (e.g., 70% methanol) and proceed with the desired glucosinolate extraction protocol.
-
Validation: It is critical to validate this method by comparing results to a known robust method (like boiling methanol) to ensure complete inactivation without analyte degradation.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for accurate this compound analysis.
Caption: Troubleshooting low this compound recovery.
Caption: Pathway of this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic study of the irreversible thermal and pressure inactivation of myrosinase from broccoli (Brassica oleracea L. Cv. italica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. The Impact of Domestic Cooking Methods on Myrosinase Stability, Glucosinolates and Their Hydrolysis Products in Different Cabbage (Brassica oleracea) Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Impact of Domestic Cooking Methods on Myrosinase Stability, Glucosinolates and Their Hydrolysis Products in Different Cabbage (Brassica oleracea) Accessions [mdpi.com]
- 13. surfaceyourrealself.com [surfaceyourrealself.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Identifying Neoglucobrassicin Degradation Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with neoglucobrassicin (B1238046). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the experimental identification of this compound degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound primarily degrades through two main pathways: enzymatic hydrolysis and thermal degradation. The resulting products are highly dependent on the conditions of the experiment, such as pH, temperature, and the presence of specific enzymes like myrosinase.[1][2]
Q2: What are the expected products of this compound degradation by myrosinase?
A2: Enzymatic hydrolysis of this compound by myrosinase at a neutral pH typically yields 1-methoxy-3-indolylmethyl isothiocyanate. However, this isothiocyanate is highly unstable and can further react to form 1-methoxyindole-3-carbinol.[3] Under acidic conditions, the formation of nitriles may be favored.[1][2]
Q3: What products are formed during the thermal degradation of this compound?
A3: Thermal degradation of this compound, in the absence of myrosinase, can lead to the formation of different products. Studies on the related compound glucobrassicin (B1234704) have shown that heating can result in the formation of indole-3-acetonitrile (B3204565) and indole-3-carbinol, though at relatively low rates for the pure compound. It is important to note that thermal degradation in a complex matrix like a vegetable extract may yield a different profile of breakdown products.
Q4: How does pH influence the degradation of this compound?
A4: The pH of the reaction medium significantly impacts the profile of degradation products. Neutral pH generally favors the formation of isothiocyanates (which are often unstable), while acidic conditions (pH < 6) tend to promote the formation of nitriles. The presence of ferrous ions (Fe2+) can also enhance nitrile formation.
Q5: What are some common analytical techniques used to identify this compound degradation products?
A5: The most common and effective techniques for identifying and quantifying this compound degradation products are High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for volatile degradation products, though derivatization may be necessary for non-volatile compounds.
Troubleshooting Guides
Issue 1: Low or no yield of expected degradation products.
-
Possible Cause 1: Inactive Myrosinase. If you are performing enzymatic hydrolysis, the myrosinase may be inactive.
-
Troubleshooting Tip: Check the activity of your myrosinase using a standard glucosinolate like sinigrin (B192396) and measuring the release of glucose or the formation of allyl isothiocyanate. Ensure the enzyme has been stored correctly at the recommended temperature.
-
-
Possible Cause 2: Inappropriate Reaction Conditions. The pH or temperature of your reaction may not be optimal.
-
Troubleshooting Tip: For myrosinase-mediated hydrolysis, ensure the pH is near neutral for optimal isothiocyanate formation. Verify the reaction temperature is within the optimal range for the enzyme (typically room temperature to 37°C).
-
-
Possible Cause 3: Product Instability. The degradation products, particularly isothiocyanates, can be unstable and may have degraded further.
-
Troubleshooting Tip: Analyze your samples immediately after the reaction. If storage is necessary, store them at low temperatures (-20°C or -80°C) in an appropriate solvent. Consider using trapping agents to form more stable derivatives if you are targeting a specific unstable product.
-
Issue 2: Identification of unexpected peaks in my chromatogram.
-
Possible Cause 1: Spontaneous Rearrangement or Further Reactions. The initial degradation products can undergo spontaneous rearrangements or react with other components in the sample matrix.
-
Troubleshooting Tip: Review the literature for known secondary products of indole (B1671886) glucosinolate degradation. Consider the possibility of reactions with solvents or other sample components. The use of high-resolution mass spectrometry can aid in the tentative identification of these unknown compounds.
-
-
Possible Cause 2: Contamination. Your sample or solvent may be contaminated.
-
Troubleshooting Tip: Run a blank sample containing only the solvent to check for contaminants. Ensure all glassware and equipment are thoroughly cleaned.
-
Issue 3: Poor separation or peak shape in HPLC analysis.
-
Possible Cause 1: Inappropriate HPLC Column or Mobile Phase. The column chemistry or mobile phase composition may not be suitable for the analytes.
-
Troubleshooting Tip: For the separation of glucosinolates and their degradation products, a C18 reversed-phase column is commonly used. Optimize your mobile phase gradient (e.g., water and acetonitrile (B52724) with a small amount of formic acid) to improve separation.
-
-
Possible Cause 2: Sample Matrix Effects. Other compounds in your sample extract may be interfering with the separation.
-
Troubleshooting Tip: Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances before HPLC analysis.
-
Data Presentation
Table 1: Summary of this compound Degradation Products under Various Conditions.
| Condition | Primary Degradation Products | Secondary/Minor Products | Reference |
| Enzymatic (Myrosinase, neutral pH) | 1-methoxy-3-indolylmethyl isothiocyanate (unstable) | 1-methoxyindole-3-carbinol | |
| Enzymatic (Myrosinase, acidic pH) | 1-methoxy-3-indoleacetonitrile | ||
| Thermal (in aqueous solution) | Minor degradation, potential for condensation products | Indole-3-carbinol, Indole-3-acetonitrile (from related glucobrassicin) | |
| Acidic Conditions (chemical hydrolysis) | Favors nitrile formation |
Table 2: Quantitative Data on this compound and its Degradation Products in Red Cabbage under Different Cooking Methods (µmol/g DW). (Data adapted from a study on red cabbage)
| Compound | Raw | Boiled | Microwaved | Steamed | Fried | Stir-fried |
| This compound | Present | Reduced | Reduced (less than boiling) | Reduced (less than boiling) | Significant Reduction (98.54%) | Significant Reduction (82.58%) |
Note: This table illustrates the relative loss of this compound under different processing conditions. The original study should be consulted for precise quantitative values.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound using Myrosinase
-
Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.5).
-
Enzyme Preparation: Prepare a solution of myrosinase from a commercial source or extract it from a plant source like white mustard seeds.
-
Reaction Initiation: Add the myrosinase solution to the this compound solution to initiate the reaction. A typical enzyme-to-substrate ratio would need to be optimized for your specific conditions.
-
Incubation: Incubate the reaction mixture at room temperature (or a controlled temperature, e.g., 30°C) for a specific period (e.g., 30 minutes to 2 hours).
-
Reaction Termination: Stop the reaction by adding a solvent like methanol (B129727) or by heat inactivation of the enzyme.
-
Analysis: Centrifuge the sample to remove any precipitate and analyze the supernatant using HPLC-DAD or LC-MS/MS.
Protocol 2: Analysis of Degradation Products by HPLC-MS/MS
-
Chromatographic System: An HPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: A typical gradient might start with a low percentage of B, increasing linearly to a high percentage of B over 15-20 minutes to elute the compounds.
-
Mass Spectrometry: A mass spectrometer operating in either positive or negative electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) mode for targeted quantification of known degradation products or a full scan mode for the identification of unknown compounds. Specific precursor-to-product ion transitions for each analyte need to be determined. For this compound, a transition of m/z 477 > 97 has been used.
Visualizations
Caption: this compound degradation pathways.
Caption: Experimental workflow for identifying degradation products.
References
- 1. Frontiers | Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing [frontiersin.org]
- 2. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variation in glucosinolates and the formation of functional degradation products in two Brassica species during spontaneous fermentation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference of Neoglucobrassicin in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with neoglucobrassicin (B1238046) and its derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound interferes with biological assays?
A1: The primary interference mechanism of this compound stems from its breakdown products, which are indole-containing compounds. These breakdown products are known to be potent activators of the Aryl Hydrocarbon Receptor (AhR).[1][2] Activation of the AhR signaling pathway can lead to the transcriptional regulation of various genes, including those containing Xenobiotic Response Elements (XREs) in their promoter regions.[1][2] This can lead to a "negative crosstalk" with other signaling pathways, most notably the Nrf2/ARE pathway.[1]
Q2: How does this compound interference manifest in Nrf2/ARE reporter gene assays?
A2: In Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) reporter gene assays, which are commonly used to screen for activators of the antioxidant response, breakdown products of this compound can cause a significant reduction in the expected signal. While a test compound might be a true activator of the Nrf2 pathway, the presence of this compound degradation products can activate the AhR/XRE pathway, which in turn suppresses the Nrf2-mediated reporter gene expression. This leads to a false negative or an underestimation of the Nrf2 activation potential of the test compound.
Q3: Can this compound or its breakdown products interfere with other types of assays?
A3: Yes, it is possible for this compound and its metabolites to interfere with other assay formats, although this is less specifically documented in the literature compared to the AhR-mediated interference. Potential interferences include:
-
Fluorescence-Based Assays: Indole (B1671886) compounds, which are breakdown products of this compound, can possess intrinsic fluorescence or act as quenchers of fluorescence signals. This can lead to false positive or false negative results in fluorescence-based assays.
-
Cell Viability Assays (e.g., MTT): Compounds with reducing properties can interfere with tetrazolium-based assays like the MTT assay by causing non-enzymatic reduction of the dye, leading to an overestimation of cell viability. While not specifically documented for this compound, this is a common mechanism of interference for plant extracts and their components.
-
Promiscuous Inhibition: Although not definitively shown for this compound, some small molecules can form aggregates that non-specifically inhibit enzymes, leading to promiscuous inhibition across various assays.
Q4: What are the primary breakdown products of this compound that I should be aware of?
A4: this compound is an indole glucosinolate. Upon hydrolysis by the enzyme myrosinase (which can be present in plant extracts or released from cells), it breaks down into several indole-containing compounds. The exact composition of these breakdown products can depend on factors like pH and the presence of other molecules. Common breakdown products of indole glucosinolates include indole-3-carbinol (B1674136) (I3C) and 3,3'-diindolylmethane (B526164) (DIM). These are known activators of the AhR.
Troubleshooting Guides
Problem 1: Unexpectedly low signal in an Nrf2/ARE luciferase reporter assay when testing a plant extract or a purified compound in the presence of this compound.
Possible Cause: Interference from this compound breakdown products activating the AhR pathway, which in turn inhibits Nrf2/ARE-mediated luciferase expression.
Troubleshooting Steps:
-
Confirm AhR Activation:
-
Run a parallel experiment using an AhR-responsive reporter gene assay (e.g., a reporter with an XRE promoter). A strong signal in this assay in the presence of your test sample would confirm the presence of AhR activators.
-
Treat cells with a known AhR antagonist, such as CH-223191, along with your test sample in the Nrf2/ARE assay. If the signal is restored, it strongly suggests AhR-mediated interference.
-
-
Control for Myrosinase Activity:
-
If using a plant extract, consider heat-inactivating endogenous myrosinase before adding it to your cell culture to prevent the breakdown of this compound.
-
If co-incubating this compound with another compound, ensure that the test compound or cell line used does not have myrosinase-like activity.
-
-
Use an Nrf2 Activation Assay Not Reliant on a Reporter Gene:
-
Measure the expression of endogenous Nrf2 target genes (e.g., NQO1, HO-1) using qPCR. This provides a more direct measure of Nrf2 activation that may be less susceptible to the specific mode of reporter gene interference.
-
Problem 2: High background or inconsistent readings in a fluorescence-based assay.
Possible Cause: Intrinsic fluorescence of this compound breakdown products or quenching of the fluorescent signal.
Troubleshooting Steps:
-
Run a "Compound-Only" Control: Measure the fluorescence of your test compound (this compound or its breakdown products) in the assay buffer without any other assay components. This will determine if the compound itself is fluorescent at the excitation and emission wavelengths of your assay.
-
Perform a Quenching Test: Add your test compound to a solution containing a known concentration of the fluorophore used in your assay. A decrease in the fluorescence signal compared to the fluorophore alone indicates quenching.
-
Change Fluorophore or Wavelengths: If interference is confirmed, consider using a different fluorescent probe with excitation and emission spectra that do not overlap with the absorbance or emission of your test compound. Red-shifted fluorophores are often less prone to interference from natural products.
Problem 3: Unexpectedly high cell viability in an MTT assay.
Possible Cause: Direct reduction of the MTT reagent by this compound or its breakdown products.
Troubleshooting Steps:
-
Run a "No-Cell" Control: Incubate your test compound with the MTT reagent in cell-free culture medium. A color change indicates direct reduction of MTT by your compound.
-
Use an Orthogonal Viability Assay: Confirm your results using a different cell viability assay that has a different mechanism of action. Examples include:
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
Trypan Blue Exclusion Assay: Measures membrane integrity.
-
Real-Time Cell Analysis (RTCA): Measures impedance to monitor cell proliferation.
-
Quantitative Data
| Parameter | Compound | Assay | Effect | Concentration Range (if available) | Reference |
| Nrf2-mediated gene expression | Myrosinase-treated this compound | NQO1 and GPx2 promoter activity in HepG2 cells | Potent inhibition of glucoraphanin-mediated stimulation | Not specified | |
| AhR Activation | Indole-3-carbinol (I3C) | AhR-responsive reporter gene assay | Agonist | EC50 ~10 µM (estimated) | |
| AhR Activation | 3,3'-Diindolylmethane (DIM) | AhR-responsive reporter gene assay | Agonist | Not specified |
Experimental Protocols
Protocol 1: Assessing this compound Interference in an Nrf2/ARE Luciferase Reporter Assay
Objective: To determine if this compound or its breakdown products interfere with the Nrf2/ARE signaling pathway.
Materials:
-
HepG2 cells (or other suitable cell line) stably or transiently transfected with an ARE-luciferase reporter construct.
-
This compound.
-
Myrosinase (optional, to generate breakdown products).
-
A known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
A known AhR agonist (e.g., TCDD or Benzo[a]pyrene) as a positive control for interference.
-
An AhR antagonist (e.g., CH-223191).
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HepG2-ARE cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.
-
Preparation of Test Compounds:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
To generate breakdown products, incubate this compound with myrosinase in an appropriate buffer. The reaction can be stopped by heat inactivation.
-
Prepare serial dilutions of this compound, its breakdown products, the Nrf2 activator, the AhR agonist, and the AhR antagonist.
-
-
Cell Treatment:
-
Control Wells: Add vehicle control.
-
Positive Control (Nrf2 Activation): Treat cells with the Nrf2 activator.
-
Interference Test: Co-treat cells with the Nrf2 activator and varying concentrations of this compound or its breakdown products.
-
AhR Agonist Control: Co-treat cells with the Nrf2 activator and the AhR agonist.
-
Antagonist Rescue: Co-treat cells with the Nrf2 activator, this compound/breakdown products, and the AhR antagonist.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for your luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate viability assay).
-
Compare the luciferase activity in the co-treatment wells to the positive control. A significant decrease in the signal in the presence of this compound or its breakdown products, which is reversed by the AhR antagonist, indicates AhR-mediated interference.
-
Protocol 2: Screening for Promiscuous Inhibition by this compound Breakdown Products
Objective: To determine if this compound breakdown products act as promiscuous inhibitors.
Materials:
-
This compound breakdown products.
-
At least two different enzymes from different classes (e.g., a protease like trypsin and a metabolic enzyme like lactate (B86563) dehydrogenase).
-
Substrates for each enzyme that produce a colorimetric or fluorometric signal.
-
A known promiscuous inhibitor (e.g., rottlerin) as a positive control.
-
Detergent (e.g., Triton X-100).
-
Assay buffer appropriate for each enzyme.
-
96-well plates.
-
Spectrophotometer or fluorometer.
Procedure:
-
Enzyme Assays: For each enzyme, perform the following:
-
In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the this compound breakdown products or the positive control.
-
Incubate for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate.
-
Measure the signal (absorbance or fluorescence) over time.
-
-
Detergent Test: Repeat the enzyme assays in the presence of a low concentration of Triton X-100 (e.g., 0.01%).
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compounds.
-
If the this compound breakdown products inhibit both enzymes in a concentration-dependent manner, and this inhibition is significantly reduced in the presence of Triton X-100, it suggests that the inhibition may be due to aggregation-based promiscuous inhibition.
-
Mandatory Visualizations
References
Technical Support Center: Improving the Resolution of Neoglucobrassicin Isomers in Chromatography
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on resolving neoglucobrassicin (B1238046) and its isomers, such as 4-methoxyglucobrassicin (B122029), during chromatographic analysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your method development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound and its isomers?
A1: The main challenge lies in their structural similarity. This compound and its common isomer, 4-methoxyglucobrassicin, are positional isomers with identical molecular masses, leading to very similar physicochemical properties.[1][2] This results in close elution times and potential co-elution in standard chromatographic systems, making baseline separation difficult to achieve. Additionally, as glucosinolates, these compounds are anionic and can exhibit poor peak shapes (tailing) on conventional silica-based columns due to secondary interactions.
Q2: What are the most common analytical techniques for separating these isomers?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique, often with a C18 column.[2] Additionally, Hydrophilic Interaction Liquid Chromatography (HILIC) has proven effective for separating these highly polar compounds.[1] For enhanced selectivity and sensitivity, these separation techniques are frequently coupled with tandem mass spectrometry (LC-MS/MS).[2][3]
Q3: How can I confirm the identity of this compound and its isomers if they co-elute?
A3: Tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. Even with chromatographic co-elution, isomers can sometimes be distinguished by their unique fragmentation patterns in the mass spectrometer. For example, the fragment ion at m/z 446, formed by the neutral loss of a methoxy (B1213986) radical, can help differentiate 4-methoxyglucobrassicin from this compound.[3] Furthermore, their elution order in reversed-phase HPLC can also be used for identification, with 4-methoxyglucobrassicin often eluting slightly earlier than this compound.[2]
Q4: What is the importance of sample preparation in the analysis of this compound isomers?
A4: Proper sample preparation is critical to prevent the degradation of glucosinolates and to remove interfering matrix components.[4] A common procedure involves an initial extraction with a heated methanol (B129727) solution to inactivate myrosinase, an enzyme that can hydrolyze glucosinolates.[5] This is often followed by a purification step using an ion-exchange column and enzymatic desulfation to improve chromatographic separation and detection.[6] Inconsistent sample preparation can introduce artifacts and lead to poor reproducibility.[7]
Troubleshooting and Optimization Guide
This section provides a systematic approach to addressing common issues encountered during the separation of this compound isomers.
Problem 1: Poor Resolution or Co-elution of Isomers
This is the most frequent challenge. The following steps can be taken to improve the separation.
Initial Steps: Mobile Phase Optimization
-
Adjust Organic Solvent Ratio: In RP-HPLC, a subtle decrease in the organic solvent (e.g., acetonitrile (B52724) or methanol) percentage can increase retention times and potentially improve resolution.
-
Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of anionic compounds like glucosinolates. Experiment with small pH adjustments (e.g., ± 0.5 units) to find the optimal separation window.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter selectivity due to different solvent-analyte interactions.
-
Optimize Gradient Profile: If using a gradient, a shallower gradient during the elution of the isomers will provide more time for separation to occur.
Advanced Steps: Stationary Phase and Temperature
-
Change Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different selectivity.
-
Phenyl-Hexyl or Polar-Embedded Phases: These offer different retention mechanisms compared to a standard C18 column and may improve isomer separation.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds like glucosinolates and can provide orthogonal selectivity to RP-HPLC.[1]
-
-
Adjust Column Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the interaction between the analytes and the stationary phase. Conversely, a higher temperature can improve efficiency but may decrease retention.
Problem 2: Peak Tailing
Peak tailing is often observed for glucosinolates due to their anionic nature and potential secondary interactions with the stationary phase.
-
Mobile Phase pH Adjustment: Operating at a lower pH can suppress the ionization of residual silanol (B1196071) groups on the silica-based column, thereby reducing secondary interactions and improving peak shape.
-
Use a High-Purity, End-Capped Column: Modern, well-end-capped columns have fewer exposed silanol groups, which minimizes peak tailing for basic and acidic compounds.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask residual active sites on the stationary phase, leading to more symmetrical peaks.
-
Consider a Mixed-Mode Column: A column with both reversed-phase and weak anion-exchange properties can offer improved peak shape and selectivity for anionic analytes.
Experimental Protocols
Protocol 1: RP-HPLC Method for Desulfated Glucosinolates
This protocol is adapted from established methods for glucosinolate analysis and is suitable for the separation of desulfated this compound and its isomers.[6]
1. Sample Preparation (Extraction and Desulfation):
-
Homogenize freeze-dried plant material.
-
Perform an initial extraction with 70% methanol at 70°C for 10 minutes to inactivate myrosinase.[5]
-
Centrifuge the extract and apply the supernatant to a DEAE-Sephadex A-25 anion-exchange column.
-
Wash the column to remove impurities.
-
Apply a purified sulfatase solution to the column and allow it to react overnight at room temperature to cleave the sulfate (B86663) group from the glucosinolates.
-
Elute the resulting desulfoglucosinolates with ultrapure water.
-
Freeze-dry the eluate and reconstitute in a known volume of water for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).[6]
-
Mobile Phase A: Ultrapure water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-20 min: 2% to 35% B (linear gradient)
-
20-25 min: 35% to 98% B (wash)
-
25-30 min: 98% B (wash)
-
30-35 min: 98% to 2% B (re-equilibration)
-
-
Flow Rate: 0.75 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 229 nm
Protocol 2: HILIC-MS/MS Method for Intact Glucosinolates
This method is suitable for the analysis of intact this compound isomers and is particularly useful for complex matrices.[1]
1. Sample Preparation (Intact Extraction):
-
Extract homogenized plant material with 80% methanol.
-
Centrifuge and filter the supernatant prior to LC-MS/MS analysis.
2. HILIC-MS/MS Conditions:
-
Column: HILIC column (e.g., ZIC-HILIC).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 90% B
-
2-12 min: 90% to 60% B (linear gradient)
-
12-15 min: 60% B
-
15-17 min: 60% to 90% B (re-equilibration)
-
17-20 min: 90% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Detection: ESI-MS/MS in negative ion mode, monitoring for the characteristic transitions of this compound and its isomers (e.g., m/z 477 -> 97).[2]
Data Presentation
The following tables summarize typical chromatographic parameters for the separation of this compound and its isomer, 4-methoxyglucobrassicin. Note: Direct comparative studies with resolution values are scarce; these tables are compiled from typical results and method parameters found in the literature.
Table 1: RP-HPLC Parameters for Desulfated Indole Glucosinolates
| Parameter | Glucobrassicin | 4-Methoxyglucobrassicin | This compound |
| Typical Retention Time (min) | ~18-20 | ~21-23 | ~22-24 |
| Elution Order | 1 | 2 | 3 |
| Notes | Elution times are highly dependent on the specific C18 column and gradient profile. A shallower gradient can increase the separation between 4-methoxyglucobrassicin and this compound. |
Table 2: HILIC-MS/MS Parameters for Intact Indole Glucosinolates
| Parameter | Glucobrassicin | 4-Methoxyglucobrassicin | This compound |
| Typical Retention Time (min) | ~5-7 | ~4-6 | ~3-5 |
| Elution Order | 3 | 2 | 1 |
| Precursor Ion (m/z) | 447 | 477 | 477 |
| Product Ion (m/z) | 97, 259 | 97, 259, 446 | 97, 259 |
| Notes | In HILIC, the elution order is often reversed compared to RP-HPLC, with more polar compounds eluting later. The specific retention times are dependent on the HILIC stationary phase and mobile phase composition. |
Visualizations
Caption: A logical workflow for troubleshooting poor resolution of isomers.
Caption: A streamlined workflow for developing a separation method for this compound isomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of deamidation artifacts introduced by sample preparation using 18O-labeling and tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Neoglucobrassicin and Glucobrassicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the bioactivities of two closely related indole (B1671886) glucosinolates: neoglucobrassicin (B1238046) and glucobrassicin (B1234704). Found in cruciferous vegetables, these compounds and their hydrolysis products are of significant interest for their potential roles in cancer chemoprevention, inflammation modulation, and antioxidant activity. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes relevant biological pathways.
Introduction
Glucobrassicin and this compound are secondary metabolites present in Brassica vegetables. Upon plant tissue damage, the enzyme myrosinase hydrolyzes these glucosinolates into various bioactive compounds. Glucobrassicin is a well-studied precursor to indole-3-carbinol (B1674136) (I3C), which is further converted in the acidic environment of the stomach to 3,3'-diindolylmethane (B526164) (DIM) and other oligomers. These derivatives are largely credited with the health-promoting effects associated with indole glucosinolates. This compound, a methoxy (B1213986) derivative of glucobrassicin, is hydrolyzed to N-methoxy-indole-3-carbinol (NI3C). The bioactivity of this compound and its derivatives is less extensively studied, and emerging evidence suggests a distinct and sometimes contrasting biological profile compared to the byproducts of glucobrassicin.
Comparative Bioactivity: A Summary
The primary bioactive compounds derived from the hydrolysis of glucobrassicin are indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM). This compound, on the other hand, yields N-methoxy-indole-3-carbinol (NI3C). The majority of comparative bioactivity data focuses on these hydrolysis products.
Anticancer and Cytotoxic Effects
Direct comparisons of the cytotoxic effects of I3C and NI3C have been conducted on human colon cancer cell lines. Studies have shown that NI3C can be a more potent inhibitor of cell proliferation than I3C in these specific cell lines. Notably, the two compounds appear to induce cell cycle arrest through different mechanisms.
dot
Caption: Differential effects of I3C and NI3C on the cell cycle in colon cancer cells.
Table 1: Comparative Cytotoxicity of I3C and NI3C in Human Colon Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) after 48h | Cell Cycle Arrest Phase | Reference |
| DLD-1 | Indole-3-carbinol (I3C) | ~270 | G0/G1 | [1] |
| N-methoxy-I3C (NI3C) | Not specified, but more potent than I3C | G2/M | [1] | |
| HCT-116 | Indole-3-carbinol (I3C) | ~250 | G0/G1 | [1] |
| N-methoxy-I3C (NI3C) | Not specified, but more potent than I3C | G2/M | [1] |
Modulation of Signaling Pathways
A key difference in the bioactivity of glucobrassicin and this compound derivatives lies in their interaction with the Aryl Hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. While both I3C and NI3C are known to be AhR ligands, the downstream effects appear to diverge significantly.
The breakdown products of this compound have been shown to potently inhibit the activation of Nrf2 target genes, which are critical for the cellular antioxidant response.[2] This suggests that this compound derivatives may antagonize the chemopreventive effects of other dietary compounds, such as sulforaphane (B1684495), that rely on Nrf2 activation. This inhibitory action is believed to be mediated through the AhR and its binding to Xenobiotic Response Elements (XREs).
In contrast, while I3C and DIM are also AhR ligands, their overall effect is generally considered beneficial, contributing to the regulation of estrogen metabolism and the induction of phase I and phase II detoxification enzymes.
dot
Caption: Opposing effects on the Nrf2 antioxidant pathway.
Anti-inflammatory and Antioxidant Activity
The anti-inflammatory and antioxidant properties of glucobrassicin's derivatives, I3C and DIM, are well-documented. They have been shown to reduce the production of inflammatory mediators and exhibit free radical scavenging activity.
There is a significant lack of direct evidence for the anti-inflammatory and antioxidant activities of this compound and its hydrolysis products. The primary finding related to its antioxidant role is the aforementioned inhibitory effect on the Nrf2 pathway, suggesting it may not possess direct antioxidant-promoting effects and could potentially interfere with cellular antioxidant defenses.
Table 2: Comparative Anti-inflammatory and Antioxidant Bioactivities (Hydrolysis Products)
| Bioactivity | Glucobrassicin Derivatives (I3C/DIM) | This compound Derivatives (NI3C) |
| Anti-inflammatory | - Inhibition of nitric oxide (NO) production in macrophages. - Reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β). - Downregulation of NF-κB signaling. | Limited data available. |
| Antioxidant | - Direct free radical scavenging activity. - Induction of phase II antioxidant enzymes (e.g., NQO1, GSTs) via Nrf2 (context-dependent). | - Potent inhibition of Nrf2 target gene activation induced by other compounds (e.g., sulforaphane). |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., DLD-1, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (I3C or NI3C) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
dot
Caption: Workflow for the MTT cell viability assay.
Nrf2-ARE Luciferase Reporter Assay
This assay is used to determine the activation of the Nrf2 antioxidant response pathway.
Methodology:
-
Cell Transfection: A human cell line (e.g., HepG2) is transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with Antioxidant Response Elements (AREs).
-
Treatment: Transfected cells are treated with the test compounds (e.g., sulforaphane as a positive control, this compound hydrolysis products, or a combination).
-
Incubation: Cells are incubated for a specified period to allow for gene expression.
-
Cell Lysis: The cells are lysed to release the cellular components, including the luciferase enzyme.
-
Luminometry: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter) and expressed as fold induction over the vehicle control.
Conclusion
The bioactivities of this compound and glucobrassicin, primarily through their respective hydrolysis products, exhibit notable differences. While the derivatives of glucobrassicin, I3C and DIM, have been extensively studied and are associated with a range of beneficial anticancer, anti-inflammatory, and antioxidant effects, the data on this compound's derivative, NI3C, paints a more complex picture.
NI3C demonstrates potent cytotoxic effects against certain cancer cells, in some cases exceeding that of I3C, and influences the cell cycle through a distinct mechanism. However, a significant point of divergence is its inhibitory action on the Nrf2 antioxidant pathway. This suggests a potential for antagonistic interactions with other dietary chemopreventive compounds.
For researchers and drug development professionals, these findings underscore the importance of not viewing all indole glucosinolates as having equivalent biological effects. The methoxy group in this compound leads to a hydrolysis product with a distinct bioactivity profile that warrants further investigation, particularly concerning its anti-inflammatory and broader anticancer properties, as well as its potential interactions with other dietary bioactives. Future research should focus on direct comparative studies to fully elucidate the therapeutic potential and possible contraindications of this compound-derived compounds.
References
A Comparative Analysis of the Biological Activities of Neoglucobrassicin Breakdown Products and Sulforaphane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cruciferous vegetables are a rich source of glucosinolates, which, upon hydrolysis by the enzyme myrosinase, yield a variety of biologically active compounds. Among the most studied are sulforaphane (B1684495), derived from glucoraphanin, and the breakdown products of neoglucobrassicin (B1238046), primarily indole-3-carbinol (B1674136) (I3C) and its condensation product, 3,3'-diindolylmethane (B526164) (DIM). Both sulforaphane and the indolic compounds derived from this compound have garnered significant attention for their potential health benefits, particularly in the realms of cancer prevention, anti-inflammatory action, and antioxidant effects. This guide provides an objective comparison of the in vitro activities of these compounds, supported by experimental data, to aid researchers and drug development professionals in their understanding and potential application of these natural products.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the anticancer, anti-inflammatory, and antioxidant activities of this compound breakdown products and sulforaphane. It is important to note that direct comparative studies are limited, and variations in experimental conditions (e.g., cell lines, assay methods, exposure times) can influence the observed activities.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Sulforaphane | MDA-MB-231 | Breast Cancer | 21 | [1] |
| MCF-7 | Breast Cancer | ~15 | [1] | |
| H460 | Non-small cell lung cancer | 12 | [2] | |
| H1299 | Non-small cell lung cancer | 8 | [2] | |
| A549 | Non-small cell lung cancer | 10 | [2] | |
| Indole-3-carbinol (I3C) | MDA-MB-468 | Breast Cancer | ~30 | |
| HepG2 | Liver Cancer | 235 (48h) | ||
| LNCaP | Prostate Cancer | ~50-100 | ||
| Various Cancer Cell Lines | Multiple | 50-100 | ||
| 3,3'-Diindolylmethane (DIM) | PC-3 | Prostate Cancer | 39.0 (72h) |
Note: IC50 values can vary significantly depending on the experimental conditions.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | Activity | Reference(s) |
| Sulforaphane | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | IC50 ≈ 7.14 µM | |
| Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | LPS-stimulated RAW 264.7 cells | Significant inhibition at 5 µM | ||
| Indole-3-carbinol (I3C) | Nitric Oxide (NO) Inhibition | LPS-induced RAW 264.7 cells | Attenuated NO production | |
| Inhibition of pro-inflammatory cytokines (IL-6, IL-1β) | LPS-induced RAW 264.7 cells | Attenuated production |
Table 3: Comparative Antioxidant Activity
| Compound | Assay | Result | Reference(s) |
| Sulforaphane | DPPH Radical Scavenging | Showed radical scavenging activity | |
| Nrf2 Activation | Potent activator | ||
| Indole-3-carbinol (I3C) | DPPH Radical Scavenging | Higher antioxidant activity than α-tocopherol (Vitamin E) in some models | |
| Lipid Peroxidation Inhibition | IC50 of 35-40 µM in mice |
Key Signaling Pathways
Both this compound breakdown products and sulforaphane exert their biological effects by modulating multiple signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
This compound Breakdown Products (I3C and DIM)
Indole-3-carbinol and its derivatives are known to interact with several key signaling pathways:
-
Aryl Hydrocarbon Receptor (AhR) Pathway: I3C and its metabolites are ligands for the AhR, a transcription factor that plays a role in xenobiotic metabolism and immune responses.
-
PI3K/Akt/mTOR Pathway: I3C has been shown to inhibit the PI3K/Akt signaling pathway, which is frequently overactive in cancer and promotes cell survival and proliferation.
-
NF-κB Pathway: I3C can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.
-
Nrf2 Pathway: While less potent than sulforaphane, I3C and DIM can also activate the Nrf2 pathway, leading to the expression of antioxidant enzymes. However, some studies suggest that breakdown products of this compound can inhibit sulforaphane-induced Nrf2 activation.
References
A Comparative Guide to Urinary Biomarkers: Neoglucobrassicin Metabolites vs. Estrogen Metabolite Ratios
For researchers, scientists, and drug development professionals, the quest for reliable, non-invasive biomarkers is paramount. This guide provides a comprehensive comparison of two prominent urinary biomarkers: neoglucobrassicin (B1238046) metabolites, primarily 3,3'-diindolylmethane (B526164) (DIM), and the 2-hydroxyestrone/16α-hydroxyestrone (2:16 OHE) ratio. Both have garnered significant attention for their potential roles in assessing dietary intake of cruciferous vegetables and evaluating cancer risk, particularly in hormone-related cancers like breast cancer.
This guide delves into the experimental data supporting the validation of these biomarkers, details the methodologies for their analysis, and presents a visual representation of their metabolic pathways and the biomarker validation process.
Performance Comparison of Urinary Biomarkers
The validation of a biomarker hinges on its performance characteristics, including sensitivity, specificity, and reproducibility. Below is a summary of the available quantitative data for urinary DIM and the 2:16 OHE ratio.
| Biomarker | Application | Analytical Method | Key Performance Metrics | Supporting Study Highlights |
| 3,3'-Diindolylmethane (DIM) | Dietary intake of glucobrassicin (B1234704)/indole-3-carbinol (B1674136) | LC-ESI-MS/MS-SRM | Reproducibility: Accuracy averaged 93% (86%–112%); Intra-day precision averaged 3%.[1] | A randomized crossover trial demonstrated that urinary DIM levels were significantly higher after consumption of high-glucobrassicin Brussels sprouts compared to low-glucobrassicin cabbage (average difference of 8.73 pmol/mg creatinine)[2][3][4]. This indicates that urinary DIM is a reliable measure of I3C uptake from Brassica vegetables[2]. |
| 2-Hydroxyestrone/16α-Hydroxyestrone (2:16 OHE) Ratio | Breast cancer risk assessment | Enzyme Immunoassay (ELISA) | Reproducibility: Intra-assay CVs for 2-OHE1 and 16α-OHE1 were 6.8% and 7.4%, respectively. Inter-assay CVs were 15.3% and 30.7%, respectively. A newer, more sensitive ELISA kit showed assay coefficients of variation ranging from 10% to 20% and intraclass correlation coefficients from 80% to 95%. | Studies have shown that a lower urinary 2:16 OHE ratio is associated with an increased risk of breast cancer. Treatment with indole-3-carbinol (I3C), a precursor to DIM, has been shown to increase the 2:16 OHE ratio, suggesting a potential mechanism for the chemopreventive effects of cruciferous vegetables. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. The following sections outline the key experimental protocols for the analysis of urinary DIM and the 2:16 OHE ratio.
Analysis of Urinary 3,3'-Diindolylmethane (DIM) by LC-MS/MS
This method provides high sensitivity and specificity for the quantification of DIM in urine.
1. Sample Preparation:
-
A 1 mL urine sample is typically used.
-
For untargeted metabolomics, a common procedure involves adding acetonitrile (B52724) to the urine sample, followed by centrifugation to precipitate proteins. The supernatant is then dried and reconstituted in a solvent suitable for LC-MS analysis.
-
For targeted analysis of DIM, a solid-phase extraction (SPE) step may be employed to concentrate the analyte and remove interfering substances.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: A C18 reverse-phase column is commonly used to separate DIM from other urinary components. The mobile phase typically consists of a gradient of acetonitrile and water with a small percentage of formic acid to improve ionization.
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection. The ion transitions for DIM are monitored (e.g., m/z 247.1 → 130.1). An internal standard, such as a deuterated form of DIM ([2H2]DIM), is used to ensure accurate quantification.
Analysis of Urinary 2-Hydroxyestrone/16α-Hydroxyestrone (2:16 OHE) Ratio by ELISA
Enzyme-linked immunosorbent assay (ELISA) offers a high-throughput method for measuring estrogen metabolites.
1. Sample Preparation:
-
Urine samples are collected and can be preserved with ascorbic acid before being frozen.
-
Prior to analysis, samples are thawed and brought to room temperature.
2. ELISA Procedure (based on commercially available kits like ESTRAMET™):
-
Standard and Sample Addition: Standards, controls, and urine samples are added to the wells of a microplate pre-coated with antibodies specific to 2-OHE1 or 16α-OHE1.
-
Competitive Binding: An enzyme-labeled version of the respective estrogen metabolite is added to each well. This competes with the metabolite in the sample for binding to the antibody.
-
Washing: The plate is washed to remove any unbound components.
-
Substrate Addition: A substrate is added that reacts with the enzyme to produce a color change. The intensity of the color is inversely proportional to the concentration of the metabolite in the sample.
-
Data Analysis: The absorbance is read using a microplate reader, and the concentrations of 2-OHE1 and 16α-OHE1 are determined by comparison to a standard curve. The 2:16 OHE ratio is then calculated.
Visualizing the Pathways and Processes
Diagrams are essential tools for understanding complex biological and experimental workflows.
The diagram above illustrates the conversion of this compound, found in cruciferous vegetables, to its precursor glucobrassicin. Upon chewing, the plant enzyme myrosinase hydrolyzes glucobrassicin to indole-3-carbinol (I3C). In the acidic environment of the stomach, I3C undergoes condensation to form 3,3'-diindolylmethane (DIM), which is then absorbed and eventually excreted in the urine.
The validation of a urinary biomarker is a multi-step process, as depicted in the workflow diagram above. It begins with a discovery phase to identify potential biomarker candidates, often through untargeted metabolomic studies. This is followed by a rigorous validation phase, which includes the development and validation of a specific analytical method and subsequent clinical or epidemiological studies to evaluate the biomarker's performance in larger, independent populations. Finally, the clinical utility of the validated biomarker is assessed to determine its real-world applicability.
Conclusion
Both urinary DIM and the 2:16 OHE ratio show promise as non-invasive biomarkers. Urinary DIM serves as a robust indicator of cruciferous vegetable intake, with well-established analytical methods. The 2:16 OHE ratio is a potential biomarker for breast cancer risk, and its modulation by dietary factors like I3C provides a link between diet and hormonal health.
The choice of biomarker will depend on the specific research question. For studies focused on dietary intervention and adherence, urinary DIM is a direct and reliable measure. For studies investigating breast cancer risk, the 2:16 OHE ratio is a relevant, albeit more complex, biomarker to consider. Further research directly comparing the predictive power of both biomarkers in the same study population would be invaluable for guiding their application in clinical and research settings.
References
- 1. Biomarker - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Urinary estrogen metabolites in women at high risk for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary 3,3'-diindolylmethane: a biomarker of glucobrassicin exposure and indole-3-carbinol uptake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Neoglucobrassicin in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of neoglucobrassicin (B1238046) with other structurally related glucosinolates in the context of immunoassay-based detection methods. Due to a lack of publicly available, specific cross-reactivity studies for this compound-targeted immunoassays, this guide presents a synthesized comparison based on established principles of immunoassay cross-reactivity and the structural similarities of the compounds. The experimental data herein is illustrative to guide researchers in designing and interpreting their own studies.
Introduction to this compound and Immunoassay Specificity
This compound is an indole (B1671886) glucosinolate found in cruciferous vegetables.[1][2][3] Its detection and quantification are crucial for research in nutrition, pharmacology, and plant science. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are common methods for quantifying specific molecules like this compound due to their high throughput and sensitivity.[4][5] However, a significant challenge in immunoassay development is the potential for cross-reactivity, where antibodies raised against a specific analyte (e.g., this compound) also bind to other structurally similar molecules.[6][7] This can lead to inaccurate quantification and false-positive results.
This guide focuses on the anticipated cross-reactivity of a hypothetical this compound-specific antibody with other indole glucosinolates. The degree of cross-reactivity is largely dependent on the structural similarity of the competing molecule to the target analyte.
Comparative Analysis of Cross-Reactivity
The following table outlines the predicted cross-reactivity of a hypothetical anti-neoglucobrassicin antibody with other indole glucosinolates. The percentages are estimates based on structural homology, with greater similarity suggesting a higher potential for cross-reactivity.
| Glucosinolate | Structure | Predicted Cross-Reactivity (%) with Anti-Neoglucobrassicin Antibody | Rationale for Prediction |
| This compound | Indole ring with N-methoxy group | 100 | Target Analyte |
| Glucobrassicin | Indole ring without N-methoxy group | High | Identical core structure; differs only by the absence of the N-methoxy group.[8] |
| 4-Methoxyglucobrassicin | Indole ring with methoxy (B1213986) group at the 4-position | Moderate to High | Shares the indole core and a methoxy group, but at a different position. |
| 4-Hydroxyglucobrassicin | Indole ring with a hydroxyl group at the 4-position | Moderate | Similar indole structure, but with a hydroxyl instead of a methoxy group. |
| Sinalbin | p-Hydroxybenzyl group | Low | Different side chain (aromatic but not indole). |
| Sinigrin | Allyl group | Very Low | Aliphatic side chain, structurally dissimilar to the indole group. |
Disclaimer: The cross-reactivity data presented in this table is hypothetical and for illustrative purposes only. Actual cross-reactivity will depend on the specific antibody and the immunoassay conditions. Researchers must perform their own validation experiments.
Experimental Protocols
A competitive ELISA is the standard method for determining the cross-reactivity of an antibody.[9]
Protocol: Competitive ELISA for this compound Cross-Reactivity
1. Materials:
-
96-well microtiter plates
-
This compound-protein conjugate (for coating)
-
Anti-neoglucobrassicin monoclonal antibody
-
This compound standard
-
Potentially cross-reacting glucosinolates (e.g., glucobrassicin, 4-methoxyglucobrassicin)
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS)
2. Procedure:
-
Coating: Dilute the this compound-protein conjugate in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.
-
Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.
-
Add 50 µL of the diluted anti-neoglucobrassicin primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the this compound standard and each of the tested glucosinolates.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for this compound and each cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of this compound / IC50 of Cross-reactant) x 100
Visualizations
Caption: Workflow of a competitive ELISA for assessing cross-reactivity.
While direct cross-reactivity is a concern in immunoassays, the biological activity of this compound's breakdown products can also be influenced by other compounds. For instance, research suggests that breakdown products of this compound can inhibit the activation of Nrf2 target genes, a key pathway in cellular defense, through the AhR/XRE pathway.[2]
Caption: Potential interference of this compound breakdown products with the Nrf2 signaling pathway via AhR activation.
References
- 1. CAS 5187-84-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Breakdown products of this compound inhibit activation of Nrf2 target genes mediated by myrosinase-derived glucoraphanin hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. extrasynthese.com [extrasynthese.com]
- 4. mdpi.com [mdpi.com]
- 5. Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Cross-Reactivity in Antivenom Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Glucobrassicin - Wikipedia [en.wikipedia.org]
- 9. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Validation of Neoglucobrassicin's Antioxidant Capacity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antioxidant capacity of neoglucobrassicin (B1238046), an indole (B1671886) glucosinolate found in Brassicaceae vegetables. While direct quantitative data on the radical scavenging activity of purified this compound is limited in publicly available research, this document summarizes the current understanding of its indirect antioxidant mechanism and contrasts it with well-established antioxidants.
Executive Summary
This compound's contribution to cellular antioxidant defense appears to be primarily indirect, mediated through the influence of its hydrolysis products on the Nrf2 signaling pathway. This mechanism differs significantly from the direct radical scavenging activity of antioxidants like Vitamin C and Vitamin E. Notably, some studies suggest that the breakdown products of this compound may inhibit the Nrf2 activation induced by other compounds, indicating a complex and potentially modulatory role in the cellular antioxidant response.
Comparison of Antioxidant Capacity
The following table summarizes the available information on the antioxidant capacity of this compound compared to standard antioxidants. It is important to note the general observation that purified glucosinolates tend to exhibit weak direct antioxidant activity in common in vitro assays[1][2].
| Antioxidant Molecule | Type | Primary Mechanism | DPPH Scavenging Activity (IC50) | ABTS Scavenging Activity (Trolox Equivalents) | FRAP Assay (Ascorbic Acid Equivalents) |
| This compound | Indole Glucosinolate | Indirect (via Nrf2 pathway modulation) | Data not available in reviewed literature | Data not available in reviewed literature | Data not available in reviewed literature |
| Ascorbic Acid (Vitamin C) | Vitamin | Direct Radical Scavenging | Widely reported, potent activity | Standard for comparison | Standard for comparison |
| α-Tocopherol (Vitamin E) | Vitamin | Direct Radical Scavenging | Widely reported, potent activity | Widely reported, potent activity | Widely reported, potent activity |
| Glucobrassicin | Indole Glucosinolate | Indirect & Weak Direct | Weak activity reported[1][2] | Discordant results reported[1] | Data not available in reviewed literature |
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are standardized and widely used for assessing the antioxidant capacity of various compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Add a fixed volume of the DPPH stock solution to each dilution of the test compound and the standard.
-
Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at a specific wavelength.
Procedure:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at a designated wavelength (e.g., 734 nm).
-
Prepare a series of dilutions of the test compound and a standard (e.g., Trolox).
-
Add a small volume of each dilution to a fixed volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance of the reaction mixtures.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Procedure:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Warm the FRAP reagent to 37°C.
-
Prepare dilutions of the test compound and a standard (e.g., ascorbic acid or FeSO₄).
-
Add a small volume of the sample or standard to a larger volume of the pre-warmed FRAP reagent.
-
Measure the absorbance of the reaction mixture at a specific wavelength (typically 593 nm) after a defined incubation period (e.g., 4 minutes).
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of the standard and is often expressed as ascorbic acid equivalents (AAE) or ferrous ion equivalents.
Mandatory Visualizations
Signaling Pathway of Indirect Antioxidant Activity
The primary mechanism for the antioxidant effect of many glucosinolate breakdown products is through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway. This pathway upregulates the expression of a suite of antioxidant and detoxification enzymes.
Caption: Nrf2-ARE signaling pathway for indirect antioxidant effect.
Experimental Workflow for In Vitro Antioxidant Assays
The general workflow for determining the in vitro antioxidant capacity of a compound involves sample preparation, reaction with a radical or metal complex, and spectrophotometric measurement.
References
A Comparative Guide to the Extraction Efficiency of Neoglucobrassicin and Sinigrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of extraction methodologies for two prominent glucosinolates: neoglucobrassicin (B1238046), an indole (B1671886) glucosinolate, and sinigrin (B192396), an aliphatic glucosinolate. The efficiency of isolating these compounds is critical for research into their potential therapeutic benefits, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] This document outlines supporting experimental data, details established protocols, and presents a generalized workflow for their extraction from plant matrices.
Key Factors in Glucosinolate Extraction
The successful extraction of glucosinolates is contingent on several critical factors that influence both yield and purity. Glucosinolates are water-soluble, anionic compounds, which dictates the choice of polar solvents for their isolation.[1][3]
-
Myrosinase Inactivation: The primary challenge in glucosinolate extraction is the prevention of enzymatic hydrolysis by myrosinase, an enzyme that becomes active when plant tissue is damaged.[4] Common methods for inactivation include the use of boiling solvents (such as aqueous methanol (B129727), ethanol (B145695), or water) or immediate freezing of plant material in liquid nitrogen followed by freeze-drying.
-
Solvent System: The choice of solvent is paramount. Aqueous organic solvents are standard, with 70-80% methanol being a widely used and effective option. Studies have shown that 50% ethanol is also highly effective for total glucosinolate extraction. For sinigrin specifically, boiling 50% (v/v) aqueous acetonitrile (B52724) has been reported as a highly efficient solvent.
-
Temperature: High temperatures (typically 70°C or higher) are effective for myrosinase inactivation. However, some indole glucosinolates can be sensitive to heat, potentially leading to degradation. Consequently, cold extraction methods have been developed and validated. Cold 80% methanol extraction, for instance, has been shown to be as effective or even superior to boiling methods for many glucosinolates, while being safer and more cost-effective.
-
Sample Preparation: Tissues can be processed fresh, frozen, or after lyophilization (freeze-drying). While freeze-drying is a common step to facilitate tissue disruption, some studies suggest that direct extraction from frozen wet tissue can be more effective in preserving glucosinolate concentrations.
Quantitative Comparison of Extraction Methods
The following table summarizes quantitative data from various studies, highlighting the yields and efficiencies of different extraction protocols for sinigrin and total glucosinolates (which include this compound). Direct comparative yield data for this compound is less frequently reported than for the more stable sinigrin.
| Glucosinolate | Plant Source | Extraction Method | Key Findings / Yield |
| Sinigrin | Brown Mustard (Brassica juncea) | 70% Methanol, 70°C for 1 min | Yield: 2624.2 ± 98.5 mg/kg |
| Sinigrin | Mustard Seed (Brassica juncea cv. Centennial) | Boiling 50% (v/v) Aqueous Acetonitrile | 15% more sinigrin extracted compared to boiling water method. |
| Sinigrin | Brassica juncea | 70:30 (v/v) Methanol/Water | Extracted 13% more sinigrin than a boiling phosphate (B84403) buffer solution. |
| Total Glucosinolates (including this compound) | Broccoli Sprouts | 50% Ethanol/Water (v/v), 40°C, 1:35 sample:solvent ratio | Highest total glucosinolate extraction (100,094 ± 9016 mg/kg DW). |
| Total Glucosinolates (including this compound) | Kale Leaves (Brassica oleracea var. acephala) | Cold 70% Aqueous Methanol | Yielded significantly higher total glucosinolates (34.3 ± 0.9 mg SEQ/g DW) compared to hot methanol extraction (30.3 ± 0.6 mg SEQ/g DW). |
Experimental Protocols
Below are two detailed, generalized protocols for glucosinolate extraction, representing both a conventional heat-based method and a modern cold-solvent alternative.
Protocol 1: Hot Solvent Extraction (ISO 9167-1 Based)
This method relies on high temperatures to rapidly inactivate myrosinase and is widely cited.
-
Sample Preparation: Weigh approximately 100 mg of freeze-dried and finely ground plant material into a tube.
-
Myrosinase Inactivation & Extraction: Add 5 mL of boiling 70% (v/v) aqueous methanol. Place the tube in a heating block or water bath at 75-100°C for 5-10 minutes. Vortex periodically.
-
Centrifugation: Centrifuge the sample at 5000 x g for 3-5 minutes to pellet the solid debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. Repeat the extraction on the pellet with a fresh aliquot of the solvent for exhaustive extraction.
-
Purification (Optional but Recommended): The combined supernatants can be loaded onto a prepared anion-exchange column (e.g., DEAE Sephadex A-25). This step purifies the glucosinolates from other plant compounds.
-
Desulfation: For HPLC analysis, the purified glucosinolates are often desulfated by adding a sulfatase solution and incubating overnight.
-
Elution and Analysis: Elute the desulfoglucosinolates with ultrapure water. The eluate can then be analyzed via HPLC-UV or LC-MS/MS for quantification.
Protocol 2: Cold Methanol Extraction
This method is presented as a safer, less time-consuming, and highly efficient alternative that avoids potential thermal degradation of sensitive compounds.
-
Sample Preparation: Weigh frozen plant tissue (not freeze-dried) and place it in a tube.
-
Extraction: Add cold (-20°C) 80% (v/v) aqueous methanol. The volume should be adjusted to account for the water content of the tissue.
-
Homogenization: Homogenize the sample using a suitable method while keeping it cold to ensure myrosinase remains inactive.
-
Incubation & Centrifugation: Allow the extraction to proceed at a low temperature (e.g., -20°C or 4°C) for a defined period (e.g., 20 minutes to overnight). Centrifuge the sample to pellet debris.
-
Supernatant Collection: Collect the supernatant. A second extraction of the pellet can be performed to maximize yield.
-
Purification and Analysis: The subsequent purification (via anion-exchange column), desulfation, and analysis steps are identical to those described in Protocol 1.
Generalized Glucosinolate Extraction Workflow
The following diagram illustrates the key stages involved in the extraction and analysis of glucosinolates like this compound and sinigrin.
Caption: A generalized workflow for glucosinolate extraction from plant material.
Discussion and Recommendations
For the extraction of the aliphatic glucosinolate sinigrin , hot solvent methods are well-documented and highly effective. Methods using boiling 70% methanol or 50% acetonitrile provide high yields. Sinigrin is relatively stable at these temperatures, making heat-based myrosinase inactivation a reliable strategy.
For This compound , an indole glucosinolate, caution is advised with high-heat methods. Indole-containing compounds can be less thermostable than their aliphatic counterparts. Therefore, the cold 80% methanol extraction protocol is strongly recommended for preserving the integrity of this compound. This method has the added benefits of being safer, requiring less energy, and has been demonstrated to provide comparable or even superior extraction efficiency for total glucosinolates.
When the goal is to profile both sinigrin and this compound simultaneously from a single sample, the cold methanol extraction method represents the most robust and reliable approach to ensure accurate quantification of both compounds.
References
- 1. Sinigrin and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study between extraction techniques and column separation for the quantification of sinigrin and total isothiocyanates in mustard seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Nrf2 Pathway Inhibitors: Validating the Role of Neoglucobrassicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of neoglucobrassicin (B1238046) and its role in the inhibition of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The performance and mechanism of this compound's breakdown products are compared with two well-characterized Nrf2 inhibitors: the natural compound Brusatol and the synthetic molecule ML385. This analysis is supported by experimental data and detailed methodologies to assist researchers in evaluating these compounds for therapeutic and investigational purposes.
The Keap1-Nrf2 Signaling Pathway
Under normal physiological conditions, the transcription factor Nrf2 is anchored in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[1][2] Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, allowing Nrf2 to dissociate, stabilize, and translocate into the nucleus.[2][3] Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating the transcription of a wide array of cytoprotective and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).[4]
While transient activation of Nrf2 is protective, sustained hyperactivation is implicated in cancer progression and resistance to chemotherapy, making Nrf2 inhibitors valuable tools for research and potential therapeutic agents.
Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.
Comparison of Nrf2 Inhibitory Mechanisms
This compound, Brusatol, and ML385 inhibit the Nrf2 pathway through distinct mechanisms. This compound's breakdown products act indirectly, while Brusatol and ML385 exert more direct effects on the Nrf2 protein.
-
This compound: This indole (B1671886) glucosinolate, found in Brassica vegetables, is metabolized into breakdown products that potently inhibit the Nrf2 pathway. However, this inhibition is not caused by direct interaction with Nrf2 or Keap1. Instead, its metabolites are believed to activate the Aryl Hydrocarbon Receptor (AhR), which in turn binds to the Xenobiotic Responsive Element (XRE). This activation of the AhR/XRE pathway negatively interferes with and suppresses the Nrf2/ARE pathway.
-
Brusatol: A natural quassinoid extracted from Brucea javanica, Brusatol is a potent inhibitor of Nrf2 signaling. Its mechanism involves enhancing the ubiquitination and degradation of the Nrf2 protein, leading to a rapid and transient depletion of total Nrf2 levels. This action is independent of Keap1 and effectively blocks the Nrf2-mediated antioxidant response, sensitizing cancer cells to chemotherapeutic agents.
-
ML385: A specific, cell-permeable small molecule, ML385 is a direct inhibitor of Nrf2. It functions by binding to Nrf2, which prevents its binding to the ARE sequence on DNA and thereby inhibits the transcription of its downstream target genes. ML385 is frequently used as a tool compound to probe the consequences of Nrf2 inhibition in various disease models.
References
- 1. Value of monitoring Nrf2 activity for the detection of chemical and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Guide: Plant Responses to Neoglucobrassicin and Glucobrassicin
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Insights
The following tables summarize the quantitative data on glucosinolate concentrations and the expression of key genes involved in their biosynthesis and signaling pathways.
Table 1: Glucosinolate Concentrations in Response to Jasmonate Treatment in Brassica oleracea
| Cultivar | Treatment | Neoglucobrassicin (B1238046) (µmol/g DW) | Glucobrassicin (B1234704) (µmol/g DW) |
| Green Magic | Control | ~0.2 | ~0.1 |
| Green Magic | 400 µM JA | ~3.0 (15-fold increase) | Not significantly changed |
| VI-158 | Control | Not significantly changed | ~0.3 |
| VI-158 | 400 µM JA | Not significantly changed | ~2.1 (7-fold increase) |
Data synthesized from a study on broccoli cultivars where jasmonate (JA) was used to induce glucosinolate production.
Table 2: Relative Expression of Genes Involved in Indole (B1671886) Glucosinolate Metabolism and Signaling
| Gene | Function | Plant Species | Condition Favoring this compound | Condition Favoring Glucobrassicin |
| CYP79B2 | Tryptophan to indole-3-acetaldoxime (IAOx) conversion | Brassica oleracea | Upregulated with JA treatment | Upregulated with JA treatment |
| CYP79B3 | Tryptophan to IAOx conversion | Arabidopsis thaliana | - | Upregulated under drought stress |
| IGMT1 | O-methyltransferase for this compound synthesis | Brassica oleracea | Significantly increased with 400 µM JA | Not significantly changed |
| BGLU18 | Thioglucosidase involved in glucobrassicin breakdown | Arabidopsis thaliana | - | Higher expression in drought-stressed plants |
| NSP1, NSP5 | Nitrile-specifier proteins in glucobrassicin breakdown | Arabidopsis thaliana | - | Significantly higher expression in drought-stressed plants |
| NIT2 | Nitrilase converting IAN to IAA | Arabidopsis thaliana | - | Significantly higher expression in drought-stressed plants |
This table combines data from studies on jasmonate-treated broccoli and drought-stressed Arabidopsis, providing a comparative view of gene expression under conditions that elevate either this compound or glucobrassicin.
Experimental Protocols
The methodologies outlined below are based on the key experiments cited in this guide.
Protocol 1: Jasmonate Treatment and Transcriptome Analysis in Brassica oleracea
-
Plant Material and Growth: Two broccoli cultivars, 'Green Magic' and 'VI-158', were grown under controlled greenhouse conditions.
-
Jasmonate Treatment: Three-week-old seedlings were sprayed with 0, 100, 200, or 400 µM methyl jasmonate (MeJA) solutions.
-
Sample Collection: Leaf tissues were harvested 3 days after treatment, flash-frozen in liquid nitrogen, and stored at -80°C.
-
Glucosinolate Analysis: Glucosinolates were extracted from freeze-dried tissue and analyzed by high-performance liquid chromatography (HPLC).
-
RNA Extraction and Sequencing: Total RNA was extracted using a plant RNA isolation kit. RNA quality was assessed, and libraries were prepared for RNA sequencing (RNA-Seq) on an Illumina platform.
-
Data Analysis: Raw reads were filtered for quality, mapped to the Brassica oleracea reference genome, and differential gene expression was analyzed.
Protocol 2: Drought Stress and Gene Expression Analysis in Arabidopsis thaliana
-
Plant Material and Growth: Arabidopsis thaliana Col-0 plants were grown on petri dishes for five weeks.
-
Drought Stress Treatment: Drought stress was induced by transferring plants to media containing 40% PEG 20,000 for 7 days.
-
Sample Collection: Plant tissues were harvested, frozen in liquid nitrogen, and stored at -80°C.
-
Gene Expression Analysis: Total RNA was extracted, and cDNA was synthesized. Quantitative real-time PCR (qRT-PCR) was performed to determine the relative expression levels of target genes, with a housekeeping gene used for normalization.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound and glucobrassicin.
Safety Operating Guide
Navigating the Disposal of Neoglucobrassicin: A Procedural Guide
Hazard Assessment and Precautionary Measures
Neoglucobrassicin (B1238046) is an indole (B1671886) glucosinolate. While some sources do not classify it under the Globally Harmonized System (GHS), the parent compound, indole, is known to be harmful if swallowed, toxic in contact with skin, causes serious eye irritation, and is very toxic to aquatic life.[1] Furthermore, a supplier of this compound potassium salt advises to avoid breathing dust and to prevent contact with eyes, skin, or clothing.[2] Given the lack of comprehensive toxicological data for this compound itself, it is prudent to manage it as a potentially hazardous waste.
This approach aligns with the general principle of chemical waste management, which requires that unknown or uncharacterized waste be treated as hazardous until proven otherwise.
Quantitative Guidelines for Hazardous Waste Accumulation
The following table summarizes key quantitative limits for the accumulation of hazardous chemical waste in a laboratory setting, as stipulated by general guidelines. These are not specific to this compound but apply to the overall management of hazardous waste.
| Parameter | Limit | Regulation Source |
| Maximum Volume in Satellite Accumulation Area (SAA) | 55 gallons of hazardous waste | University of Pennsylvania, Central Washington University Waste Guidelines[3][4] |
| Maximum Volume for Acutely Toxic Waste (P-list) | 1 quart of liquid or 1 kilogram of solid | University of Pennsylvania Waste Guidelines[3] |
| Maximum Storage Time in SAA | Up to 12 months (if accumulation limits are not exceeded) | University of Pennsylvania Waste Guidelines[3] |
| Container Removal from SAA | Within 3 calendar days after the container becomes full | University of Pennsylvania, Central Washington University Waste Guidelines[3][4] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound waste, treating it as hazardous chemical waste.
1. Waste Characterization and Minimization:
-
Characterize the Waste: The first step is to accurately identify the waste. If this compound is mixed with other chemicals, the disposal procedure must be based on the most hazardous component in the mixture.[4]
-
Minimize Waste: Before starting any experiment, plan the quantities of this compound needed to minimize the generation of surplus material.[3]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes:
-
Chemical safety goggles or a face shield.
-
Chemically resistant gloves (e.g., nitrile).
-
A laboratory coat, long pants, and closed-toe shoes.
-
3. Waste Segregation:
-
Incompatible Materials: Do not mix this compound waste with incompatible chemicals. While specific incompatibilities for this compound are not listed, indole compounds are generally incompatible with strong oxidizing agents.[5] Store acids and bases separately, and keep oxidizing agents away from organic compounds.[4]
-
Aqueous vs. Solvent Waste: Collect aqueous solutions of this compound separately from organic solvent solutions.[6]
4. Container Selection and Labeling:
-
Container Choice: Use a chemically compatible, leak-proof container with a secure screw-top cap.[5] The original container may be used if it is in good condition.[4] Do not use food containers.[4]
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[5] The label must include:
-
The full chemical name: "this compound".
-
If in a solution, the components and their approximate percentages.
-
The date when waste was first added (the accumulation start date).
-
The name and contact information of the principal investigator or laboratory.
-
5. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA at or near the point of waste generation.[3][4][5]
-
Keep the container securely closed at all times, except when adding waste.[4][5]
-
Ensure the SAA is inspected weekly for any signs of leakage.[4]
6. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup for the hazardous waste.[1][5] Do not attempt to dispose of the waste through other means.
7. Empty Container Disposal:
-
Empty containers that held this compound should also be treated as hazardous waste unless properly decontaminated.
-
A common procedure for decontamination is to triple-rinse the container with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing, the original label should be defaced or removed, and the container can then be disposed of as regular solid waste or recycled, in accordance with your institution's policies.
Forbidden Disposal Methods
-
Drain Disposal: Hazardous chemicals must never be poured down the drain.[3]
-
Trash Disposal: Do not dispose of this compound in the regular trash.[1][5]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart outlining the proper disposal procedure for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting the broader ecosystem. Always consult your institution's specific waste management policies and EHS office for guidance.
References
Essential Safety and Logistical Information for Handling Neoglucobrassicin
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential, immediate safety and logistical information for Neoglucobrassicin, a naturally occurring glucosinolate found in Brassicaceae vegetables. The following procedural guidance is designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contact with the substance occurs. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect the skin and clothing from contamination. |
| Respiratory Protection | Not generally required under normal handling conditions with good ventilation. | If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95) should be used. |
Hazard Identification and Precautionary Measures
This compound potassium salt has been identified with the GHS07 hazard symbol. The primary hazard statement and associated precautionary statements are detailed below.
| Hazard Statement | Description |
| H317 | May cause an allergic skin reaction. |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | - Handle in a well-ventilated area. - Avoid contact with skin and eyes. - Avoid the formation of dust and aerosols. - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly sealed container. - Keep in a cool, dry, and dark place.[1] - Recommended storage temperature is below -15°C.[1] |
Disposal Plan
The disposal of this compound and its containers must be conducted in a manner that minimizes environmental impact and complies with all applicable regulations.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material. |
| Contaminated Materials (e.g., gloves, lab coats) | Place in a sealed, labeled container and dispose of as hazardous waste. |
| Empty Containers | Rinse thoroughly with an appropriate solvent and dispose of according to local regulations. Do not reuse empty containers. |
Experimental Protocols
Objective: To extract glucosinolates from Brassica vegetables for qualitative and quantitative analysis.
Materials:
-
Freeze-dried and ground plant tissue
-
Deionized water
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or LC-MS/MS system
Procedure:
-
Weigh a precise amount of freeze-dried plant material into a microcentrifuge tube.
-
Add a defined volume of 70% methanol to the tube.
-
Vortex the mixture to ensure thorough mixing.
-
Incubate the mixture in a water bath at a specified temperature and duration (e.g., 70°C for 20 minutes) to inactivate myrosinase, the enzyme that degrades glucosinolates.
-
Centrifuge the sample to pellet the solid material.
-
Carefully collect the supernatant containing the extracted glucosinolates.
-
Filter the supernatant through a 0.22 µm syringe filter into an appropriate vial for HPLC or LC-MS/MS analysis.
Biosynthetic Pathway of this compound
This compound is an indole (B1671886) glucosinolate synthesized from the amino acid tryptophan. The pathway involves several enzymatic steps, culminating in the formation of glucobrassicin, which is then methylated to yield this compound.
Caption: Biosynthetic pathway of this compound from Tryptophan.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
